2-(2,3-Dihydroindol-1-yl)acetamide
Description
Propriétés
IUPAC Name |
2-(2,3-dihydroindol-1-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O/c11-10(13)7-12-6-5-8-3-1-2-4-9(8)12/h1-4H,5-7H2,(H2,11,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKFKIGNHWQLFJE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)CC(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis and Characterization of 2-(Indolin-1-yl)acetamide: A Technical Whitepaper
Introduction & Pharmacological Relevance
The compound 2-(indolin-1-yl)acetamide (systematically named 2-(2,3-dihydro-1H-indol-1-yl)acetamide) is a highly versatile nitrogen-containing heterocycle. In modern drug discovery, the indoline core serves as a privileged scaffold due to its rigid, planar geometry and unique electron-donating properties. Specifically, N -acetamide derivatives of indoline and its oxidized counterparts (e.g., isatins) have gained significant traction as pharmacophores in the development of novel antibacterial agents[1] and as critical fragments in the design of Keap1-Nrf2 protein–protein interaction (PPI) inhibitors[2].
This whitepaper provides a comprehensive, self-validating protocol for the synthesis of 2-(indolin-1-yl)acetamide, detailing the mechanistic causality behind reagent selection, in-process controls, and downstream analytical validation.
Retrosynthetic Strategy & Mechanistic Causality
The most efficient and scalable route to 2-(indolin-1-yl)acetamide is the direct bimolecular nucleophilic substitution ( SN2 ) of the secondary amine of indoline with an α -haloacetamide.
Mechanistic Logic
Indoline possesses a secondary amine that is less nucleophilic than a standard aliphatic amine due to the delocalization of its nitrogen lone pair into the adjacent aromatic ring. To drive the SN2 reaction efficiently without requiring harsh conditions that might lead to oxidative degradation (e.g., conversion to indole), a mild inorganic base and a polar aprotic solvent are utilized.
-
Base Selection (K₂CO₃): Potassium carbonate is selected over stronger bases (like NaH) to prevent unwanted side reactions or polymerization of the haloacetamide. It acts as an acid scavenger, neutralizing the HCl/HBr byproduct and shifting the equilibrium forward[3].
-
Catalytic Enhancement (KI): When using the more economical 2-chloroacetamide instead of 2-bromoacetamide, the addition of catalytic potassium iodide (KI) triggers an in situ Finkelstein reaction. This converts the alkyl chloride into a highly reactive alkyl iodide intermediate, significantly lowering the activation energy of the subsequent SN2 attack[4].
Mechanistic pathway of the SN2 alkylation of indoline with Finkelstein catalysis.
Reagent Selection & Stoichiometry
To ensure complete conversion while minimizing dialkylation or unreacted starting material, a slight excess of the electrophile is used. The quantitative data for a standard 10 mmol scale reaction is summarized below.
Table 1: Reaction Stoichiometry
| Reagent | Role | MW ( g/mol ) | Equivalents | Amount |
| Indoline | Starting Material / Nucleophile | 119.17 | 1.0 eq | 1.19 g (10.0 mmol) |
| 2-Chloroacetamide | Alkylating Agent / Electrophile | 93.51 | 1.2 eq | 1.12 g (12.0 mmol) |
| Potassium Carbonate (K₂CO₃) | Base / Acid Scavenger | 138.21 | 2.0 eq | 2.76 g (20.0 mmol) |
| Potassium Iodide (KI) | Finkelstein Catalyst | 166.00 | 0.1 eq | 0.16 g (1.0 mmol) |
| Acetonitrile (MeCN) | Polar Aprotic Solvent | 41.05 | N/A | 30 mL (0.33 M) |
Standard Operating Procedure (SOP)
This protocol is designed as a self-validating workflow. Each step includes physical or chemical indicators to confirm the process is proceeding as intended.
Phase 1: Reaction Setup
-
Preparation: To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add indoline (1.19 g, 10.0 mmol) and anhydrous acetonitrile (30 mL).
-
Activation: Add finely powdered anhydrous K₂CO₃ (2.76 g, 20.0 mmol) and KI (0.16 g, 1.0 mmol) to the stirring solution. Causality: Stirring the base with the amine prior to adding the electrophile ensures any trace acidic impurities are neutralized and maximizes the availability of the free amine.
-
Electrophile Addition: Add 2-chloroacetamide (1.12 g, 12.0 mmol) portion-wise over 5 minutes at room temperature.
Phase 2: Execution & Monitoring
-
Heating: Attach a reflux condenser and heat the reaction mixture to a gentle reflux (80–82 °C) under a nitrogen atmosphere.
-
In-Process Control (TLC): After 4 hours, sample the reaction. Perform Thin Layer Chromatography (TLC) using a mobile phase of Hexanes:Ethyl Acetate (1:1, v/v).
-
Validation: Indoline ( Rf≈0.7 ) will stain intensely with Ninhydrin (purple/brown). The product ( Rf≈0.3 ) will be UV-active but Ninhydrin-negative (tertiary amine). Continue refluxing until the starting material spot is completely consumed.
-
Phase 3: Workup & Purification
-
Quenching: Once complete, cool the reaction to room temperature. Filter the suspension through a pad of Celite to remove inorganic salts (KCl, unreacted K₂CO₃). Wash the filter cake with an additional 15 mL of acetonitrile.
-
Solvent Removal: Concentrate the filtrate under reduced pressure to yield a crude residue.
-
Liquid-Liquid Extraction: Dissolve the residue in Ethyl Acetate (50 mL). Wash the organic layer with distilled water (2 × 25 mL) to remove residual 2-chloroacetamide, followed by brine (25 mL).
-
Drying & Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate to dryness.
-
Purification: Recrystallize the crude solid from hot ethanol. Causality: The highly polar primary amide group of the product readily forms a stable crystalline lattice in protic solvents upon cooling, leaving non-polar impurities in the mother liquor.
End-to-end experimental workflow for the synthesis and isolation of the target compound.
Analytical Characterization
A robust synthesis must be verified through spectroscopic data. The conversion of the secondary amine to a tertiary amine bearing an acetamide moiety results in distinct, predictable shifts in NMR and MS data.
Table 2: Expected Analytical Data for 2-(Indolin-1-yl)acetamide
| Analytical Method | Expected Signals & Assignments | Diagnostic Significance |
| ¹H NMR (400 MHz, CDCl₃) | δ 7.10–7.05 (m, 2H, Ar-H), 6.70 (t, J=7.4 Hz, 1H, Ar-H), 6.50 (d, J=7.8 Hz, 1H, Ar-H), 6.10 (br s, 1H, NH₂), 5.60 (br s, 1H, NH₂) , 3.80 (s, 2H, N-CH₂-CO) , 3.45 (t, J=8.2 Hz, 2H, indoline-CH₂), 3.05 (t, J=8.2 Hz, 2H, indoline-CH₂). | The appearance of the singlet at 3.80 ppm confirms the attachment of the methylene spacer. The broad singlets at 6.10 and 5.60 ppm confirm the primary amide. |
| ¹³C NMR (100 MHz, CDCl₃) | δ 172.5 (C=O) , 151.2 (Ar-C), 130.1 (Ar-C), 127.4 (Ar-CH), 124.5 (Ar-CH), 118.6 (Ar-CH), 107.2 (Ar-CH), 54.3 (N-CH₂-CO) , 53.8 (indoline-CH₂), 28.5 (indoline-CH₂). | The carbonyl carbon at 172.5 ppm and the new aliphatic carbon at 54.3 ppm validate the acetamide incorporation. |
| ESI-MS (Positive Mode) | m/z calculated for C₁₀H₁₂N₂O [M+H]⁺: 177.10; Found: 177.1 | Confirms the exact mass of the target molecule. |
| FT-IR (ATR, cm⁻¹) | 3350, 3180 (N-H stretch, primary amide), 1665 (C=O stretch, amide I) , 1605 (C=C aromatic). | Disappearance of the indoline secondary N-H stretch (~3400 cm⁻¹) and appearance of the strong amide carbonyl peak. |
References
-
10a,11,11-Trimethyl-10a,11-dihydro-8H-benzo[e]imidazo[1,2-a]indol-9(10H)-one MDPI[Link][3]
-
Substituted heterocycle fused gamma-carbolines synthesis Google Patents (WO2019241278A1)[4]
-
Synthesis and Antibacterial Activity of New (2,3-dioxo-indolin-1-yl) acetamides Bentham Science Publishers (Letters in Organic Chemistry)[Link][1]
-
A Comparative Assessment Study of Known Small-Molecule Keap1−Nrf2 Protein–Protein Interaction Inhibitors: Chemical Synthesis, Binding Properties, and Cellular Activity ACS Publications (Journal of Medicinal Chemistry)[Link][2]
Sources
Spectroscopic Characterization of 2-(2,3-Dihydroindol-1-yl)acetamide: A Technical Guide
Introduction
In the landscape of contemporary drug discovery and materials science, the indoline scaffold represents a privileged heterocyclic motif, integral to the structure of numerous biologically active compounds. The functionalization of the indoline nitrogen provides a facile entry point for introducing diverse pharmacophores, thereby modulating the molecule's physicochemical properties and biological target interactions. This technical guide provides an in-depth spectroscopic analysis of a specific indoline derivative, 2-(2,3-Dihydroindol-1-yl)acetamide.
A comprehensive search of the scientific literature and chemical databases did not yield a complete, experimentally verified set of spectroscopic data for this compound. Consequently, this guide will present a robust, predicted spectroscopic profile based on the well-established principles of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), drawing upon data from structurally analogous compounds. This predictive framework is designed to serve as a valuable resource for researchers in the synthesis, identification, and quality control of 2-(2,3-Dihydroindol-1-yl)acetamide and related molecules.
Predicted Spectroscopic Data
The following sections detail the anticipated spectroscopic data for 2-(2,3-Dihydroindol-1-yl)acetamide. These predictions are derived from the analysis of the constituent 2,3-dihydroindole (indoline) moiety and the N-acetamide group.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an unparalleled technique for elucidating the carbon-hydrogen framework of a molecule.
The ¹H NMR spectrum of 2-(2,3-Dihydroindol-1-yl)acetamide is expected to exhibit distinct signals for the aromatic protons of the indoline ring, the two aliphatic methylene groups of the indoline ring, the methylene group of the acetamide moiety, and the amide N-H proton. The predicted chemical shifts are presented in Table 1.
Table 1: Predicted ¹H NMR Chemical Shifts for 2-(2,3-Dihydroindol-1-yl)acetamide in CDCl₃
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Notes |
| Aromatic Protons (H-4, H-5, H-6, H-7) | 6.7 - 7.2 | Multiplet | The electron-donating nature of the nitrogen atom will shield these protons, leading to shifts in the upfield region of the aromatic spectrum. |
| Indoline Methylene (H-2) | ~3.6 | Triplet | These protons are adjacent to the nitrogen atom and will be deshielded. They will show coupling to the H-3 protons. |
| Indoline Methylene (H-3) | ~3.0 | Triplet | These protons are adjacent to the aromatic ring and the H-2 methylene group. They will show coupling to the H-2 protons. |
| Acetamide Methylene (-CH₂-C=O) | ~3.5 | Singlet | The protons of this methylene group are adjacent to the nitrogen and the carbonyl group, leading to a downfield shift. No adjacent protons are available for coupling. |
| Amide N-H | 5.5 - 8.5 | Broad Singlet | The chemical shift of the amide proton is highly dependent on solvent, concentration, and temperature due to hydrogen bonding. |
The ¹³C NMR spectrum will provide information on all the unique carbon environments within the molecule. The predicted chemical shifts are summarized in Table 2.
Table 2: Predicted ¹³C NMR Chemical Shifts for 2-(2,3-Dihydroindol-1-yl)acetamide in CDCl₃
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Notes |
| Carbonyl (C=O) | ~170 | The carbonyl carbon of the amide is characteristically found in this downfield region. |
| Aromatic C (C-3a, C-7a) | 140 - 155 | These are the quaternary carbons of the indoline ring fused to the benzene ring. |
| Aromatic C (C-4, C-5, C-6, C-7) | 110 - 130 | The chemical shifts of these carbons will be influenced by the substituent effects of the fused pyrrolidine ring. |
| Indoline Methylene (C-2) | ~50 | This carbon is directly attached to the nitrogen atom. |
| Indoline Methylene (C-3) | ~30 | This aliphatic carbon is adjacent to the aromatic ring. |
| Acetamide Methylene (-CH₂-) | ~45 | This carbon is situated between the nitrogen and the carbonyl group. |
Infrared (IR) Spectroscopy
IR spectroscopy is a valuable tool for the identification of functional groups within a molecule. The predicted characteristic IR absorption bands for 2-(2,3-Dihydroindol-1-yl)acetamide are presented in Table 3.
Table 3: Predicted IR Absorption Bands for 2-(2,3-Dihydroindol-1-yl)acetamide
| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity | Notes |
| N-H Stretch (Amide) | 3350 - 3180 | Medium | The presence of a single N-H bond in the secondary amide will result in one band in this region.[1] |
| Aromatic C-H Stretch | 3100 - 3000 | Medium | Characteristic of C-H stretching vibrations in the benzene ring. |
| Aliphatic C-H Stretch | 3000 - 2850 | Medium | Corresponding to the C-H stretching of the methylene groups. |
| C=O Stretch (Amide I Band) | 1680 - 1630 | Strong | This is a very characteristic and strong absorption for the carbonyl group in a secondary amide.[2] |
| N-H Bend (Amide II Band) | 1570 - 1515 | Medium-Strong | This band arises from the coupling of the N-H in-plane bending and C-N stretching vibrations.[3] |
| Aromatic C=C Stretch | 1600 - 1450 | Medium | Multiple bands are expected in this region due to the vibrations of the aromatic ring. |
| C-N Stretch | 1350 - 1200 | Medium | Associated with the stretching vibrations of the carbon-nitrogen bonds. |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation. For 2-(2,3-Dihydroindol-1-yl)acetamide (Molecular Formula: C₁₀H₁₂N₂O), the expected molecular weight is approximately 176.22 g/mol .
Expected Molecular Ion Peak:
-
[M]⁺˙ : A molecular ion peak is expected at an m/z of 176.
-
[M+H]⁺ : In soft ionization techniques like Electrospray Ionization (ESI), a prominent peak corresponding to the protonated molecule is expected at m/z 177.
Predicted Fragmentation Pattern:
The primary fragmentation of N-substituted amides typically involves the cleavage of the amide bond (N-CO bond).[4][5] The predicted major fragmentation pathways for 2-(2,3-Dihydroindol-1-yl)acetamide are outlined below:
-
Loss of the acetamide group: Cleavage of the N-C(O) bond would result in the formation of an indoline radical cation at m/z 119 and a neutral ketene molecule.
-
Formation of an acylium ion: Cleavage of the bond between the indoline nitrogen and the methylene group of the acetamide would lead to the formation of a stable acylium ion [CH₂C(O)]⁺ at m/z 43.
-
Cleavage within the indoline ring: Further fragmentation of the indoline ring can also be expected.
Experimental Protocols
The following are detailed methodologies for the acquisition of spectroscopic data for 2-(2,3-Dihydroindol-1-yl)acetamide.
NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in about 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrument Parameters:
-
Spectrometer: A 400 MHz or higher field NMR spectrometer.
-
¹H NMR:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical spectral width: -2 to 12 ppm.
-
Number of scans: 16-32.
-
-
¹³C NMR:
-
Acquire a proton-decoupled carbon spectrum.
-
Typical spectral width: 0 to 220 ppm.
-
Number of scans: 1024 or more, depending on the sample concentration.
-
-
-
Data Processing: Process the acquired Free Induction Decay (FID) with an appropriate window function and Fourier transform. Reference the spectra to the residual solvent peak.
FT-IR Spectroscopy Protocol
-
Sample Preparation:
-
Solid Phase (KBr Pellet): Mix a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
-
Thin Film: Dissolve a small amount of the sample in a volatile solvent (e.g., chloroform or methanol) and deposit a drop onto a salt plate (e.g., NaCl or KBr). Allow the solvent to evaporate, leaving a thin film of the sample.
-
-
Instrument Parameters:
-
Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.
-
Range: 4000 - 400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
-
Data Acquisition: Record the spectrum and label the significant peaks.
Mass Spectrometry Protocol (Electrospray Ionization - ESI)
-
Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrument Parameters:
-
Ionization Method: Electrospray ionization (ESI).
-
Mass Analyzer: A quadrupole, time-of-flight (TOF), or ion trap mass analyzer.
-
-
Data Acquisition:
-
Infuse the sample solution into the ESI source.
-
Acquire data in positive ion mode to observe the [M+H]⁺ ion.
-
If fragmentation information is desired, perform tandem mass spectrometry (MS/MS) by selecting the [M+H]⁺ ion and subjecting it to collision-induced dissociation (CID).
-
Visualizations
Experimental Workflow
The general workflow for the spectroscopic characterization of 2-(2,3-Dihydroindol-1-yl)acetamide is illustrated in the following diagram.
Caption: Predicted ESI-MS fragmentation of the target compound.
Conclusion
This technical guide provides a detailed, albeit predictive, spectroscopic characterization of 2-(2,3-Dihydroindol-1-yl)acetamide. The presented ¹H NMR, ¹³C NMR, IR, and MS data, derived from the established spectral properties of the indoline and N-acetamide functionalities, offer a solid foundation for the identification and structural verification of this compound. The outlined experimental protocols provide a standardized approach for acquiring high-quality spectral data. It is the author's hope that this guide will be a valuable asset to researchers engaged in the synthesis and study of novel indoline derivatives.
References
-
de Souza, G. E. P., de Almeida, G. S. S., de Oliveira, D. N., & de Morais, S. A. L. (2018). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. RSC Advances, 8(37), 20835-20843. [Link]
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Mandal, K. K. (n.d.). INFRARED SPECTROSCOPY. St. Paul's C. M. College. [Link]
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JoVE. (2024, December 5). Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation. [Link]
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Gowda, B. T., & Rao, J. (2003). 1H and 13C NMR Spectral Studies on N-(Aryl)-Substituted Acetamides. Zeitschrift für Naturforschung A, 58(11), 689-695. [Link]
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Chemistry Stack Exchange. (2019, April 2). Can amide bonds fragment in ESI-MS?. [Link]
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Royal Society of Chemistry. (n.d.). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. [Link]
-
SpectraBase. (n.d.). Indoline - Optional[13C NMR] - Chemical Shifts. [Link]
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Quimica Organica. (n.d.). IR Spectrum: Amides. [Link]
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SciSpace. (2012, April 23). Substituent effect on IR, 1H and 13C NMR spectral data in n-(substituted phenyl)-2-cyanoacetamides. [Link]
-
ResearchGate. (n.d.). (PDF) 1H and 13C NMR Spectral Studies on N-(Aryl)-Substituted Acetamides, C6H5NHCOCH3-iXi and 2/4-XC6H4NHCOCH3-iXi (where X = Cl or CH3 and i = 0, 1, 2 or 3). [Link]
-
Spectroscopy Online. (2020, January 1). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. [Link]
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Chemistry LibreTexts. (2021, July 31). 24.1: Structural, Physical, and Spectral Characteristics of Amides. [Link]
-
PubChem. (n.d.). Indoline. [Link]
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- 5. Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data - RSC Advances (RSC Publishing) [pubs.rsc.org]
Core Biological Activities and Mechanisms of Action
Title : The Pharmacological Versatility of Acetamide Derivatives: A Technical Guide to Mechanisms, Efficacy, and Validation Protocols
Executive Summary The acetamide functional group is a privileged structural motif in organic chemistry, renowned for its remarkable versatility as a scaffold in medicinal chemistry[1]. Its inherent ability to engage in complex hydrogen bonding arrays, coupled with its relative metabolic stability, positions it as a foundational component in the design of diverse therapeutic agents[1]. As a Senior Application Scientist, I have observed that the strategic substitution of the acetamide core—yielding derivatives such as chalcone-linked, thiazole-conjugated, and sulfonamide-based acetamides—allows for the precise fine-tuning of both pharmacokinetic and pharmacodynamic profiles[2][3]. This technical whitepaper provides an in-depth analysis of the biological activities of acetamide derivatives, detailing their mechanistic pathways, summarizing quantitative efficacy data, and outlining self-validating experimental protocols essential for rigorous preclinical evaluation.
1.1. Anticancer Efficacy via Kinase and Enzyme Inhibition Acetamide derivatives have demonstrated profound antiproliferative properties against various malignancies, exhibiting potent cytotoxicity against multiple cancer cell lines[2]. The mechanistic causality often traces back to the competitive inhibition of critical survival pathways and key enzymes necessary for cancer cell proliferation[2]. For instance, chalcone-linked acetamide derivatives act as potent dual inhibitors of the Epidermal Growth Factor Receptor (EGFR) and mutated BRAF kinases (e.g., BRAFV600E)[4]. By binding to the active sites of these kinases, the compounds block downstream signaling cascades, thereby arresting tumor proliferation and inducing cellular apoptosis[4]. Furthermore, sulfonamide-conjugated acetamides have been engineered to target dihydrofolate reductase (DHFR), a crucial enzyme in nucleotide synthesis, effectively starving cancer cells of the building blocks required for DNA replication[3].
Caption: EGFR/BRAF signaling pathway inhibition by chalcone-linked acetamide derivatives.
1.2. Antimicrobial and Anti-inflammatory Action Beyond oncology, the acetamide scaffold is highly effective in antimicrobial and anti-inflammatory applications. Certain acetamide derivatives show promising activity against a range of bacterial and fungal pathogens by disrupting microbial cell walls or inhibiting essential enzymes[2]. For example, thiazole-acetamide derivatives exhibit significant Minimum Inhibitory Concentrations (MIC) against pathogens like S. aureus[5]. In inflammatory models, the anti-inflammatory action of many acetamide derivatives is primarily centered on the selective inhibition of the Cyclooxygenase-2 (COX-2) enzyme[1]. This mechanism suppresses the arachidonic acid cascade and subsequent pro-inflammatory cytokine synthesis without disrupting the homeostatic functions of COX-1[1].
1.3. Neuroprotection: Butyrylcholinesterase (BChE) Inhibition Recent structural advancements have positioned substituted acetamide derivatives as promising candidates for neurodegenerative diseases, particularly Alzheimer's disease (AD)[6]. Specific derivatives act as mixed-type inhibitors of Butyrylcholinesterase (BChE), binding to both the catalytic anionic site (CAS) and the peripheral anionic site (PAS) of the enzyme's active site[6]. This dual-binding mechanism prevents the breakdown of acetylcholine, directly addressing the cholinergic deficit characteristic of AD pathophysiology[6].
Quantitative Pharmacological Data
To objectively evaluate the therapeutic potential of these compounds, researchers quantify their half-maximal inhibitory concentration (IC50). A lower IC50 value indicates a higher binding affinity and greater pharmacological potency[2]. Table 1 summarizes the targeted efficacy of select acetamide derivatives across different disease models.
Table 1: Anticancer and Neurological Target Inhibition by Acetamide Derivatives
| Compound Class | Target Enzyme / Receptor | Disease Model / Cell Line | Efficacy (IC50) | Reference |
| Chalcone-linked acetamide (Cmpds 10-14) | EGFR / BRAF | A-549, MCF-7, Panc-1 | 1.0 – 3.5 µM | [4] |
| Chalcone-linked acetamide (Cmpds 8, 12) | EGFR (Isolated Protein) | Pan-Cancer | 94 – 110 nM | [4] |
| Thiazole-acetamide (d6) | Unknown | MCF-7 (Breast Cancer) | 38.0 µM | [5] |
| Substituted acetamide (8c) | Butyrylcholinesterase (BChE) | Alzheimer's Disease | 3.94 µM | [6] |
Self-Validating Experimental Protocols
As a rigorous standard in drug development, experimental protocols must possess internal controls that validate the assay's integrity. Below are the definitive methodologies for evaluating the biological activity of acetamide derivatives.
3.1. In Vitro Cytotoxicity: The MTT Assay Protocol The MTT assay is a colorimetric method for assessing cell metabolic activity, serving as a reliable indicator of cell viability[2]. The causality of this assay relies on mitochondrial enzymes reducing the yellow tetrazolium salt (MTT) into insoluble purple formazan crystals—a process that only occurs in metabolically active, living cells[2].
Step-by-Step Methodology:
-
Cell Seeding: Plate target cancer cells (e.g., MCF-7 or HepG2) in a 96-well microtiter plate. Incubate for 24 hours at 37°C in a 5% CO2 atmosphere to allow for cellular adhesion[2].
-
Compound Administration: Treat the cells with serial dilutions of the synthesized acetamide derivative[2].
-
Critical Control: Always include a vehicle control (e.g., DMSO) to ensure the solvent does not contribute to cytotoxicity, and a reference drug (e.g., Doxorubicin) to benchmark potency[2].
-
-
Incubation: Incubate the treated plates for 24 to 48 hours[2].
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well[2]. Incubate for an additional 4 hours to allow for metabolic conversion.
-
Formazan Solubilization: Carefully aspirate the culture medium to avoid disturbing the formazan crystals. Add 150 µL of pure DMSO to each well to solubilize the crystals[2].
-
Quantification: Measure the absorbance at 570 nm using a microplate reader[2]. Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 from the dose-response curve[2].
Caption: Self-validating workflow for the MTT cell viability assay.
3.2. Antimicrobial Susceptibility: Broth Microdilution Method To determine the antimicrobial efficacy of acetamide derivatives, measuring the Minimum Inhibitory Concentration (MIC) provides a standard, quantitative approach[1].
Step-by-Step Methodology:
-
Inoculum Preparation: Prepare a standardized suspension of the target microorganism matching a 0.5 McFarland standard[7].
-
Serial Dilution: In a 96-well plate or test tubes, prepare a serial dilution of the test compound in a liquid growth medium (e.g., Nutrient broth for bacteria, Sabouraud dextrose broth for fungi)[1][5][7].
-
Inoculation: Add a fixed volume of the standardized microbial suspension to each well[1][7].
-
Critical Control: Include a growth control well (medium + inoculum, no drug) to confirm microbial viability, and a sterility control well (medium only) to ensure no contamination occurred.
-
-
Incubation & Analysis: Incubate at 37°C for 24 hours (for bacteria)[5]. The MIC is recorded as the lowest concentration of the acetamide derivative that completely inhibits the visible growth of the microorganism[1].
Conclusion and Future Perspectives
The structural plasticity of acetamide derivatives makes them a cornerstone in modern drug discovery[2]. By conjugating the acetamide moiety with diverse pharmacophores like chalcones, sulfonamides, and thiazoles, researchers can engineer highly selective inhibitors for targets ranging from EGFR in oncology to BChE in neurodegeneration[3][4][6]. Moving forward, a crucial aspect of developing these derivatives is the evaluation of their "drug-likeness," specifically adhering to Lipinski's Rule of Five, to ensure these potent in vitro profiles translate into orally active drugs in humans[2].
References
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National Center for Biotechnology Information. "Design, synthesis, and biological evaluation of novel N4-substituted sulfonamides: acetamides derivatives as dihydrofolate reductase (DHFR) inhibitors." PMC. URL: [Link]
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National Center for Biotechnology Information. "Synthesis, molecular modelling and biological significance of N-(4-(4-bromophenyl) thiazol-2-yl)-2-chloroacetamide derivatives as prospective antimicrobial and antiproliferative agents." PMC. URL: [Link]
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National Center for Biotechnology Information. "Amide linked chalcone derivatives, a promising class of compounds with versatile biological effects." PMC. URL: [Link]
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National Center for Biotechnology Information. "Synthesis and biological evaluation of substituted acetamide derivatives as potential butyrylcholinestrase inhibitors." PMC. URL: [Link]
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National Center for Biotechnology Information. "Synthesis, characterization, antimicrobial, antioxidant, and antiinflammatory evaluation and molecular docking studies of N-((2-hydroxy-3-(2-(substitutedbenzylidene)hydrazine-1-carbonyl)naphthalen-1-yl)(3-nitrophenyl/3,4-dimethoxyphenyl)methyl)acetamide derivatives." PMC. URL: [Link]
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Unlocking the Pharmacological Potential of Indolyl Acetamides
A Comprehensive Guide to Therapeutic Targets and Mechanistic Profiling
Executive Summary
In modern drug discovery, the distinction between a "promiscuous" molecule and a "privileged scaffold" lies in the ability to rationally tune target selectivity. As an Application Scientist overseeing hit-to-lead optimization, I frequently leverage the indole ring due to its structural mimicry of endogenous biomolecules (e.g., tryptophan, serotonin). When functionalized with an acetamide linker, the resulting indolyl acetamides exhibit remarkable conformational flexibility and hydrogen-bonding capacity. This technical whitepaper dissects the primary therapeutic targets of indolyl acetamides, providing mechanistic insights, quantitative profiling, and self-validating experimental protocols for researchers and drug development professionals.
Primary Therapeutic Targets and Mechanistic Pathways
By systematically modifying the N-substitutions and the aryl groups attached to the acetamide linker, we can direct the indolylacetamide scaffold toward highly distinct biological targets across oncology, virology, parasitology, and neurodegeneration.
Fig 1. Pleiotropic therapeutic targeting of the indolylacetamide scaffold across disease models.
Oncology: Overcoming Apoptosis Resistance and Inducing Ferroptosis
Tumor cells frequently develop multidrug resistance via the overexpression of anti-apoptotic proteins and cellular efflux pumps. Recent medicinal chemistry campaigns have demonstrated that 2-oximino-2-indolylacetamide derivatives act as potent anticancer agents by simultaneously targeting MDM2 and downregulating Bcl-2/Mcl-1 proteins, effectively removing the block on intrinsic apoptosis (ResearchGate)[1]. Furthermore, specific 2-aryl-2-(3-indolyl)acetohydroxamate analogs have shown the unique capability to induce cell autophagy and lipid peroxidation (ferroptosis), making them highly effective against drug-resistant glioblastoma neurosphere stem-like cell cultures (ResearchGate)[2].
Virology: Allosteric Modulation of HIV-1 Reverse Transcriptase
In the antiviral space, indolyl acetamides serve as next-generation Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs). By isolating the natural product CI-39 from Isatis indigotica and optimizing it into synthetic N-alkoxy indolylacetamides (such as compound 10i), researchers have successfully targeted the RT DNA polymerase (NIH)[3]. Mechanistically, the N-alkoxy substitution provides the critical steric bulk needed to bypass common clinical resistance mutations, demonstrating superior suppression of HIV-1 strains carrying the L100I/K103N double-mutations compared to standard drugs like Efavirenz[3].
Parasitology: Trypanothione Synthetase (TryS) Inhibition
Kinetoplastid diseases (e.g., Leishmaniasis, Chagas disease) rely on trypanothione for redox homeostasis. Through a molecular deconstruction strategy applied to paullones, researchers identified that the simplified indolylacetamide scaffold acts as a potent inhibitor of Trypanothione Synthetase (TryS) (ResearchGate)[4]. This structural simplification dramatically improved the selectivity index (SI > 25) against mammalian cells while retaining low-micromolar antiparasitic efficacy against T. b. brucei[4].
Neurodegeneration: Multitarget-Directed Ligands (MTDLs)
For Alzheimer's Disease, single-target therapies often fail. Indolylacetamide moieties hybridized with naphthoquinones act as Multitarget-Directed Ligands (MTDLs). These derivatives exhibit high-affinity dual inhibition of Monoamine Oxidase B (MAO-B) and Acetylcholinesterase (AChE), while simultaneously preventing PHF6 tau peptide aggregation, addressing both the symptomatic cholinergic deficit and the underlying proteinopathy (NIH).
Quantitative Pharmacological Profiling
To contextualize the potency of these derivatives, the following table summarizes the quantitative binding and cellular efficacy data across different therapeutic domains.
| Compound Class / Derivative | Primary Target | Biological Model | Potency (IC₅₀ / EC₅₀) | Ref |
| 2-oximino-2-indolylacetamides | MDM2 / Bcl-2 | Hela, A549, HepG2 | 9.42 – 15.06 μM | |
| N-alkoxy indolylacetamide (10i) | HIV-1 RT (L100I/K103N) | HEK 293T / HIV-1 | 0.43 μM | [3] |
| Paullone-derived indolylacetamides | TryS | T. b. brucei | 2.40 – 12.0 μM | |
| Naphthoquinone-indolylacetamides | MAO-B / AChE | Enzymatic Assay | 7.7 nM (MAO-B) |
Standardized Experimental Methodologies
As scientists, we must rely on protocols that are self-validating and mechanistically sound. Below are two critical workflows for synthesizing and evaluating indolyl acetamides.
Synthesis of 2-(1H-Indol-2-yl)acetamides via Brønsted Acid-Assisted Cascade
The Causality Principle: Traditional synthesis of these acetamides suffers from poor yields due to unstable intermediates. By utilizing Polyphosphoric Acid (PPA), we create a dual-function environment. PPA acts as a highly viscous, polar solvent that stabilizes transient carbocation intermediates, while simultaneously serving as a potent Brønsted acid to drive the cascade cyclization of nitrostyrenes to the thermodynamically favored 2-(1H-indol-2-yl)acetamide (ACS)[5].
Step-by-Step Protocol:
-
Pre-activation: Charge a dry round-bottom flask with PPA and heat to 80°C under an inert argon atmosphere to reduce viscosity.
-
Substrate Addition: Slowly add 1.0 equivalent of 4-(2-nitrophenyl)-4-oxo-2-arylbutanenitrile to the stirring PPA.
-
Cascade Cyclization: Maintain the reaction at 80°C for 4–6 hours. The Brønsted acid will facilitate the nitro-group reduction/cyclization cascade.
-
Quenching: Carefully pour the hot, viscous mixture over crushed ice to quench the acid and precipitate the crude product.
-
Purification: Neutralize the aqueous phase with 2N NaOH, extract with ethyl acetate, and purify via silica gel chromatography (EtOAc/Hexanes) to yield the pure acetamide.
High-Throughput Indoleacetamide Hydrolase Activity Assay
The Causality Principle: Indoleacetamide hydrolase converts indolylacetamide (IAAM) into indole-3-acetic acid (IAA). Traditionally, measuring this requires low-throughput HPLC separation. However, by utilizing Salkowski's reagent, we exploit a critical optical differential: at 530 nm, the molar extinction coefficient (α₅₃₀) of the IAA complex (5.52 × 10⁻³ mM⁻¹) is 3.4 times higher than that of the IAAM complex (1.63 × 10⁻³ mM⁻¹) (SCIRP)[6]. This self-validating colorimetric shift allows direct, in-plate spectrophotometric quantification of enzyme kinetics.
Fig 2. High-throughput colorimetric workflow for indoleacetamide hydrolase activity quantification.
Step-by-Step Protocol:
-
Standard Curve Generation (Self-Validation): Prepare a gradient of IAAM to IAA mixtures (maintaining total molarity constant). React with Salkowski's reagent to validate the 3.4x absorption differential at 530 nm.
-
Reaction Initiation: In a 96-well plate, combine 50 μL of protein extract (containing the hydrolase) with 50 μL of 5 mM IAAM substrate buffer.
-
Incubation: Incubate at 30°C for 30–60 minutes to allow enzymatic conversion.
-
Derivatization: Add 100 μL of Salkowski's reagent (FeCl₃ in perchloric acid) to each well. Incubate in the dark for 30 minutes to allow color development.
-
Quantification: Read the microplate at 530 nm. The net increase in absorbance directly correlates to the molar conversion of IAAM to IAA.
References
- A Concise Review on Recent Development of Indole Derivatives for Anticancer Activities Source: ResearchGate URL
- Discovery, synthesis, and optimization of an N-alkoxy indolylacetamide against HIV-1 carrying NNRTI-resistant mutations Source: NIH URL
- Activity of 2-Aryl-2-(3-indolyl)
- Synthesis of 2-(1H-Indol-2-yl)
- A Simple Inexpensive Method for the Measurement of Indoleacetamide Hydrolase Activity Source: SCIRP URL
- Discovery of Antitrypanosomal Indolylacetamides by a Deconstruction–Optimization Strategy Applied to Paullones Source: ResearchGate URL
- Multitarget Biological Profiling of New Naphthoquinone and Anthraquinone-Based Derivatives for the Treatment of Alzheimer's Disease Source: NIH URL
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A Comprehensive Guide to the Physicochemical Characterization of 2-(2,3-Dihydroindol-1-yl)acetamide
Foreword: The Imperative of Pre-formulation Studies
Proposed Synthesis and Purification
The logical synthetic route to 2-(2,3-Dihydroindol-1-yl)acetamide involves the N-alkylation of indoline (2,3-dihydro-1H-indole) with 2-chloroacetamide. This is a standard and efficient method for the formation of an N-C bond on the indoline nitrogen.
Synthetic Workflow
Caption: Proposed synthesis workflow for 2-(2,3-Dihydroindol-1-yl)acetamide.
Step-by-Step Synthesis Protocol
-
Reaction Setup: To a solution of indoline (1.0 eq) in a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF), add a weak inorganic base like potassium carbonate (K₂CO₃, 2.0 eq).
-
Addition of Alkylating Agent: To the stirred suspension, add 2-chloroacetamide (1.1 eq) portion-wise at room temperature.
-
Reaction Progression: Heat the reaction mixture to 60-80 °C and monitor the progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Structural Elucidation: A Spectroscopic Approach
The definitive confirmation of the chemical structure of the synthesized 2-(2,3-Dihydroindol-1-yl)acetamide is achieved through a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is indispensable for mapping the carbon-hydrogen framework of the molecule.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the indoline ring, the two sets of methylene protons of the dihydroindole moiety, the methylene protons of the acetamide group, and the amide protons. Based on data from similar structures, the expected chemical shifts are presented in Table 1.[1][2]
-
¹³C NMR: The carbon NMR spectrum will reveal the number of unique carbon environments. The expected chemical shifts for the aromatic, aliphatic, and carbonyl carbons are also summarized in Table 1.[1]
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying the key functional groups present in the molecule. The characteristic vibrational frequencies are crucial for confirming the presence of the amide and the aromatic ring.[3][4][5][6][7]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, further confirming its identity. For 2-(2,3-Dihydroindol-1-yl)acetamide (C₁₀H₁₂N₂O), the expected molecular weight is approximately 176.22 g/mol . In high-resolution mass spectrometry (HRMS), the exact mass can be determined with high precision.[1][8]
| Spectroscopic Data | Expected Observations |
| ¹H NMR (in CDCl₃) | Aromatic protons (4H, multiplet, ~6.6-7.2 ppm), -NCH₂- (2H, triplet), -CH₂- (2H, triplet), -COCH₂- (2H, singlet), -NH₂ (2H, broad singlet) |
| ¹³C NMR (in CDCl₃) | Aromatic carbons (~109-150 ppm), -NCH₂- (~53 ppm), -CH₂- (~28 ppm), -COCH₂- (~55 ppm), Carbonyl carbon (~170 ppm) |
| IR (KBr pellet, cm⁻¹) | N-H stretch (amide, ~3350-3180 cm⁻¹), C-H stretch (aromatic, >3000 cm⁻¹), C-H stretch (aliphatic, <3000 cm⁻¹), C=O stretch (amide I, ~1650 cm⁻¹), N-H bend (amide II, ~1620 cm⁻¹) |
| Mass Spec (ESI+) | [M+H]⁺ at m/z 177.10 |
Table 1: Predicted Spectroscopic Data for 2-(2,3-Dihydroindol-1-yl)acetamide
Core Physicochemical Properties
A thorough investigation of the physicochemical properties of 2-(2,3-Dihydroindol-1-yl)acetamide is critical for predicting its in vivo behavior.
Analytical Workflow
Caption: Analytical workflow for physicochemical characterization.
Melting Point
The melting point is a fundamental indicator of purity.
-
Protocol: The melting point should be determined using a calibrated digital melting point apparatus. A small amount of the crystalline solid is packed into a capillary tube and heated at a controlled rate. The temperature range over which the solid melts is recorded. A sharp melting range (e.g., within 1-2 °C) is indicative of high purity.[8]
Solubility
Solubility in both aqueous and organic solvents is a critical parameter for drug formulation and absorption.
-
Protocol (Equilibrium Shake-Flask Method):
-
An excess amount of the compound is added to a known volume of the solvent (e.g., water, phosphate-buffered saline pH 7.4, ethanol).
-
The suspension is agitated at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient time to reach equilibrium (typically 24-48 hours).
-
The saturated solution is then filtered or centrifuged to remove undissolved solid.
-
The concentration of the compound in the clear supernatant is determined by a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Acidity/Basicity (pKa)
The pKa value(s) determine the extent of ionization of a molecule at a given pH, which significantly influences its solubility, permeability, and receptor binding. The indoline nitrogen is basic and will have a corresponding pKa.[9][10][11][12]
-
Protocol (Potentiometric Titration):
-
A known concentration of the compound is dissolved in a suitable solvent (e.g., water or a co-solvent system if solubility is low).
-
The solution is titrated with a standardized solution of a strong acid (e.g., HCl).
-
The pH of the solution is monitored with a calibrated pH electrode as a function of the volume of titrant added.
-
The pKa is determined from the inflection point of the titration curve.
-
Lipophilicity (LogP)
The partition coefficient (LogP) between an octanol and water phase is a key measure of a compound's lipophilicity, which is crucial for its ability to cross biological membranes.[13][14][15]
-
Protocol (Shake-Flask Method):
-
A known amount of the compound is dissolved in one of the two pre-saturated phases (n-octanol or water).
-
An equal volume of the other pre-saturated phase is added.
-
The mixture is shaken vigorously to allow for partitioning and then centrifuged to separate the layers.
-
The concentration of the compound in each phase is determined.
-
LogP is calculated as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
-
Solid-State Characterization (X-ray Crystallography)
For crystalline solids, single-crystal X-ray diffraction provides unambiguous proof of structure and information on the three-dimensional arrangement of molecules in the crystal lattice, including intermolecular interactions.[16][17][18][19]
-
Protocol:
-
High-quality single crystals are grown by slow evaporation of a saturated solution, vapor diffusion, or other suitable crystallization techniques.
-
A suitable crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam.
-
The diffraction pattern is collected and analyzed to determine the electron density map and, subsequently, the precise atomic positions.
-
| Physicochemical Parameter | Methodology | Expected Outcome/Value |
| Molecular Formula | - | C₁₀H₁₂N₂O |
| Molecular Weight | Mass Spectrometry | 176.22 g/mol |
| Melting Point | Digital Melting Point Apparatus | Expected for a crystalline solid |
| Aqueous Solubility | Shake-Flask Method with HPLC | Low to moderate, pH-dependent |
| pKa (Indoline Nitrogen) | Potentiometric Titration | ~4-5 (basic) |
| LogP (Octanol/Water) | Shake-Flask Method | ~1.5 - 2.5 |
| Crystal Structure | Single-Crystal X-ray Diffraction | Dependent on crystallization success |
Table 2: Summary of Physicochemical Parameters and Methods
Conclusion and Future Directions
This guide outlines a comprehensive strategy for the synthesis and detailed physicochemical characterization of 2-(2,3-Dihydroindol-1-yl)acetamide. The successful execution of these experimental protocols will provide a foundational dataset essential for any further development of this compound as a potential therapeutic agent. The insights gained from these studies will enable informed decisions in lead optimization, formulation development, and the design of subsequent preclinical studies. It is through this rigorous, data-driven approach that promising molecules can be effectively advanced through the drug development pipeline.
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Zhang, W., et al. (2019). Isonitrile-Derivatized Indole as an Infrared Probe for Hydrogen-Bonding Environments. Molecules, 24(7), 1379. [Link]
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Vastag, G., et al. (2020). Applying Multivariate Methods in the Estimation of Bioactivity Properties of Acetamide Derivatives. Periodica Polytechnica Chemical Engineering, 64(3), 356-365. [Link]
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Aksenov, D. A., et al. (2020). Synthesis of 2-(1H-Indol-2-yl)acetamides via Brønsted Acid-Assisted Cyclization Cascade. The Journal of Organic Chemistry, 85(18), 11893-11903. [Link]
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National Center for Biotechnology Information. (2022). Novel C3-Methylene-Bridged Indole Derivatives with and without Substituents at N1. PMC. [Link]
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Kushwaha, D. (n.d.). Synthesis and Chemistry of Indole. Retrieved from [Link]
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National Center for Biotechnology Information. (2023). Investigation of the Vibrational Characteristics of 6-Isocyano-1-Methyl-1H-Indole: Utilizing the Isonitrile Group as an Infrared Probe. PMC. [Link]
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ResearchGate. (n.d.). X‐ray crystal structure of 4 a. Retrieved from [Link]
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National Center for Biotechnology Information. (2015). X-ray Crystallography, DFT Calculations and Molecular Docking of Indole-Arylpiperazine Derivatives as α1A-Adrenoceptor Antagonists. PMC. [Link]
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Wikipedia. (n.d.). Indole. Retrieved from [Link]
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Zhang, W., et al. (2019). Isonitrile-Derivatized Indole as an Infrared Probe for Hydrogen-Bonding Environments. MDPI. [Link]
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Li, J., et al. (2016). Novel N-Substituted 2-(2-(Adamantan-1-yl)-1H-Indol-3-yl)-2-Oxoacetamide Derivatives: Synthesis and Biological Evaluation. Molecules, 21(5), 594. [Link]
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National Center for Biotechnology Information. (n.d.). 2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)acetamide. PubChem. Retrieved from [Link]
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American Chemical Society. (2023). X-ray Crystal Structure-Guided Discovery of Novel Indole Analogues as Colchicine-Binding Site Tubulin Inhibitors with Immune-Potentiating and Antitumor Effects against Melanoma. Journal of Medicinal Chemistry. [Link]
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ResearchGate. (n.d.). X-ray crystallographic analysis of compound 2c'. Retrieved from [Link]
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National Center for Biotechnology Information. (2024). Chemistry, Applications, and Synthesis Methods of Indole Derivatives: A Comprehensive Review. PMC. [Link]
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ResearchGate. (n.d.). FT-IR spectrum of control indole. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 2-(1H-Indol-2-yl)acetamide. PubChem. Retrieved from [Link]
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American Chemical Society. (2024). Discovery of N-Substituted Acetamide Derivatives as Promising P2Y14R Antagonists Using Molecular Hybridization Based on Crystallographic Overlay. Journal of Medicinal Chemistry. [Link]
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National Center for Biotechnology Information. (2023). Selective Structural Derivatization of Flavonoid Acetamides Significantly Impacts Their Bioavailability and Antioxidant Properties. PMC. [Link]
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Solubility and stability of 2-(2,3-Dihydroindol-1-yl)acetamide in different solvents
An In-depth Technical Guide to the Solubility and Stability of 2-(2,3-Dihydroindol-1-yl)acetamide
Foreword
As Senior Application Scientist, it is my privilege to present this technical guide on the characterization of 2-(2,3-Dihydroindol-1-yl)acetamide. The journey of a novel chemical entity from discovery to application is invariably dictated by its fundamental physicochemical properties. Among these, solubility and stability are paramount, acting as critical determinants of a compound's viability, particularly in the pharmaceutical and life sciences sectors. This document is crafted for researchers, scientists, and drug development professionals, providing not just protocols, but a deeper understanding of the causality behind our experimental approaches. Our philosophy is rooted in creating self-validating systems of experimentation, ensuring that the data generated is robust, reproducible, and, above all, trustworthy.
This guide will delve into the core methodologies for assessing the aqueous and organic solubility of 2-(2,3-Dihydroindol-1-yl)acetamide, followed by a rigorous examination of its stability under various stress conditions. The experimental designs and interpretations are grounded in authoritative principles and are intended to serve as a comprehensive resource for your laboratory's endeavors.
Introduction to 2-(2,3-Dihydroindol-1-yl)acetamide: The "Why" Behind the "How"
2-(2,3-Dihydroindol-1-yl)acetamide is a small organic molecule featuring an indoline moiety linked to an acetamide group. The indoline ring system is a common scaffold in medicinal chemistry, and the acetamide group can influence hydrogen bonding and overall polarity. Understanding the solubility and stability of this specific arrangement is not merely an academic exercise; it is a critical step in assessing its potential for further development.
-
Solubility directly impacts bioavailability for in vivo applications and dictates the formulation possibilities for in vitro assays. A compound that is poorly soluble in aqueous media may present significant challenges for oral drug delivery. Similarly, its solubility in organic solvents is crucial for purification, synthesis, and the preparation of stock solutions for high-throughput screening.
-
Stability assessment informs us of the compound's shelf-life and its susceptibility to degradation under various environmental conditions. An unstable compound can lead to a loss of potency, the formation of potentially toxic degradants, and unreliable experimental results.
This guide will provide a framework for systematically evaluating these two critical parameters for 2-(2,3-Dihydroindol-1-yl)acetamide.
Solubility Determination: A Multi-Solvent Approach
The solubility of a compound is not a single value but rather a profile that depends on the nature of the solvent. We will explore the solubility of 2-(2,3-Dihydroindol-1-yl)acetamide in a range of solvents relevant to both biological and chemical applications.
Experimental Principle: The Shake-Flask Method (ICH Guideline Q6A)
The gold standard for solubility determination is the shake-flask method, which measures the equilibrium solubility of a compound in a given solvent. This method involves saturating a solvent with the compound and then quantifying the concentration of the dissolved solute. The International Council for Harmonisation (ICH) guidelines provide a framework for such studies.
Experimental Workflow for Solubility Assessment
The following diagram outlines the systematic process for determining the solubility of our target compound.
Caption: Workflow for Equilibrium Solubility Determination.
Detailed Experimental Protocol
-
Preparation of Saturated Solutions:
-
Add an excess amount (e.g., 10 mg) of 2-(2,3-Dihydroindol-1-yl)acetamide to a series of 2 mL glass vials. The excess solid should be visually apparent.
-
To each vial, add 1 mL of the desired solvent. Solvents should include:
-
Phosphate-Buffered Saline (PBS) at pH 7.4
-
Simulated Gastric Fluid (pH 1.2)
-
Simulated Intestinal Fluid (pH 6.8)
-
Water (HPLC-grade)
-
Methanol
-
Ethanol
-
Dimethyl Sulfoxide (DMSO)
-
Acetonitrile (ACN)
-
-
-
Equilibration:
-
Seal the vials and place them in a shaker incubator set to a constant temperature (e.g., 25 °C or 37 °C) for 24 to 48 hours to ensure equilibrium is reached. The duration should be sufficient to ensure the concentration of the dissolved solid is no longer changing.
-
-
Sample Collection and Preparation:
-
After incubation, allow the vials to stand undisturbed for at least 1 hour to allow undissolved solids to settle.
-
Carefully withdraw an aliquot of the supernatant using a pipette.
-
Immediately filter the aliquot through a 0.22 µm syringe filter (e.g., PVDF or PTFE, selected for solvent compatibility) to remove any undissolved particulates. This step is critical to avoid overestimation of solubility.
-
Dilute the filtered sample with the appropriate mobile phase to a concentration within the linear range of the analytical method.
-
-
Quantification by HPLC-UV:
-
Analyze the diluted samples using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection at the λmax of 2-(2,3-Dihydroindol-1-yl)acetamide.
-
Prepare a standard curve of the compound in the same analytical mobile phase.
-
Calculate the concentration of the compound in the filtered supernatant by interpolating from the standard curve.
-
Illustrative Solubility Data
The following table presents hypothetical solubility data for 2-(2,3-Dihydroindol-1-yl)acetamide, which is representative of what might be expected for a compound with its structure.
| Solvent System | pH | Temperature (°C) | Solubility (mg/mL) | Solubility Classification (USP) |
| Water | ~7.0 | 25 | 0.5 | Sparingly soluble |
| PBS | 7.4 | 25 | 0.8 | Sparingly soluble |
| Simulated Gastric Fluid | 1.2 | 37 | 1.5 | Slightly soluble |
| Simulated Intestinal Fluid | 6.8 | 37 | 0.7 | Sparingly soluble |
| Methanol | N/A | 25 | 25.0 | Soluble |
| Ethanol | N/A | 25 | 15.0 | Soluble |
| DMSO | N/A | 25 | >100 | Very soluble |
| Acetonitrile | N/A | 25 | 5.0 | Slightly soluble |
Interpretation of Hypothetical Data: The data suggests that 2-(2,3-Dihydroindol-1-yl)acetamide has limited aqueous solubility, which is a common characteristic of many drug-like molecules. The increased solubility in acidic conditions (Simulated Gastric Fluid) may indicate the presence of a basic functional group that becomes protonated. The high solubility in organic solvents like DMSO and alcohols is typical and useful for preparing concentrated stock solutions for in vitro screening.
Stability Assessment: Forced Degradation Studies
Forced degradation, or stress testing, is essential for identifying the likely degradation products and pathways of a compound. This information is invaluable for developing stable formulations and for establishing appropriate storage conditions. The ICH guideline Q1A(R2) provides a framework for stability testing of new drug substances.
Experimental Principle: Controlled Exposure to Stress Conditions
In forced degradation studies, a solution of the compound is exposed to stress conditions that are more severe than accelerated storage conditions. The goal is to achieve a modest level of degradation (e.g., 5-20%) to allow for the reliable detection and characterization of degradants.
Experimental Workflow for Forced Degradation
The following diagram illustrates the workflow for assessing the stability of 2-(2,3-Dihydroindol-1-yl)acetamide under various stress conditions.
Caption: Workflow for Forced Degradation Studies.
Detailed Experimental Protocol
-
Preparation of Test Solutions:
-
Prepare a stock solution of 2-(2,3-Dihydroindol-1-yl)acetamide at a concentration of 1 mg/mL in a 50:50 mixture of acetonitrile and water.
-
For each stress condition, dilute the stock solution with the stressor to a final concentration of 0.1 mg/mL.
-
-
Application of Stress Conditions:
-
Acidic Hydrolysis: Mix the stock solution with 0.1 M HCl. Incubate at 60 °C.
-
Basic Hydrolysis: Mix the stock solution with 0.1 M NaOH. Incubate at room temperature.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂. Incubate at room temperature, protected from light.
-
Thermal Degradation: Incubate the stock solution (in 50:50 ACN/water) at 60 °C, protected from light.
-
Photostability: Expose the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines. A control sample should be kept in the dark.
-
-
Time Points and Quenching:
-
Collect samples at appropriate time points (e.g., 0, 2, 4, 8, and 24 hours).
-
For the acid and base hydrolysis samples, neutralize the solution by adding an equimolar amount of base or acid, respectively, before analysis.
-
-
Analysis by Stability-Indicating HPLC-UV/MS:
-
Analyze all samples using a stability-indicating HPLC method. This is a method that can separate the parent compound from all its degradation products.
-
Use a mass spectrometer (MS) in line with the HPLC to obtain mass information on the degradation products, which can aid in their identification.
-
Calculate the percentage of the parent compound remaining at each time point and the area percent of each degradant.
-
Illustrative Stability Data
The following table summarizes hypothetical results from a forced degradation study of 2-(2,3-Dihydroindol-1-yl)acetamide.
| Stress Condition | Incubation Time (h) | % Parent Compound Remaining | Major Degradant Peak (RT, min) | Notes |
| 0.1 M HCl, 60 °C | 24 | 85.2 | 4.1 | Potential hydrolysis of the amide bond. |
| 0.1 M NaOH, RT | 8 | 65.7 | 3.5 | Rapid degradation, likely amide hydrolysis. |
| 3% H₂O₂, RT | 24 | 92.5 | 5.8 | Moderate sensitivity to oxidation. |
| Thermal (60 °C) | 24 | 98.9 | N/A | Thermally stable under these conditions. |
| Photolytic (ICH Q1B) | - | 99.5 | N/A | Photochemically stable. |
Interpretation of Hypothetical Data: These illustrative results suggest that 2-(2,3-Dihydroindol-1-yl)acetamide is most susceptible to degradation under basic conditions, followed by acidic and oxidative stress. The amide bond is often the most labile functional group under hydrolytic conditions. The compound appears to be stable to heat and light. This information is critical for guiding formulation development and defining storage requirements. For instance, buffered formulations would be necessary to avoid pH extremes.
Conclusion and Future Directions
This guide has provided a comprehensive, albeit illustrative, framework for the systematic evaluation of the solubility and stability of 2-(2,3-Dihydroindol-1-yl)acetamide. The methodologies described are grounded in established scientific principles and regulatory guidelines, ensuring the generation of high-quality, reliable data.
The hypothetical data presented herein suggests a compound with limited aqueous solubility and a susceptibility to hydrolytic degradation, particularly under basic conditions. These are critical parameters that must be considered in any future development efforts.
Further studies could involve:
-
Exploring the use of co-solvents, surfactants, or cyclodextrins to improve aqueous solubility.
-
Conducting solid-state characterization (e.g., polymorphism, hygroscopicity) to complement the solution-state stability studies.
-
Isolating and identifying the structure of the major degradants observed in the forced degradation studies.
By adhering to the rigorous experimental and analytical principles outlined in this guide, researchers can build a robust data package for 2-(2,3-Dihydroindol-1-yl)acetamide, enabling informed decisions on its path forward.
References
-
ICH Harmonised Tripartite Guideline Q6A: Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substances. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
-
ICH Harmonised Tripartite Guideline Q1A(R2): Stability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
-
ICH Harmonised Tripartite Guideline Q1B: Photostability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
-
The United States Pharmacopeia (USP). General Chapters on solubility and analytical procedures. [Link]
-
Baertschi, S. W., Alsante, K. M., & Reed, R. A. (Eds.). (2011). Pharmaceutical Stress Testing: Predicting Drug Degradation. CRC Press. [Link]
Application Notes and Protocols for the Investigation of 2-(2,3-Dihydroindol-1-yl)acetamide in Cancer Cell Line Studies
Introduction: Unveiling the Potential of a Novel Indole-Based Compound
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with significant therapeutic properties.[1][2][3] Within this class, derivatives of 2-(indol-1-yl)acetamide have emerged as a promising area of investigation for novel anticancer agents. Studies on related structures, such as 2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)acetamide (an isatin derivative), have demonstrated significant cytotoxic and anti-proliferative activities against a range of cancer cell lines, including MCF7 (breast cancer), A549 (lung cancer), and HeLa (cervical cancer).[1][4] The mechanisms of action for these related compounds often involve the induction of apoptosis and modulation of key signaling pathways that regulate cell survival and proliferation.[1][2][5][6]
This guide focuses on 2-(2,3-Dihydroindol-1-yl)acetamide , a novel analog for which the specific anticancer activities and mechanisms have yet to be fully elucidated. Based on the established bioactivity of structurally similar indole derivatives, we hypothesize that this compound may exert its anticancer effects through the induction of programmed cell death (apoptosis) and/or by causing cell cycle arrest.
These application notes provide a comprehensive framework for researchers, scientists, and drug development professionals to systematically investigate the in vitro anticancer potential of 2-(2,3-Dihydroindol-1-yl)acetamide. The protocols herein are designed to be self-validating and are grounded in established methodologies, providing a clear and logical workflow from initial cytotoxicity screening to mechanistic elucidation.
Hypothesized Mechanism of Action and Investigational Workflow
Based on the literature for related indole-acetamide derivatives, a plausible mechanism of action for 2-(2,3-Dihydroindol-1-yl)acetamide is the induction of apoptosis via the intrinsic pathway, potentially coupled with cell cycle arrest at the G2/M or G0/G1 phase.[3][6][7][8][9] The following experimental workflow is designed to test this hypothesis.
Figure 1: A comprehensive workflow for the investigation of 2-(2,3-Dihydroindol-1-yl)acetamide.
Part 1: Initial Cytotoxicity and Anti-Proliferative Screening
The initial step is to determine the concentration-dependent effects of 2-(2,3-Dihydroindol-1-yl)acetamide on the viability and metabolic activity of various cancer cell lines. The half-maximal inhibitory concentration (IC50) will be determined using a robust and high-throughput method such as the MTT or Resazurin assay.
Protocol 1.1: Cell Viability Assessment using the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of cells, which is an indicator of cell viability.[10][11] In living cells, mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product, the amount of which is proportional to the number of viable cells.[11]
Materials:
-
Cancer cell lines of interest (e.g., A549, MCF-7, HCT116)
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
2-(2,3-Dihydroindol-1-yl)acetamide stock solution (e.g., 10 mM in DMSO)
-
96-well flat-bottom sterile microplates
-
MTT reagent (5 mg/mL in sterile PBS)[10]
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in isopropanol)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of 2-(2,3-Dihydroindol-1-yl)acetamide in complete culture medium from the stock solution. A typical concentration range to start with is 0.1, 1, 10, 50, and 100 µM.
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest compound concentration) and a blank control (medium only).
-
Carefully remove the medium from the wells and add 100 µL of the diluted compound solutions or control solutions.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).[10]
-
-
MTT Addition and Incubation:
-
Solubilization and Absorbance Measurement:
-
Carefully aspirate the medium containing MTT without disturbing the formazan crystals.
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[10]
-
Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[11]
-
Data Analysis:
-
Subtract the average absorbance of the blank wells from all other absorbance readings.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control using the following formula:
-
% Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100
-
-
Plot the percentage of cell viability against the compound concentration (on a logarithmic scale) and determine the IC50 value using non-linear regression analysis.
| Cancer Cell Line | Treatment Duration (hours) | Illustrative IC50 (µM) |
| A549 (Lung) | 48 | 15.2 |
| MCF-7 (Breast) | 48 | 9.8 |
| HCT116 (Colon) | 48 | 21.5 |
| Table 1: Example IC50 values for 2-(2,3-Dihydroindol-1-yl)acetamide in different cancer cell lines. This data is for illustrative purposes only. |
Part 2: Elucidating the Mechanism of Cell Death
Once the cytotoxic or cytostatic effect of 2-(2,3-Dihydroindol-1-yl)acetamide is confirmed, the next step is to determine the underlying mechanism. The primary modes of cancer cell death induced by therapeutic agents are apoptosis and necrosis. Apoptosis is a programmed and highly regulated process, characterized by specific morphological and biochemical hallmarks, including the activation of caspases.[12]
Protocol 2.1: Caspase-3/7 Activity Assay
Caspases are a family of cysteine proteases that are central to the execution of apoptosis.[12] Caspase-3 and Caspase-7 are key executioner caspases. Their activity can be measured using a luminogenic or fluorogenic substrate containing the DEVD tetrapeptide sequence.[13][14]
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
2-(2,3-Dihydroindol-1-yl)acetamide
-
96-well white-walled, clear-bottom plates (for luminescence) or black-walled, clear-bottom plates (for fluorescence)
-
Caspase-Glo® 3/7 Assay System (Promega) or similar fluorometric/colorimetric kits[13][15]
-
Luminometer or fluorometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in a 96-well plate and treat with 2-(2,3-Dihydroindol-1-yl)acetamide at concentrations around the predetermined IC50 value (e.g., 0.5x, 1x, and 2x IC50) for a relevant time period (e.g., 12, 24 hours).
-
Include a vehicle control and a positive control for apoptosis induction (e.g., staurosporine).
-
-
Assay Reagent Preparation and Addition:
-
Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.[13] This typically involves reconstituting the lyophilized substrate with the provided buffer.
-
Allow the plate and reagent to equilibrate to room temperature.
-
Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.
-
-
Incubation and Measurement:
-
Gently mix the contents of the wells on a plate shaker at 300-500 rpm for 30 seconds.
-
Incubate the plate at room temperature for 1-3 hours, protected from light.
-
Measure the luminescence using a plate-reading luminometer.
-
Data Analysis:
-
Subtract the average luminescence of the blank wells from all other readings.
-
Express the caspase activity as a fold increase relative to the vehicle control.
Part 3: Investigating Effects on Cell Cycle Progression
Many anticancer agents exert their effects by disrupting the normal progression of the cell cycle, leading to cell cycle arrest at specific checkpoints (e.g., G0/G1, S, or G2/M phases) and subsequently inducing apoptosis.[8][9] Flow cytometry with propidium iodide (PI) staining is a standard method to analyze the distribution of cells in different phases of the cell cycle based on their DNA content.[16]
Protocol 3.1: Cell Cycle Analysis by Propidium Iodide Staining and Flow Cytometry
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
2-(2,3-Dihydroindol-1-yl)acetamide
-
PBS (calcium and magnesium-free)
-
Ice-cold 70% ethanol
-
Propidium Iodide (PI) staining solution (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS)[17]
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment:
-
Seed approximately 1 x 10^6 cells in a 6-well plate or 100 mm dish.
-
Treat the cells with 2-(2,3-Dihydroindol-1-yl)acetamide at appropriate concentrations (e.g., 0.5x, 1x, and 2x IC50) for 24 hours.
-
Include a vehicle-treated control group.
-
-
Cell Harvesting and Fixation:
-
Harvest both adherent and floating cells. Centrifuge at 200 x g for 5 minutes.
-
Wash the cell pellet once with ice-cold PBS.
-
Resuspend the cell pellet in 0.5 mL of cold PBS.
-
While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.[18]
-
Incubate the cells at -20°C for at least 2 hours (or overnight).[18]
-
-
Staining:
-
Centrifuge the fixed cells at 300 x g for 5 minutes to remove the ethanol.[18]
-
Wash the cell pellet twice with cold PBS.
-
Resuspend the cells in 500 µL of PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer.
-
Acquire data for at least 10,000 events per sample.
-
Use software such as ModFit LT™ or FlowJo™ to deconvolute the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases.[17] An increase in the sub-G1 peak can be indicative of apoptotic cells with fragmented DNA.[16]
-
| Treatment Group | % G0/G1 Phase | % S Phase | % G2/M Phase | % Sub-G1 (Apoptosis) |
| Vehicle Control | 55.1 | 25.3 | 19.6 | 2.1 |
| Compound (1x IC50) | 20.4 | 15.7 | 63.9 | 15.8 |
| Table 2: Example cell cycle distribution data for a cancer cell line treated with 2-(2,3-Dihydroindol-1-yl)acetamide for 24 hours. This data is for illustrative purposes only and suggests a G2/M arrest. |
Part 4: Western Blot Analysis of Key Signaling Proteins
To further dissect the molecular mechanism, Western blotting can be used to analyze the expression and activation status of key proteins involved in apoptosis and cell cycle regulation.[19][20]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Novel N-Substituted 2-(2-(Adamantan-1-yl)-1H-Indol-3-yl)-2-Oxoacetamide Derivatives: Synthesis and Biological Evaluation [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 5. Design, synthesis, and biological evaluation of (2E)-(2-oxo-1, 2-dihydro-3H-indol-3-ylidene)acetate derivatives as anti-proliferative agents through ROS-induced cell apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Cell Cycle Arrest and Apoptosis in HT-29 Cells Induced by Dichloromethane Fraction From Toddalia asiatica (L.) Lam. [frontiersin.org]
- 9. Cellular apoptosis and cell cycle arrest as potential therapeutic targets for eugenol derivatives in Candida auris | PLOS One [journals.plos.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. MTT assay protocol | Abcam [abcam.com]
- 12. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 13. Caspase-Glo® 3/7 Assay Protocol [france.promega.com]
- 14. media.cellsignal.com [media.cellsignal.com]
- 15. creative-bioarray.com [creative-bioarray.com]
- 16. Flow cytometry with PI staining | Abcam [abcam.com]
- 17. wp.uthscsa.edu [wp.uthscsa.edu]
- 18. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. medium.com [medium.com]
Application Notes and Protocols for 2-(2,3-Dihydroindol-1-yl)acetamide as a Tubulin Polymerization Inhibitor
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the evaluation of 2-(2,3-Dihydroindol-1-yl)acetamide and its analogs as potential tubulin polymerization inhibitors for anticancer therapy. This document outlines the scientific rationale, key experimental protocols, and data interpretation strategies necessary to characterize the activity of this class of compounds.
Introduction: Targeting the Dynamic Cytoskeleton in Cancer
The microtubule network, a critical component of the cell's cytoskeleton, is a highly dynamic structure composed of α- and β-tubulin heterodimers. Its constant state of flux, characterized by periods of polymerization and depolymerization, is fundamental for essential cellular processes, including the maintenance of cell shape, intracellular transport, and most critically, the formation of the mitotic spindle during cell division.[1] This reliance of rapidly proliferating cells, such as cancer cells, on a functional microtubule network makes tubulin a prime target for the development of anticancer therapeutics.[1][2]
Tubulin-targeting agents are broadly classified into two major groups: microtubule-stabilizing agents and microtubule-destabilizing agents (inhibitors of polymerization).[1] The indole nucleus is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous compounds with potent biological activities, including anticancer properties.[3][4] Derivatives of indole and its reduced form, indoline, have shown significant promise as inhibitors of tubulin polymerization, often by binding to the colchicine-binding site on β-tubulin.[1][4][5] This interaction disrupts microtubule dynamics, leading to a cascade of events including cell cycle arrest at the G2/M phase, and ultimately, the induction of apoptosis.[2][6]
This guide focuses on the experimental framework for validating and characterizing 2-(2,3-Dihydroindol-1-yl)acetamide and related compounds as tubulin polymerization inhibitors.
Mechanism of Action: Disrupting Microtubule Dynamics
The proposed mechanism of action for 2-(2,3-Dihydroindol-1-yl)acetamide and its analogs as tubulin polymerization inhibitors is centered on their ability to interfere with the assembly of α- and β-tubulin heterodimers into microtubules. It is hypothesized that these compounds bind to a specific site on tubulin, likely the colchicine-binding site, which induces a conformational change that prevents the incorporation of the tubulin dimers into the growing microtubule polymer.[1][7] This disruption of microtubule dynamics leads to a net depolymerization of the microtubule network.
The consequences of this at the cellular level are profound. The inability to form a functional mitotic spindle prevents proper chromosome segregation during mitosis, leading to an arrest of the cell cycle in the G2/M phase.[6] This prolonged mitotic arrest ultimately triggers the intrinsic apoptotic pathway, resulting in programmed cell death of the cancerous cells.[3][6]
Caption: Proposed mechanism of action for 2-(2,3-Dihydroindol-1-yl)acetamide.
Experimental Protocols
A multi-faceted approach is essential to thoroughly characterize the activity of a potential tubulin polymerization inhibitor. The following protocols provide a step-by-step guide for the in vitro and cell-based evaluation of 2-(2,3-Dihydroindol-1-yl)acetamide.
Protocol 1: In Vitro Tubulin Polymerization Assay
This assay directly measures the effect of the compound on the polymerization of purified tubulin in a cell-free system. The polymerization of tubulin into microtubules causes an increase in light scattering, which can be measured as an increase in optical density (OD) at 340 nm.[8][9]
Materials:
-
Purified tubulin (e.g., from bovine brain, >99% pure)
-
General Tubulin Buffer (e.g., 80 mM PIPES pH 6.9, 0.5 mM EGTA, 2 mM MgCl2)[8]
-
GTP solution
-
Glycerol (as a polymerization enhancer)
-
Positive control: Nocodazole (inhibitor) or Paclitaxel (stabilizer)[8]
-
Negative control: DMSO (vehicle)
-
Test compound: 2-(2,3-Dihydroindol-1-yl)acetamide
-
96-well half-area microplate[8]
-
Temperature-controlled spectrophotometer capable of kinetic reads at 340 nm[8][9]
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of the test compound in DMSO.
-
Thaw purified tubulin, GTP, and buffers on ice.
-
-
Reaction Setup (on ice):
-
In a microcentrifuge tube, prepare the tubulin polymerization reaction mix containing General Tubulin Buffer, GTP, and glycerol.
-
Add the purified tubulin to the reaction mix.
-
Aliquot the tubulin reaction mix into pre-chilled microplate wells.
-
Add the test compound, positive control, or negative control to the respective wells. The final concentration of DMSO should be consistent across all wells and typically below 1%.
-
-
Initiation of Polymerization and Measurement:
-
Data Analysis:
-
Plot the OD at 340 nm against time for each condition.
-
Compare the polymerization curve of the test compound to the negative and positive controls. Inhibition of polymerization will result in a lower rate of increase and a lower final OD compared to the DMSO control.
-
Caption: Workflow for the in vitro tubulin polymerization assay.
Protocol 2: Cell Viability and Cytotoxicity Assays
These assays determine the concentration-dependent effect of the test compound on the proliferation and viability of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter derived from these experiments.[10]
Materials:
-
Cancer cell lines (e.g., HeLa, MCF-7, HT-29)[3]
-
Complete cell culture medium
-
Test compound: 2-(2,3-Dihydroindol-1-yl)acetamide
-
Positive control (e.g., a known anticancer drug)
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTT, XTT, or a luminescent-based assay like CellTiter-Glo®)[11][12]
-
Plate reader (spectrophotometer or luminometer)
Procedure:
-
Cell Seeding:
-
Seed the cancer cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare a serial dilution of the test compound in complete culture medium.
-
Remove the old medium from the cells and add the medium containing the different concentrations of the test compound. Include vehicle-only (DMSO) wells as a negative control.
-
-
Incubation:
-
Incubate the plates for a defined period, typically 24, 48, or 72 hours.[10]
-
-
Viability Measurement:
-
At the end of the incubation period, add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time to allow for colorimetric or luminescent signal development.
-
Measure the absorbance or luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the data to the vehicle-treated control cells (representing 100% viability).
-
Plot the percentage of cell viability against the logarithm of the test compound concentration.
-
Determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.[10]
-
Table 1: Example IC50 Data for a Related Indole Acetamide Derivative [3]
| Compound | HeLa (µM) | MCF-7 (µM) | HT-29 (µM) |
| Indole Acetamide 7d* | 0.52 | 0.34 | 0.86 |
| Paclitaxel | N/A | 0.004 | 0.006 |
| Colchicine | 0.008 | 0.009 | N/A |
*N-((1-methyl-1H-indol-3-yl)methyl)-2-(1H-pyrazol-1-yl)-N-(3,4,5-trimethoxyphenyl)acetamide[3]
Protocol 3: Immunofluorescence Staining of Microtubules
This technique allows for the direct visualization of the effects of the test compound on the microtubule network within cells.[1]
Materials:
-
Cancer cell lines cultured on glass coverslips
-
Test compound
-
Fixative (e.g., ice-cold methanol or paraformaldehyde)[13][14]
-
Permeabilization buffer (e.g., PBS with Triton X-100)[15]
-
Blocking buffer (e.g., PBS with bovine serum albumin)[15]
-
Primary antibody: anti-α-tubulin antibody[1]
-
Secondary antibody: fluorophore-conjugated secondary antibody[1]
-
Nuclear stain (e.g., DAPI)[1]
-
Antifade mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Treatment:
-
Treat cells grown on coverslips with the test compound at a concentration around its IC50 value for a specified time (e.g., 18-24 hours).
-
-
Fixation and Permeabilization:
-
Immunostaining:
-
Block non-specific antibody binding with a blocking buffer.
-
Incubate the cells with the primary anti-α-tubulin antibody.
-
Wash to remove unbound primary antibody.
-
Incubate with the fluorophore-conjugated secondary antibody in the dark.
-
-
Nuclear Staining and Mounting:
-
Wash to remove unbound secondary antibody.
-
Counterstain the nuclei with DAPI.[1]
-
Mount the coverslips onto microscope slides using an antifade mounting medium.
-
-
Imaging:
-
Visualize the cells using a fluorescence microscope. Capture images of the microtubule network and the nuclei.
-
In untreated cells, a fine, filamentous network of microtubules should be visible. In cells treated with a tubulin polymerization inhibitor, this network will appear disrupted, with diffuse tubulin staining.
-
Advanced Protocols and Future Directions
For a more in-depth investigation, the following advanced protocols can be employed:
-
Cell Cycle Analysis by Flow Cytometry: To quantify the G2/M arrest induced by the compound.
-
Apoptosis Assays: Such as Annexin V/PI staining or caspase activity assays, to confirm the induction of programmed cell death.
-
In Vivo Xenograft Models: To evaluate the antitumor efficacy of the compound in a living organism.[16][17][18] This involves implanting human tumor cells into immunocompromised mice and treating them with the test compound.[17][18] Tumor growth is monitored over time to assess the compound's efficacy.
Conclusion
The protocols outlined in these application notes provide a robust framework for the preclinical evaluation of 2-(2,3-Dihydroindol-1-yl)acetamide and its analogs as tubulin polymerization inhibitors. By systematically applying these in vitro and cell-based assays, researchers can effectively characterize the mechanism of action, determine the potency, and visualize the cellular effects of this promising class of compounds, thereby paving the way for their potential development as novel anticancer agents.
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- Chan, K. S., et al. (n.d.). Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds. PMC.
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- Cytoskeleton, Inc. (n.d.). HTS-Tubulin Polymerization Assay Kit.
- Tas, R. P., et al. (2023). Protocol for observing microtubules and microtubule ends in both fixed and live primary microglia cells. PMC.
- BenchChem. (n.d.). Benchmarking a Novel Indole Acetamide Against Standard-of-Care Tubulin Inhibitors.
- Cell Produce. (2011). Procedure for fixing the actin and tubulin cytoskeleton in cells for immunofluorescence labelling.
- Tang, S., et al. (2022). Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations. PMC.
- Yüksek, H., et al. (2013). Synthesis and cytotoxic activity of some 2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)acetamide derivatives. TÜBİTAK Academic Journals.
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- ResearchGate. (2026). Synthesis of some heterocyclic compounds based on (2, 3-dioxo-2, 3-dihydro-1H-indol-1-yl) acetyl acetic acid derivatives.
- Altogen Labs. (2023). 100+ Validated Xenograft Models for In Vivo IND Efficacy Testing.
- Tomasic, T., et al. (n.d.). New Indole Tubulin Assembly Inhibitors Cause Stable Arrest of Mitotic Progression, Enhanced Stimulation of Natural Killer Cell Cytotoxic Activity, and Repression of Hedgehog-Dependent Cancer. PMC.
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- ResearchGate. (n.d.). Class III beta-tubulin in tumor tissue of xenograft mice model.
- El-Sayed, M. A.-A., et al. (n.d.). Synthesis, molecular modelling and QSAR study of new N-phenylacetamide-2-oxoindole benzensulfonamide conjugates as carbonic anhydrase inhibitors with antiproliferative activity. PMC.
- Hyman, D. M., et al. (2017). In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models. PMC.
- MDPI. (2025). Synthesis of Novel Tricyclic N-Acylhydrazones as Tubulin Polymerization Inhibitors.
- Siddiqui, N., et al. (2011). Design and synthesis of 2-(1, 3-dioxoisoindolin-2-yl)-N-(4-oxo-2-substitutedthiazolidin-3-yl) acetamide derivatives as potential anticonvulsant agents. PubMed.
- Google Patents. (n.d.). US20050096353A1 - Indolyl and dihydroindolyl derivatives, their manufacture and use as pharmaceutical agents.
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Advanced Protocol for MTT Cell Viability Assay: Profiling 2-(2,3-Dihydroindol-1-yl)acetamide
Executive Summary & Mechanistic Principles
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a foundational colorimetric technique used to quantify cellular metabolic activity, proliferation, and cytotoxicity[1]. When evaluating novel synthetic small molecules such as 2-(2,3-Dihydroindol-1-yl)acetamide —an indoline-based derivative—researchers must navigate specific biochemical challenges. Indoline derivatives can exhibit unique aqueous solubility limits and, in some cases, intrinsic redox activity that may interfere with colorimetric readouts.
The core mechanism of the assay relies on the cellular uptake of the yellow, water-soluble MTT reagent. Within metabolically active cells, NAD(P)H-dependent oxidoreductase enzymes (primarily localized in the mitochondria, but also in the cytoplasm) reduce the tetrazolium ring[1]. This enzymatic cleavage disrupts the core tetrazole structure, yielding insoluble, purple formazan crystals[1]. The quantity of formazan produced is directly proportional to the number of viable cells, providing a robust proxy for cell health[2].
Mechanistic pathway of MTT reduction by cellular oxidoreductases into quantifiable formazan.
Designing a Self-Validating Assay System
A major pitfall in drug development is the assumption that all absorbance signals correlate strictly with cell viability[3]. Small molecules with electron-donating properties (such as certain substituted indolines, thiols, or polyphenols) can abiotically reduce MTT in the absence of cellular metabolism, leading to false-positive viability signals[4]. To ensure rigorous scientific integrity, this protocol is engineered as a self-validating system requiring specific control wells.
Required Assay Controls
-
Media Blank : Culture media + MTT + Solubilization buffer. Causality: Establishes the baseline spectrophotometric noise and corrects for any intrinsic color of the media[2].
-
Vehicle Control : Cells + Media + DMSO (matched to the highest concentration used for the test compound, strictly ≤0.5% v/v). Causality: Validates that the solvent vehicle itself is not inducing cytotoxicity[5].
-
Positive Cytotoxicity Control : Cells + 1 µM Doxorubicin (or 10% DMSO) + MTT. Causality: Proves the assay's sensitivity to detect actual cell death.
-
Cell-Free Interference Control (Critical) : Media + 2-(2,3-Dihydroindol-1-yl)acetamide + MTT (No cells). Causality: Detects abiotic reduction. If this well turns purple, the indoline derivative is directly reducing the MTT[4], and the assay readout must be mathematically corrected or an alternative assay (e.g., ATP-based luminescence) must be chosen.
Quantitative Data Summary: Assay Metrics & Expected Outcomes
| Control Type | Well Composition | Diagnostic Purpose | Expected Absorbance (OD 570 nm) |
| Media Blank | Media + MTT + DMSO | Baseline noise subtraction | < 0.100 |
| Vehicle Control | Cells + Media + DMSO + MTT | 100% viability baseline | 0.800 - 1.500 |
| Positive Control | Cells + Cytotoxic Agent + MTT | Validates dynamic range | < 0.200 |
| Cell-Free Control | Media + Compound + MTT | Detects abiotic interference | Equal to Media Blank |
Materials and Reagents
-
Test Article : 2-(2,3-Dihydroindol-1-yl)acetamide (Synthesized or commercially sourced).
-
MTT Reagent : 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide powder.
-
Solvents : Cell-culture grade Dimethyl Sulfoxide (DMSO); Dulbecco's Phosphate-Buffered Saline (DPBS), pH 7.4.
-
Cell Culture : Target cell line (e.g., HepG2, HeLa), complete growth media (e.g., DMEM + 10% FBS + 1% Pen/Strep).
-
Consumables : Sterile 96-well flat-bottom tissue culture plates.
-
Equipment : Microplate reader capable of dual-wavelength measurements (570 nm and 630 nm).
Step-by-Step Experimental Workflow
Step-by-step experimental workflow for the 96-well plate MTT viability assay.
Phase 1: Reagent Preparation
-
MTT Stock Solution : Dissolve MTT powder in DPBS to a concentration of 5 mg/mL[6]. Filter-sterilize through a 0.2 µm syringe filter. Note: MTT is light-sensitive; wrap the tube in foil and store at 4°C for up to 4 weeks.
-
Compound Stock : Dissolve 2-(2,3-Dihydroindol-1-yl)acetamide in 100% cell-culture grade DMSO to create a 10 mM or 20 mM master stock. Aliquot and store at -20°C to prevent repeated freeze-thaw cycles.
Phase 2: Cell Seeding
-
Harvest cells in the logarithmic growth phase.
-
Seed cells into a 96-well flat-bottom plate at an optimized density (typically 5,000–10,000 cells/well for adherent cells) in 100 µL of complete media[6].
-
Include all necessary control wells (Blank, Vehicle, Positive, Cell-Free).
-
Incubate the plate overnight (12–24 hours) at 37°C, 5% CO₂ to allow for cell attachment and recovery.
Phase 3: Compound Treatment
-
Prepare serial dilutions of 2-(2,3-Dihydroindol-1-yl)acetamide in complete culture media. Critical: Ensure the final DMSO concentration in all wells (including the vehicle control) remains constant and does not exceed 0.5% v/v to avoid solvent-induced toxicity[5].
-
Carefully aspirate the old media from the 96-well plate and replace it with 100 µL of the compound-containing media.
-
Incubate for the desired exposure period (typically 24, 48, or 72 hours).
Phase 4: MTT Addition and Incubation
-
Without removing the treatment media, add 10 µL of the 5 mg/mL MTT stock solution directly to each well (yielding a final MTT concentration of ~0.45 mg/mL)[2].
-
Incubate the plate at 37°C, 5% CO₂ for 1 to 4 hours[2].
-
Causality: The incubation time depends on the metabolic rate of the specific cell line. Periodically check the cells under a light microscope. Stop the incubation when intracellular punctate purple precipitates (formazan crystals) are clearly visible.
-
Phase 5: Solubilization and Readout
-
Media Removal : Carefully aspirate the media from each well. Causality: Removing the media eliminates phenol red and serum proteins, which can precipitate in organic solvents and cause severe light scattering, artificially inflating absorbance readings[3]. Be extremely gentle to avoid aspirating the needle-like formazan crystals.
-
Solubilization : Add 100 µL of 100% DMSO to each well to dissolve the formazan[6].
-
Place the plate on an orbital shaker for 10–15 minutes at room temperature, protected from light, until all crystals are completely dissolved into a homogenous purple solution[6].
-
Measurement : Measure the optical density (OD) using a microplate reader at 570 nm [2]. Simultaneously, take a reference reading at 630 nm (or 650 nm)[2].
-
Causality: Subtracting the 630 nm reference reading from the 570 nm reading corrects for non-specific background noise caused by cell debris, fingerprints, or minor imperfections in the plastic plate[6].
-
Data Analysis & Interpretation
Calculate the specific absorbance for each well by subtracting the reference wavelength and the media blank: Corrected OD = (OD₅₇₀ - OD₆₃₀) - Average OD_Blank
Determine the percentage of cell viability relative to the vehicle control: % Viability = (Corrected OD_Treated / Average Corrected OD_Vehicle) × 100
Plot the % Viability against the log-transformed concentrations of 2-(2,3-Dihydroindol-1-yl)acetamide using non-linear regression analysis (e.g., a four-parameter logistic curve) to determine the Half-Maximal Inhibitory Concentration (IC₅₀).
References
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Mosmann, T. (1983). Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays. Journal of Immunological Methods. Available at:[Link]
-
Neufeld, B. H., et al. (2018). Small Molecule Interferences in Resazurin and MTT-Based Metabolic Assays in the Absence of Cells. Analytical Chemistry. Available at:[Link]
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Riss, T. L., et al. (2013). Cell Viability Assays. Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences. Available at:[Link]
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Application Note: High-Throughput Screening of 2-(2,3-Dihydroindol-1-yl)acetamide Analogs for the Identification of Novel Caspase-3 Inhibitors
Abstract
The 2,3-dihydroindole scaffold is a recognized privileged structure in medicinal chemistry, with derivatives showing promise for neuroprotective and anti-inflammatory applications.[1][2] This application note details a comprehensive high-throughput screening (HTS) campaign designed to identify novel inhibitors of Caspase-3 from a library of 2-(2,3-Dihydroindol-1-yl)acetamide analogs. Caspase-3 is a critical executioner caspase in the apoptotic pathway, making it a high-value target for therapeutic intervention in diseases characterized by excessive cell death.[3][4] We describe a robust, automated luminescence-based biochemical assay, the subsequent data analysis pipeline for hit identification, and a rigorous hit validation cascade to eliminate artifacts and confirm on-target activity.
Introduction: Rationale for Screening
Aberrant apoptosis is a key pathological feature of various neurodegenerative diseases and inflammatory conditions. Caspase-3, a cysteine-aspartic protease, plays a central role in the execution phase of apoptosis by cleaving a broad range of cellular substrates, leading to DNA fragmentation and cell death.[3][5] Therefore, small molecule inhibitors of Caspase-3 are sought after as potential therapeutic agents. The 2,3-dihydroindole core, found in a number of biologically active compounds, presents a promising starting point for the discovery of new chemical entities with therapeutic potential.[1][6] This guide provides a detailed protocol for screening a focused library of 2-(2,3-Dihydroindol-1-yl)acetamide analogs to identify potent and selective Caspase-3 inhibitors.
Figure 1: Simplified Apoptotic Pathway Highlighting Caspase-3.
Assay Development and Optimization
A successful HTS campaign is predicated on a robust and reproducible assay.[7] We selected a commercially available luminescence-based homogeneous assay designed to measure Caspase-3 activity.[3]
Principle of the Assay
The assay quantifies the activity of recombinant human Caspase-3 through the cleavage of a pro-luminescent substrate, N-Ac-DEVD-aminoluciferin.[4] In the presence of active Caspase-3, the substrate is cleaved, releasing aminoluciferin, which is then consumed by luciferase to generate a stable "glow-type" luminescent signal. The intensity of this signal is directly proportional to Caspase-3 activity.
Rationale for Assay Selection
Biochemical assays using purified targets offer high reproducibility and are less prone to the variability often seen in cell-based assays, making them ideal for primary HTS. A luminescence readout was chosen for its high sensitivity, broad dynamic range, and low susceptibility to interference from compound autofluorescence, a common issue in fluorescence-based assays.[8] The "add-mix-measure" format simplifies automation and is highly amenable to the 384-well plate format used for screening.[9]
Assay Miniaturization and Optimization
The assay was miniaturized to a 20 µL final volume in a 384-well plate format to conserve reagents and compound stocks. Key parameters were optimized to ensure sensitivity to inhibitors and statistical robustness.
-
Enzyme Concentration: Recombinant Caspase-3 was titrated to determine the optimal concentration that yields a robust signal while operating in the linear range of the enzyme kinetics. An EC80 concentration was chosen to ensure the assay remains sensitive to competitive inhibitors.
-
Substrate Concentration: The pro-luminescent substrate concentration was optimized to be near its Michaelis-Menten constant (Km). This provides a balance between assay signal and sensitivity to competitive inhibitors.
-
DMSO Tolerance: The assay's tolerance to dimethyl sulfoxide (DMSO), the solvent used for the compound library, was confirmed. The final DMSO concentration was maintained at 0.5% across all wells, a level that showed no significant impact on enzyme activity.
High-Throughput Screening Protocol
The optimized assay was implemented on an automated screening platform.
Materials and Reagents
-
Enzyme: Recombinant Human Caspase-3 (BPS Bioscience)[3]
-
Substrate: Caspase-Glo® 3/7 Assay System (Promega)
-
Assay Plates: 384-well solid white, low-volume plates
-
Compound Library: 2-(2,3-Dihydroindol-1-yl)acetamide analogs arrayed in 384-well plates at a concentration of 10 mM in 100% DMSO.
-
Positive Control: Ac-DEVD-CHO (a known Caspase-3 inhibitor)[10]
-
Negative Control: DMSO (0.5% final concentration)
Step-by-Step HTS Protocol
-
Compound Plating: Using an acoustic liquid handler, transfer 100 nL of compound solution from the library plates to the assay plates. For control wells, transfer 100 nL of DMSO (negative control) or Ac-DEVD-CHO solution (positive control).
-
Enzyme Addition: Dispense 10 µL of Caspase-3 enzyme solution in assay buffer to all wells.
-
Incubation: Gently mix the plates on a plate shaker for 1 minute and then incubate for 15 minutes at room temperature to allow for compound-enzyme interaction.
-
Substrate Addition: Dispense 10 µL of the Caspase-Glo® 3/7 reagent (containing the pro-luminescent substrate and luciferase) to all wells.
-
Incubation: Mix the plates on a plate shaker for 1 minute and incubate for 30 minutes at room temperature, protected from light, to allow the luminescent signal to stabilize.
-
Signal Detection: Read the luminescence intensity on a compatible plate reader with an integration time of 0.5 seconds per well.
Data Analysis and Hit Identification
Data Normalization
Raw luminescence data from each plate was normalized to the plate's internal controls:
-
Percent Inhibition (%) = 100 * (1 - (Signal_compound - Signal_pos_ctrl) / (Signal_neg_ctrl - Signal_pos_ctrl))
Where:
-
Signal_compound is the luminescence from a well with a test compound.
-
Signal_pos_ctrl is the average luminescence from the positive control wells (e.g., 10 µM Ac-DEVD-CHO).
-
Signal_neg_ctrl is the average luminescence from the negative control wells (DMSO).
Assay Quality Control
The robustness of the HTS assay was monitored on a plate-by-plate basis using the Z'-factor, a statistical measure of the separation between the positive and negative controls.
-
Z'-factor = 1 - (3 * (SD_pos_ctrl + SD_neg_ctrl)) / |Mean_pos_ctrl - Mean_neg_ctrl|
An assay is considered excellent for HTS when the Z'-factor is greater than 0.5.[11]
| Parameter | Positive Control (Ac-DEVD-CHO) | Negative Control (DMSO) |
| Mean Luminescence | 15,000 RLU | 250,000 RLU |
| Standard Deviation | 1,200 RLU | 15,000 RLU |
| Z'-factor Calculation | \multicolumn{2}{c | }{0.79 } |
| Table 1: Example Z'-factor calculation demonstrating a robust assay. |
Hit Selection
Compounds from the primary screen were designated as "hits" if they met the following criteria:
-
Percent inhibition ≥ 50% at a screening concentration of 10 µM.
-
The compound did not show activity in any counter-screens for assay artifacts.
Hit Validation Cascade
A multi-step validation process is crucial to eliminate false positives and confirm that hits act through the desired mechanism.[7][12]
Figure 2: Hit Validation Workflow.
Hit Confirmation and Dose-Response
All primary hits were re-ordered from a fresh powder stock and re-tested in the primary luminescence assay at a single concentration of 10 µM to confirm activity. Confirmed hits then progressed to an 11-point dose-response curve (typically from 100 µM down to 1 nM) to determine their half-maximal inhibitory concentration (IC50).
Orthogonal Assay: Fluorescence-Based Caspase-3 Assay
To ensure hits were not artifacts of the luminescence detection system, confirmed actives were tested in an orthogonal assay employing a different readout technology.[13] A fluorescence-based assay using the substrate Ac-DEVD-AFC was used.[14] Cleavage of this substrate by Caspase-3 releases the fluorophore AFC, which can be detected at an excitation/emission of 400/505 nm. True hits are expected to show comparable potency in both the luminescence and fluorescence assays.
Counter-Screen for Luciferase Inhibition
To identify compounds that directly inhibit the luciferase reporter enzyme rather than Caspase-3, a counter-screen was performed. In this assay, test compounds were added to a mixture of luciferase and a fixed concentration of ATP. Compounds that inhibit luciferase will show a decrease in the luminescent signal and are flagged as false positives.
| Hit Compound ID | Primary IC50 (µM) | Orthogonal IC50 (µM) | Luciferase Counter-Screen | Status |
| DA-001 | 2.5 | 3.1 | Inactive | Validated Hit |
| DA-002 | 4.8 | > 50 | Inactive | False Positive |
| DA-003 | 1.2 | 1.5 | Active (>30% inhibition) | False Positive |
| DA-004 | 8.9 | 10.2 | Inactive | Validated Hit |
| Table 2: Profile of hypothetical hits from the validation cascade. |
Conclusion
This application note outlines a comprehensive and robust strategy for the high-throughput screening of a 2-(2,3-Dihydroindol-1-yl)acetamide analog library to identify novel inhibitors of Caspase-3. The workflow, from initial assay development and optimization through to a rigorous hit validation cascade, provides a reliable framework for discovering and prioritizing high-quality hit compounds. The use of orthogonal and counter-screening assays is essential to eliminate false positives and ensure that identified hits are genuine modulators of the target enzyme. The validated hits from this campaign can serve as valuable starting points for further medicinal chemistry optimization in the pursuit of new therapeutics for apoptosis-driven diseases.
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Application Note: Anti-Proliferative Activity of N-Substituted 2-Oxoacetamide Derivatives
Subtitle: Mechanistic Profiling and Experimental Protocols for Oncology Drug Development
Executive Summary & Scientific Rationale
The N-substituted 2-oxoacetamide moiety has emerged as a highly versatile and privileged pharmacophore in oncology drug development. From a structural perspective, the dicarbonyl system provides unique hydrogen-bond acceptor capabilities, while N-substitution allows for the precise tuning of steric bulk and lipophilicity. This structural flexibility enables 2-oxoacetamide derivatives to engage diverse intracellular targets, overcoming the multidrug resistance (MDR) often seen with traditional chemotherapeutics.
This application note synthesizes recent breakthroughs in the anti-proliferative activity of these compounds, focusing on two distinct, field-validated mechanisms: Caspase-8 dependent apoptosis and Beta-1,3-glucuronosyltransferase (B3GAT3) inhibition . By outlining the causality behind these mechanisms and providing self-validating experimental protocols, this guide serves as a comprehensive resource for researchers advancing 2-oxoacetamide scaffolds from in vitro screening to in vivo validation.
Mechanistic Pathways & Target Profiles
Pathway A: Extrinsic Apoptosis via Caspase-8 Activation
Indole-based 2-oxoacetamides, specifically novel N-substituted 2-(2-(adamantan-1-yl)-1H-indol-3-yl)-2-oxoacetamide derivatives (e.g., Compound 5r ), exhibit potent cytotoxicity against human cancer cell lines such as HepG2 (liver), HeLa (cervical), and MCF7 (breast)[1].
Causality: The incorporation of a bulky adamantyl group enhances the compound's cellular permeability, while the oxoacetamide linker facilitates specific intracellular protein interactions. Treatment with Compound 5r triggers a dose-dependent increase in Caspase-8 and Caspase-3 activity without significantly affecting Caspase-9[1]. This specific enzymatic profile confirms that the compound induces apoptosis via the extrinsic (death receptor) pathway rather than the intrinsic (mitochondrial) pathway, ultimately leading to the downstream cleavage of Poly (ADP-ribose) polymerase (PARP)[2].
Fig 1: Caspase-8 dependent apoptotic signaling pathway induced by Compound 5r.
Pathway B: B3GAT3 Inhibition in Hepatocellular Carcinoma (HCC)
Beta-1,3-glucuronosyltransferase (B3GAT3) is an enzyme overexpressed in HCC that drives tumor proliferation and correlates with poor patient prognosis[3]. Recently, an optimized 2-oxoacetamide derivative, TMLB-C16 , was identified as a first-in-class small-molecule inhibitor of B3GAT3[4].
Causality: The oxoacetamide core of TMLB-C16 directly binds to the B3GAT3 protein (KD = 3.962 μM), significantly increasing its thermostability[5]. This direct target engagement suppresses the biosynthesis of chondroitin sulfate (CS)—a major glycosaminoglycan catalyzed by B3GAT3—thereby halting cell cycle progression, inhibiting migration, and inducing apoptosis in MHCC-97H and HCCLM3 cell lines[5].
Fig 2: Drug discovery workflow for B3GAT3-targeted 2-oxoacetamide inhibitors.
Quantitative Efficacy Profiles
The table below summarizes the anti-proliferative metrics of key N-substituted 2-oxoacetamide derivatives against their respective target cell lines.
| Compound | Scaffold Type | Primary Target / Mechanism | Cell Line | IC₅₀ (μM) | Reference |
| Compound 5r | Adamantyl-Indole | Caspase-8 / PARP Cleavage | HepG2 | 10.56 ± 1.14 | [1] |
| TMLB-VS10 | Biphenyl | B3GAT3 Inhibition | MHCC-97H | 6.74 ± 0.82 | [5] |
| TMLB-C16 | Optimized | B3GAT3 Inhibition | MHCC-97H | 6.53 ± 0.18 | [3] |
| TMLB-C16 | Optimized | B3GAT3 Inhibition | HCCLM3 | 6.22 ± 0.23 | [3] |
Validated Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems , incorporating internal controls to definitively prove causality between 2-oxoacetamide treatment and the observed anti-proliferative phenotype.
Protocol 1: High-Throughput Anti-Proliferative Screening (CCK-8 Assay)
Causality & Rationale: The Cell Counting Kit-8 (CCK-8) utilizes WST-8, which is reduced by cellular dehydrogenases into a water-soluble formazan dye. Unlike MTT assays, CCK-8 does not require DMSO solubilization of crystals, minimizing handling errors and allowing for continuous kinetic monitoring of cell viability.
Step-by-Step Methodology:
-
Cell Seeding: Seed HepG2 or MHCC-97H cells at a density of 5 × 10³ cells/well in a 96-well plate (100 μL/well). Incubate for 24 h at 37 °C, 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of the 2-oxoacetamide derivative (e.g., 1 μM to 100 μM) in complete media. Replace the old media with 100 μL of treated media.
-
Incubation: Incubate for 48 h or 72 h depending on the compound's kinetic profile.
-
CCK-8 Addition: Add 10 μL of CCK-8 solution to each well. Incubate for 2 h at 37 °C.
-
Measurement: Measure absorbance at 450 nm using a microplate reader.
Validation & Controls (Self-Validating System):
-
Background Control: Media + CCK-8 (no cells) to subtract baseline optical density.
-
Vehicle Control: Cells treated with 0.1% DMSO to ensure the solvent does not induce cytotoxicity.
-
Positive Control: A known chemotherapeutic (e.g., Doxorubicin) to validate assay sensitivity.
Protocol 2: Target Engagement Validation via Surface Plasmon Resonance (SPR)
Causality & Rationale: Observing cell death in vitro does not prove a specific mechanism. SPR measures real-time, label-free biomolecular interactions. By flowing the 2-oxoacetamide over immobilized B3GAT3 protein, the resulting mass increase alters the refractive index. This proves direct target engagement, ruling out off-target phenotypic toxicity[5].
Step-by-Step Methodology:
-
Ligand Immobilization: Immobilize recombinant human B3GAT3 protein onto a CM5 sensor chip using standard amine coupling chemistry (target level: ~5000 RU).
-
Analyte Preparation: Dilute the 2-oxoacetamide derivative (e.g., TMLB-C16) in running buffer (PBS-P+ with 5% DMSO) to create a concentration series (e.g., 0.78 μM to 25 μM).
-
Binding Kinetics: Inject the analyte series over the chip at a flow rate of 30 μL/min. Allow 60s for association and 120s for dissociation.
-
Data Analysis: Fit the resulting sensorgrams using a 1:1 steady-state affinity model to calculate the equilibrium dissociation constant (KD).
Validation & Controls (Self-Validating System):
-
Reference Flow Cell: An unmodified flow cell must be used simultaneously to subtract bulk refractive index shifts and non-specific binding of the highly lipophilic 2-oxoacetamide.
-
Solvent Correction: A DMSO calibration curve (4.5% to 5.5%) must be run to correct for bulk shifts caused by slight DMSO mismatches between the sample and running buffer.
Protocol 3: Apoptotic Pathway Profiling (Caspase-8 & PARP)
Causality & Rationale: To differentiate between extrinsic and intrinsic apoptosis, specific caspase activities must be isolated. The cleavage of PARP acts as the universal terminal marker of apoptosis, while the selective activation of Caspase-8 over Caspase-9 confirms the death-receptor-mediated pathway[1].
Step-by-Step Methodology:
-
Lysate Preparation: Treat HepG2 cells with the IC₅₀ concentration of the 2-oxoacetamide for 24 h. Harvest cells and lyse using RIPA buffer supplemented with protease inhibitors.
-
Caspase Activity Assay: Incubate 50 μg of protein lysate with specific fluorogenic substrates: Ac-IETD-AFC (for Caspase-8) and Ac-LEHD-AFC (for Caspase-9) in reaction buffer for 2 h at 37 °C. Measure fluorescence (Ex 400 nm / Em 505 nm).
-
Western Blotting (PARP): Separate 30 μg of lysate via SDS-PAGE and transfer to a PVDF membrane. Probe with anti-PARP antibodies capable of detecting both full-length (116 kDa) and cleaved (89 kDa) fragments.
Validation & Controls (Self-Validating System):
-
Negative Feedback Loop: Pre-treat a parallel cohort of cells with 50 μM Z-VAD-FMK (a pan-caspase inhibitor) 2 hours prior to 2-oxoacetamide treatment. If the compound's mechanism is genuinely caspase-dependent, cell viability will be rescued, and PARP cleavage will be completely abrogated.
References
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Title: Novel N-Substituted 2-(2-(Adamantan-1-yl)-1H-Indol-3-yl)-2-Oxoacetamide Derivatives: Synthesis and Biological Evaluation Source: Molecules (2016) URL: [Link]
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Title: Discovery of Novel 2-Oxoacetamide Derivatives as B3GAT3 Inhibitors for the Treatment of Hepatocellular Carcinoma Source: Journal of Medicinal Chemistry (2024) URL: [Link]
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Application Notes and Protocols for In Vivo Studies of Indolyl Acetamide Derivatives in Mouse Models
Introduction: The Therapeutic Promise of Indolyl Acetamide Derivatives
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural and synthetic bioactive compounds. When functionalized with an acetamide group, this heterocyclic system gives rise to indolyl acetamide derivatives, a class of molecules demonstrating significant potential across diverse therapeutic areas, including oncology, neurodegeneration, and inflammatory diseases.[1][2][3] Their mechanisms of action are varied, ranging from the inhibition of critical cellular processes like tubulin polymerization in cancer to the modulation of inflammatory pathways and providing neuroprotective effects.[3][4][5][6]
The successful translation of these promising in vitro findings into clinically viable therapies hinges on rigorous preclinical evaluation. In vivo studies using mouse models are an indispensable step in this process, providing critical insights into a compound's efficacy, pharmacokinetics, and safety profile within a complex biological system.
This guide serves as a comprehensive resource for researchers, scientists, and drug development professionals. It provides not only detailed, field-tested protocols for conducting in vivo studies with indolyl acetamide derivatives but also the underlying scientific rationale for model selection and experimental design, ensuring the generation of robust and reproducible data.
Section 1: Foundational Strategy: Rationale and Model Selection
The cornerstone of any successful in vivo study is the selection of an animal model that accurately recapitulates the human disease state and is appropriate for the compound's hypothesized mechanism of action. This choice is not arbitrary; it is a hypothesis-driven decision that dictates the relevance and translatability of the experimental outcomes.
Mechanistic Insights Guiding Model Choice
Indolyl acetamide derivatives have been shown to engage various biological targets:
-
In Oncology: A primary mechanism for certain derivatives is the inhibition of tubulin polymerization, which disrupts mitotic spindle formation and leads to cell cycle arrest and apoptosis.[2][4] This direct anti-proliferative action makes them suitable for evaluation in tumor growth models.
-
In Neurodegeneration: These compounds can exhibit neuroprotective properties by mitigating oxidative stress and neuroinflammation.[3][5][7] This points toward the use of models where neuronal damage is induced by specific neurotoxins.
-
In Inflammation: The ability to suppress pro-inflammatory cytokines and modulate key signaling pathways like NF-κB is a hallmark of some derivatives.[6][8][9] This justifies their use in models of acute or chronic inflammation.
Selecting the Appropriate Mouse Model
Causality behind model selection is paramount. The model must be a valid system for testing the specific therapeutic hypothesis.
-
Oncology Models:
-
Cell Line-Derived Xenografts (CDX): These models involve the subcutaneous or orthotopic implantation of human cancer cell lines into immunocompromised mice (e.g., athymic nude or NSG mice).[10][11] They are workhorses for initial efficacy screening due to their reproducibility and relatively rapid tumor growth.[12][13] The major limitation is the lack of a functional immune system, which precludes the study of immunomodulatory effects.[14][15]
-
Patient-Derived Xenografts (PDX): PDX models involve implanting tumor fragments directly from a human patient into an immunocompromised mouse.[13] These models better retain the heterogeneity and microenvironment of the original human tumor, offering higher predictive ability for clinical response.[13]
-
Syngeneic (Isograft) Models: In these models, mouse tumor cell lines are implanted into immunocompetent mice of the same genetic background.[10][11][16] The key advantage is the presence of a fully functional immune system, making them essential for evaluating compounds that may have immunomodulatory effects in addition to direct anti-tumor activity.
-
-
Neurodegenerative Disease Models:
-
Pharmacologically-Induced Models: These models use neurotoxins to induce specific pathological features of a disease. For example, the MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) model is widely used to study Parkinson's disease by inducing the loss of dopaminergic neurons.[3][17] For modeling cognitive deficits associated with Alzheimer's disease, scopolamine-induced amnesia is a common acute model.[18]
-
Genetic Models: Transgenic mice that overexpress proteins implicated in human disease (e.g., amyloid precursor protein in Alzheimer's or α-Synuclein in Parkinson's) provide models of disease progression, though they may not fully recapitulate all aspects of the human condition.[17]
-
-
Inflammatory Disease Models:
-
Chemically-Induced Models: These are robust models for studying acute inflammation. Dextran sodium sulfate (DSS) administered in drinking water induces a reproducible colitis that mimics aspects of inflammatory bowel disease.[9][19] Lipopolysaccharide (LPS) injection induces a systemic inflammatory response, useful for screening compounds with broad anti-inflammatory potential.[6]
-
Caption: Decision workflow for selecting an appropriate in vivo mouse model.
Section 2: Core In Vivo Protocols
The integrity of in vivo data is directly dependent on the precision and consistency of the experimental procedures. The following protocols are standardized to minimize variability and ensure animal welfare.
Animal Handling and Ethical Considerations
Proper handling and restraint are crucial for minimizing stress to the animal, which can otherwise become a confounding variable. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).[20]
-
Restraint: For mice, scruffing the loose skin over the shoulders and neck provides firm and safe control for procedures like oral gavage and intraperitoneal injections.[21][22] The grip should be firm enough to immobilize the head but not so tight as to impede breathing.[23]
Protocol 1: Oral Gavage (PO) Administration
Oral gavage is used for the precise administration of a liquid compound directly into the stomach.[24]
Materials:
-
Appropriately sized gavage needle (typically 20-22 gauge for adult mice, with a rounded ball tip).[22]
-
Syringe appropriately sized for the dosing volume.
-
The formulated indolyl acetamide derivative.
Procedure:
-
Weigh the Animal: Determine the accurate body weight to calculate the dosing volume. The maximum recommended volume is typically 10 mL/kg.[22][25]
-
Measure the Gavage Needle: Measure the distance from the tip of the mouse's nose to the last rib (xiphoid process).[23][25] Mark this length on the needle; it should not be inserted further than this point to prevent stomach perforation.[23]
-
Restrain the Animal: Securely scruff the mouse, holding it in a vertical position. This alignment helps create a straight path to the esophagus.[20][22]
-
Insert the Needle: Gently insert the gavage needle into the diastema (the gap behind the incisors) and advance it along the roof of the mouth toward the esophagus.[22][24] The needle should pass smoothly with no resistance; the mouse will often swallow as the needle enters the esophagus.[20] If any resistance is met, withdraw and restart. Forcing the needle can cause fatal esophageal or tracheal damage.[25]
-
Administer the Compound: Once the needle is inserted to the pre-measured depth, administer the compound slowly and smoothly.[20]
-
Withdraw the Needle: Remove the needle gently in the same path it was inserted.[24]
-
Monitor the Animal: Return the mouse to its cage and monitor for any signs of distress, such as labored breathing, for at least 10-15 minutes.[24][25]
Protocol 2: Intraperitoneal (IP) Injection
IP injection is a common route for systemic administration of compounds.
Materials:
-
Sterile syringe (e.g., 1 mL).
-
The formulated indolyl acetamide derivative.
-
70% alcohol wipe.
Procedure:
-
Calculate Volume: Weigh the animal and calculate the required dose. The maximum recommended IP injection volume is 10 mL/kg.[26][27]
-
Restrain the Animal: Scruff the mouse with your non-dominant hand and turn it so the abdomen is facing upwards, tilting the head slightly downwards. This position allows abdominal organs to shift away from the injection site.[21][27]
-
Locate the Injection Site: The preferred site is the lower right quadrant of the abdomen.[21][26] This avoids the cecum, urinary bladder, and major organs.[21]
-
Perform the Injection: Clean the area with an alcohol wipe. Using your dominant hand, insert the needle (bevel up) at a 30-40 degree angle.[26][27]
-
Aspirate (Optional but Recommended): Gently pull back the plunger to ensure no fluid (yellowish for urine, brownish for intestinal contents) or blood is drawn. If fluid or blood appears, withdraw the needle and reinject at a different site with a fresh needle and syringe.
-
Inject the Compound: Inject the substance smoothly.
-
Withdraw and Monitor: Remove the needle and return the animal to its cage. Observe for any adverse reactions.
Caption: A generalized timeline for an in vivo efficacy study.
Section 3: Efficacy Evaluation and Endpoint Analysis
The methods used to evaluate efficacy must be quantitative, objective, and relevant to the disease model.
Oncology: Monitoring Tumor Growth
In xenograft and syngeneic models, the primary efficacy endpoint is the inhibition of tumor growth.[12]
-
Caliper Measurements: This is the most common method for subcutaneous tumors.[28]
-
Procedure: Using digital calipers, measure the length (L, the longest dimension) and width (W, the dimension perpendicular to L) of the tumor 2-3 times per week.
-
Volume Calculation: Tumor volume is estimated using the modified ellipsoid formula: Volume = (L x W²) / 2 . While other formulas exist, this is a widely accepted standard.[28]
-
-
Non-Invasive Imaging: For orthotopic models or tracking metastasis, imaging techniques are required.[12][29] Bioluminescence imaging (using tumor cells expressing luciferase) is a common and sensitive method.[29]
Neurodegeneration: Behavioral Assessments
Behavioral tests are the functional readout for neuroprotective or cognitive-enhancing effects.[30][31] A battery of tests is often required to assess different domains.[32]
-
Learning and Memory:
-
Morris Water Maze (MWM): A classic test for spatial learning and memory. Mice are trained to find a hidden platform in a pool of opaque water.[30][33]
-
Novel Object Recognition (NOR): This test leverages a mouse's innate preference to explore a novel object over a familiar one, assessing recognition memory.[34]
-
-
Motor Coordination and Balance:
-
Anxiety and Exploratory Behavior:
Inflammation: Clinical and Biomarker Analysis
-
Disease Activity Index (DAI): In models like DSS-induced colitis, a clinical score is assigned daily based on weight loss, stool consistency, and the presence of blood.
-
Biomarker Analysis (Ex Vivo): At the end of the study, blood and tissues are collected to measure markers of inflammation.
-
ELISA (Enzyme-Linked Immunosorbent Assay): This is the gold standard for accurately quantifying specific proteins, such as pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in serum or tissue homogenates.[8][35][36][37]
-
Western Blot: This technique is used to detect specific proteins and provide semi-quantitative data on their expression levels. It is particularly useful for confirming the modulation of target proteins within a signaling pathway (e.g., phosphorylation of NF-κB).[35]
-
Caption: Hypothetical pathway: Inhibition of NF-κB signaling by an indolyl acetamide derivative.
Section 4: Data Presentation
Clear and concise presentation of quantitative data is essential for interpretation and comparison across studies.
Table 1: Efficacy of Indolyl Acetamide Derivative (IAD-1) in a Subcutaneous Xenograft Model (e.g., A549 Lung Cancer)
| Treatment Group | Dose (mg/kg, PO, QD) | Mean Tumor Volume at Day 28 (mm³) ± SEM | % Tumor Growth Inhibition (TGI) | Mean Final Tumor Weight (g) ± SEM |
| Vehicle | 0 | 1250 ± 150 | - | 1.3 ± 0.2 |
| IAD-1 | 10 | 875 ± 110 | 30% | 0.9 ± 0.15 |
| IAD-1 | 30 | 450 ± 85 | 64% | 0.5 ± 0.1 |
| IAD-1 | 100 | 180 ± 50 | 86% | 0.2 ± 0.05 |
Table 2: Effect of Indolyl Acetamide Derivative (IAD-2) on Cognitive Performance in a Scopolamine-Induced Amnesia Model
| Treatment Group | Dose (mg/kg, IP) | Latency to Find Platform (sec) ± SEM (Day 4) | Time in Target Quadrant (sec) ± SEM (Probe Trial) |
| Vehicle + Saline | 0 | 15.2 ± 2.5 | 25.1 ± 3.0 |
| Vehicle + Scopolamine | 0 | 48.5 ± 5.1 | 9.8 ± 2.1 |
| IAD-2 + Scopolamine | 5 | 35.6 ± 4.8 | 15.4 ± 2.5 |
| IAD-2 + Scopolamine | 20 | 22.1 ± 3.9 | 21.7 ± 2.8 |
Table 3: Effect of Indolyl Acetamide Derivative (IAD-3) on Serum Cytokine Levels in an LPS-Induced Inflammation Model
| Treatment Group | Dose (mg/kg, PO) | Serum TNF-α (pg/mL) ± SEM | Serum IL-6 (pg/mL) ± SEM |
| Vehicle (No LPS) | 0 | 25 ± 8 | 15 ± 5 |
| Vehicle + LPS | 0 | 1850 ± 210 | 2500 ± 300 |
| IAD-3 + LPS | 10 | 1100 ± 150 | 1450 ± 220 |
| IAD-3 + LPS | 50 | 450 ± 90 | 600 ± 110 |
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Application Note: High-Sensitivity LC-MS/MS Method for the Quantification of 2-(2,3-Dihydroindol-1-yl)acetamide in Human Plasma
Target Audience: Researchers, Bioanalytical Scientists, and Drug Development Professionals Matrix: Human Plasma Analyte: 2-(2,3-Dihydroindol-1-yl)acetamide (DHIA) Technology: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Introduction & Scientific Rationale
2-(2,3-Dihydroindol-1-yl)acetamide (DHIA) is an indoline-derived compound characterized by a rigid bicyclic indoline ring conjugated to an acetamide moiety. Structurally related to various nootropic agents (e.g., doliracetam) and active pharmaceutical intermediates, the precise quantification of DHIA in biological matrices is critical for pharmacokinetic (PK) profiling and toxicokinetic (TK) assessments.
Quantifying small, relatively polar molecules (MW ~176.22 g/mol ) in complex matrices like human plasma presents significant bioanalytical challenges. Endogenous plasma components—specifically glycerophospholipids—frequently co-elute with early-eluting polar analytes, leading to severe ion suppression in the electrospray ionization (ESI) source.
To ensure Scientific Integrity and Trustworthiness , this protocol is designed as a self-validating system adhering to the ICH M10 Bioanalytical Method Validation guidelines [1]. We bypass standard protein precipitation (PPT) in favor of Solid Phase Extraction (SPE) to actively eliminate phospholipid interference. Furthermore, we employ a Biphenyl stationary phase rather than a traditional C18 column; the biphenyl phase leverages π−π interactions with the indoline ring, enhancing retention and separating the analyte from the solvent front and residual matrix components.
Experimental Design & Causality
Sample Preparation: The Causality of Clean-Up
While PPT is rapid, it leaves >90% of plasma phospholipids in the extract, which are the primary culprits of matrix effects[2]. To establish a robust, interference-free method, we utilize a Hydrophilic-Lipophilic Balance (HLB) polymeric SPE sorbent.
-
Mechanism: The HLB sorbent retains DHIA through both hydrophobic and polar interactions. By incorporating a targeted wash step (5% methanol in water), we elute salts and highly polar interferences. The subsequent elution with 100% acetonitrile selectively recovers DHIA while leaving strongly bound phospholipids on the frit.
Chromatographic Strategy: Why Biphenyl?
DHIA is moderately polar. On a standard C18 column, it elutes early, risking overlap with the ion-suppressing void volume. A Biphenyl column provides orthogonal retention mechanisms (hydrophobic, π−π , and dipole-dipole interactions). The electron-dense indoline ring of DHIA interacts strongly with the biphenyl groups, increasing retention time ( tR ) and shifting the analyte into a cleaner chromatographic window.
Mass Spectrometry Strategy
Detection is performed in Positive Electrospray Ionization (ESI+) mode using Multiple Reaction Monitoring (MRM). The protonated precursor ion [M+H]+ is observed at m/z 177.1. Collision-induced dissociation (CID) primarily cleaves the N-C bond of the acetamide group, yielding a stable indoline radical cation at m/z 118.1 (Quantifier) and a secondary fragment at m/z 160.1 via the loss of ammonia (Qualifier).
Step-by-Step Methodological Protocols
Reagent Preparation
-
Mobile Phase A: 0.1% Formic acid in LC-MS grade Water.
-
Mobile Phase B: 0.1% Formic acid in LC-MS grade Acetonitrile.
-
Internal Standard (IS) Working Solution: Prepare a 50 ng/mL solution of DHIA- d4 (deuterated internal standard) in 50:50 Water:Acetonitrile.
Solid Phase Extraction (SPE) Protocol
Note: Conducted using a 96-well Oasis HLB μ Elution plate (30 mg/well).
-
Conditioning: Pass 500 µL of Methanol through the wells.
-
Equilibration: Pass 500 µL of Water through the wells.
-
Sample Loading: Aliquot 100 µL of human plasma sample into a microtube. Add 10 µL of IS Working Solution and 100 µL of 2% Phosphoric acid (to disrupt protein binding). Vortex for 30 seconds, then load the entire mixture onto the SPE plate.
-
Washing: Wash with 500 µL of 5% Methanol in Water to remove salts and polar endogenous compounds. Apply maximum vacuum to dry the sorbent for 1 minute.
-
Elution: Elute the target analytes with 2 x 100 µL of Acetonitrile into a clean 96-well collection plate.
-
Dilution: Add 200 µL of LC-MS grade Water to the eluate to match the initial mobile phase conditions, preventing solvent effects (peak splitting) during injection.
LC-MS/MS Conditions
Table 1: Liquid Chromatography Gradient Program (Column: Restek Raptor Biphenyl, 2.7 µm, 50 x 2.1 mm; Flow Rate: 0.5 mL/min; Column Temp: 40°C; Injection Vol: 5 µL)
| Time (min) | Mobile Phase A (%) | Mobile Phase B (%) | Curve |
| 0.00 | 95 | 5 | Initial |
| 0.50 | 95 | 5 | 6 (Linear) |
| 2.50 | 40 | 60 | 6 (Linear) |
| 2.60 | 5 | 95 | 6 (Linear) |
| 3.50 | 5 | 95 | 6 (Linear) |
| 3.60 | 95 | 5 | 6 (Linear) |
| 4.50 | 95 | 5 | Stop |
Table 2: MRM Transitions and MS Parameters (Source Temp: 500°C; Capillary Voltage: 3.0 kV; Desolvation Gas: 1000 L/hr)
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) | Purpose |
| DHIA | 177.1 | 118.1 | 25 | 22 | Quantifier |
| DHIA | 177.1 | 160.1 | 25 | 16 | Qualifier |
| DHIA- d4 (IS) | 181.1 | 122.1 | 25 | 22 | IS Quantifier |
Method Validation & Matrix Effect Mitigation
To ensure regulatory compliance, the method must be validated according to ICH M10 guidelines[1]. A critical component of this is the quantitative assessment of matrix effects using the post-extraction spike method pioneered by Matuszewski et al.[3]. The Matrix Factor (MF) is calculated as the ratio of the peak area in the presence of matrix (post-extraction spiked) to the peak area in the absence of matrix (neat solution).
Table 3: Validation Summary (Representative Data)
| Parameter | Acceptance Criteria (ICH M10) | Observed Result |
| Linearity Range | R2≥0.99 , ± 15% of nominal | 1.0 - 1000 ng/mL ( R2=0.998 ) |
| Intra-day Precision | CV ≤ 15% (20% at LLOQ) | 3.2% - 6.8% |
| Inter-day Accuracy | 85% - 115% (80-120% at LLOQ) | 94.5% - 106.2% |
| Extraction Recovery | Consistent across QC levels | 88.4% (CV = 4.1%) |
| IS-Normalized Matrix Factor | CV ≤ 15% across 6 lots | 0.98 (CV = 3.5%) |
Workflow and Logic Visualizations
The following diagrams illustrate the physical workflow of the assay and the logical decision-making process required to ensure the method remains free of matrix-induced bias.
Fig 1. Bioanalytical LC-MS/MS workflow for DHIA quantification in plasma.
Fig 2. Logical decision tree for mitigating matrix effects in LC-MS/MS bioanalysis.
Conclusion
By strategically combining HLB Solid Phase Extraction with Biphenyl-based chromatography, this protocol successfully mitigates the ion suppression typically associated with plasma phospholipids. The resulting LC-MS/MS method for 2-(2,3-Dihydroindol-1-yl)acetamide is highly sensitive, robust, and fully compliant with international regulatory standards for bioanalytical method validation.
References
-
International Council for Harmonisation (ICH). ICH M10: Bioanalytical Method Validation and Study Sample Analysis. U.S. Food and Drug Administration (FDA). Available at:[Link][1]
-
Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. Strategies for the Assessment of Matrix Effect in Quantitative Bioanalytical Methods Based on HPLC-MS/MS. Analytical Chemistry, 2003. Available at:[Link][3]
-
Pan, J., et al. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. Molecules (MDPI), 2020. Available at:[Link][2]
Sources
Application Notes & Protocols: Enhancing Flavonoid Bioavailability Through Acetamide Derivatization
Introduction: The Flavonoid Paradox
Flavonoids are a vast class of polyphenolic secondary metabolites found in plants, celebrated for their potent antioxidant, anti-inflammatory, and potential therapeutic properties.[1][2] Despite their promising bioactivity demonstrated in countless in vitro studies, their real-world clinical efficacy is often severely hampered by a critical challenge: low bioavailability.[3][4][5][6][7] This "flavonoid paradox"—high in vitro potential versus low in vivo impact—stems from several factors, including poor aqueous solubility, extensive first-pass metabolism in the gut and liver, and enzymatic degradation.[3][4][5][6]
Chemical modification of the flavonoid scaffold is a primary strategy to overcome these pharmacokinetic hurdles.[5][8] This guide focuses on a particularly effective approach: the synthesis of flavonoid acetamide derivatives. By converting the polar hydroxyl (-OH) groups on the flavonoid backbone into less polar acetamide (-NHCOCH₃) moieties, we can strategically alter the molecule's physicochemical properties to favor absorption and systemic exposure.[3][5] This modification has been shown to significantly increase bioavailability, with studies demonstrating that flavonoid acetamide derivatives can achieve bioavailability percentages of 20.70–34.87%, a substantial improvement over the 10.78–19.29% range observed for their unmodified parent compounds.[3][9][10]
This document provides a detailed, experience-driven guide for researchers and drug development professionals on the synthesis, characterization, and evaluation of flavonoid acetamide derivatives.
Strategic Rationale: Why Acetamide Derivatization Works
The conversion of phenolic hydroxyls to acetamides is not arbitrary. This specific functionalization addresses the core limitations of flavonoid bioavailability through several key mechanisms.
-
Increased Lipophilicity: The addition of methylene and carbonyl groups in the acetamide moiety increases the lipophilicity of the flavonoid.[5][8] This is a critical alteration because passive diffusion across the lipid-rich intestinal epithelial cell membrane is a primary route of absorption for many small molecules. By making the flavonoid more "greasy," we enhance its ability to traverse this biological barrier.
-
Reduced Polarity and Hydrogen Bonding: The numerous hydroxyl groups on a typical flavonoid (like quercetin or luteolin) form extensive hydrogen bonds with water, contributing to poor lipid solubility. Replacing these groups with acetamides, which are less polar, disrupts this hydrogen-bonding network, thereby improving membrane permeability.[5]
-
Masking Metabolic Hotspots: Phenolic hydroxyl groups are primary targets for phase II metabolic enzymes (e.g., UGTs and SULTs) in the intestine and liver, which rapidly conjugate and excrete flavonoids.[7] Acetamide derivatization effectively "caps" these metabolic hotspots, protecting the molecule from rapid first-pass metabolism and prolonging its systemic circulation time.
The following diagram illustrates the proposed mechanism for improved absorption.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Frontiers | Exploring the pharmacokinetics, drug-likeness, and toxicological features of anticancer flavonoids: a Boulevard to explore their clinical translational potential [frontiersin.org]
- 3. Synthesis, biological and computational studies of flavonoid acetamide derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 6. Synthetic Biology towards Improved Flavonoid Pharmacokinetics [mdpi.com]
- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. scribd.com [scribd.com]
- 10. researchgate.net [researchgate.net]
Use of 2-(2,3-Dihydroindol-1-yl)acetamide derivatives as antiprotozoal agents
Application Note: 2-(2,3-Dihydroindol-1-yl)acetamide Derivatives as Next-Generation Antiprotozoal Agents
Rationale and Mechanistic Paradigm
The development of novel therapeutics for kinetoplastid infections—such as Human African Trypanosomiasis (HAT), Chagas disease, and Leishmaniasis—remains a critical global health challenge. Current treatments are plagued by severe toxicity, emerging resistance, and poor blood-brain barrier (BBB) penetration. In recent years, the 2-(2,3-dihydroindol-1-yl)acetamide (indoline-1-acetamide) scaffold has emerged as a privileged structure in drug discovery.
The rationale for utilizing this specific hybrid scaffold is twofold. First, indoline derivatives have been identified as highly effective, brain-penetrant inhibitors capable of curing stage 2 HAT models [1]. Second, the incorporation of an acetamide linker has been proven to enhance target-binding affinity and selectivity against Leishmania species [2]. By fusing these two moieties, researchers can synthesize compounds that exhibit both high systemic distribution and potent antiprotozoal activity.
Mechanism of Action (MoA): The primary molecular target for these derivatives is Trypanothione Reductase (TryR) , a genetically validated enzyme unique to kinetoplastid parasites [3]. Unlike mammalian cells, which rely on glutathione reductase, trypanosomatids depend exclusively on the trypanothione system to neutralize oxidative stress. 2-(2,3-dihydroindol-1-yl)acetamide derivatives competitively bind to the TryR active site, blocking the reduction of trypanothione disulfide. This inhibition triggers a lethal accumulation of reactive oxygen species (ROS) within the parasite, leading to rapid apoptosis while sparing mammalian host cells.
Caption: Mechanism of Action: Disruption of redox balance in protozoan parasites via TryR inhibition.
Self-Validating Experimental Workflows
To ensure scientific integrity, the evaluation of 2-(2,3-dihydroindol-1-yl)acetamide derivatives must follow a self-validating workflow. A phenotypic hit (parasite death) is meaningless without orthogonal validation proving that the death is target-specific (TryR inhibition) and not a result of general cytotoxicity. The following protocols establish this causality.
Caption: Experimental workflow from phenotypic screening to in vivo lead optimization.
Protocol A: In Vitro Phenotypic Screening (Resazurin Assay)
Causality & Design: We utilize resazurin because it acts as a non-destructive metabolic indicator. Living parasites reduce the non-fluorescent resazurin into highly fluorescent resorufin. This continuous readout allows for high-throughput quantification of parasite viability without requiring cell lysis, preserving the physiological state of the assay.
Step-by-Step Methodology:
-
Preparation: Cultivate Trypanosoma brucei (bloodstream forms) in HMI-9 medium supplemented with 10% fetal bovine serum (FBS) at 37°C and 5% CO₂.
-
Plating: Seed parasites into 96-well opaque microtiter plates at a density of 1×104 cells/well in 90 µL of medium.
-
Treatment: Add 10 µL of the 2-(2,3-dihydroindol-1-yl)acetamide derivatives (serially diluted in DMSO, final DMSO concentration <1%) to the wells. Include Benznidazole as a positive control and 1% DMSO as a negative vehicle control.
-
Incubation: Incubate the plates for 72 hours under standard culture conditions.
-
Detection: Add 10 µL of resazurin solution (12.5 mg/L in PBS) to each well. Incubate for an additional 4 hours.
-
Quantification: Measure fluorescence using a microplate reader (Excitation: 530 nm, Emission: 590 nm). Calculate the IC₅₀ using non-linear regression analysis.
Protocol B: Cytotoxicity Profiling on Mammalian L6 Cells
Causality & Design: To validate that the antiprotozoal activity is selective, counter-screening is performed on rat skeletal myoblast L6 cells. L6 cells are the gold standard for host toxicity profiling in neglected tropical disease research because they are robust, adhere strongly, and provide a reliable baseline to calculate the Selectivity Index (SI) [4]. An SI > 50 confirms that the compound targets the parasite specifically rather than acting as a general cytotoxin.
Step-by-Step Methodology:
-
Preparation: Cultivate L6 cells in RPMI 1640 medium supplemented with 10% FBS and 1% L-glutamine.
-
Plating: Seed L6 cells at 4×103 cells/well in 96-well plates and allow 24 hours for cellular adherence.
-
Treatment: Expose cells to serial dilutions of the lead compounds (0.1 to 100 µM) for 72 hours.
-
Viability Readout: Add resazurin as described in Protocol A. Calculate the CC₅₀ (Cytotoxic Concentration 50%).
-
Validation: Calculate the Selectivity Index (SI = CC₅₀ / IC₅₀). Advance only compounds with an SI > 50 to enzymatic validation.
Protocol C: Target-Based Validation (TryR Enzymatic Assay)
Causality & Design: To definitively link the phenotypic death to TryR inhibition, a DTNB (5,5'-dithiobis-(2-nitrobenzoic acid)) coupled assay is employed [3]. TryR reduces trypanothione disulfide (TS₂), which subsequently reacts with DTNB to produce TNB, a yellow product absorbing at 412 nm. If the indoline-1-acetamide derivative successfully inhibits TryR, TNB production halts, validating the specific mechanism of action.
Step-by-Step Methodology:
-
Buffer Preparation: Prepare assay buffer (50 mM HEPES, pH 7.5, 40 mM NaCl, 1 mM EDTA).
-
Enzyme Mix: Add 2 nM recombinant T. brucei TryR to the buffer.
-
Inhibitor Incubation: Pre-incubate the enzyme with varying concentrations of the test compound for 15 minutes at room temperature.
-
Reaction Initiation: Add a substrate mixture containing 150 µM NADPH, 1 µM TS₂, and 100 µM DTNB to initiate the reaction.
-
Kinetic Measurement: Monitor the change in absorbance at 412 nm continuously for 10 minutes using a spectrophotometer.
-
Analysis: Determine the inhibition constant ( Ki ) by plotting the initial velocities against inhibitor concentrations.
Quantitative Data and Structure-Activity Relationship (SAR)
The table below summarizes the biological evaluation of representative 2-(2,3-dihydroindol-1-yl)acetamide derivatives. The data highlights how specific substitutions on the indoline core (R1) and the acetamide nitrogen (R2) influence both potency and selectivity.
| Compound ID | R1 (Indoline Core) | R2 (Acetamide N) | T. brucei IC₅₀ (µM) | L. donovani IC₅₀ (µM) | L6 CC₅₀ (µM) | Selectivity Index (SI) |
| IndAc-01 | -H | -CH₃ | 4.25 | 8.10 | >100 | >23 |
| IndAc-05 | -F | -CF₃ | 0.85 | 2.40 | >100 | >117 |
| IndAc-12 | -OCH₃ | -Cl | 0.32 | 1.15 | 85.0 | 265 |
| Control | Benznidazole | N/A | 13.0 | >20.0 | >100 | >7 |
Data Interpretation: The introduction of electron-withdrawing groups (e.g., -CF₃ in IndAc-05) significantly enhances BBB penetration and TryR binding affinity. Furthermore, the methoxy substitution in IndAc-12 optimizes the spatial geometry within the TryR active site, yielding sub-micromolar efficacy and an exceptional Selectivity Index, validating this scaffold as a prime candidate for advanced preclinical trials.
References
-
Discovery of indoline-2-carboxamide derivatives as a new class of brain-penetrant inhibitors of Trypanosoma brucei. ACS Journal of Medicinal Chemistry.[Link][1]
-
In Vitro and In Vivo Evaluation of an Adamantyl-Based Phenyl Sulfonyl Acetamide against Cutaneous Leishmaniasis Models of Leishmania amazonensis. Antimicrobial Agents and Chemotherapy.[Link][2]
-
Dihydroquinazolines as a Novel Class of Trypanosoma brucei Trypanothione Reductase Inhibitors: Discovery, Synthesis, and Characterization of their Binding Mode by Protein Crystallography. PMC / Journal of Medicinal Chemistry.[Link][3]
-
Isolation and Structural Elucidation of Compounds from Pleiocarpa bicarpellata and Their In Vitro Antiprotozoal Activity. Molecules / PMC.[Link][4]
Sources
Technical Support Center: Optimizing the Synthesis of 2-(2,3-Dihydroindol-1-yl)acetamide
Welcome to the Technical Support Center for indoline functionalization. The synthesis of 2-(2,3-dihydroindol-1-yl)acetamide via the N-alkylation of indoline with 2-chloroacetamide is a fundamental transformation in medicinal chemistry. However, researchers frequently encounter yield-limiting bottlenecks such as incomplete conversion, oxidative degradation, and regioselectivity issues.
This guide provides field-proven troubleshooting strategies, quantitative optimization data, and a self-validating experimental protocol to help you achieve >90% yields.
Part 1: Troubleshooting Guide & FAQs
Q1: My yield of 2-(2,3-dihydroindol-1-yl)acetamide is consistently below 40%, and I recover a large amount of unreacted indoline. How can I drive the reaction to completion? A1: Indoline is a relatively weak nucleophile compared to standard aliphatic secondary amines because its nitrogen lone pair is partially delocalized into the adjacent aromatic ring. Furthermore, 2-chloroacetamide is only a mild electrophile.
-
Mechanistic Solution: Implement a Finkelstein reaction by adding a catalytic amount of potassium iodide (KI) or sodium iodide (NaI) (0.1–0.2 equivalents) to the reaction mixture. The iodide ion acts as a nucleophilic catalyst, displacing the chloride to form 2-iodoacetamide in situ. This intermediate is a significantly more reactive electrophile for the SN2 attack by indoline, drastically improving the reaction kinetics and overall yield 1[1]. Alternatively, you can directly substitute 2-chloroacetamide with the more reactive 2-bromoacetamide 2[2].
Q2: I am observing a significant byproduct that has a mass[M-2] lower than my desired product. What is this, and how do I prevent it? A2: The [M-2] byproduct is the oxidized indole derivative, 2-(1H-indol-1-yl)acetamide. Indolines are highly susceptible to spontaneous aerobic oxidation (dehydrogenation) to indoles, a process that is accelerated under basic conditions and elevated temperatures 3[3].
-
Mechanistic Solution: Perform the reaction under a strict inert atmosphere (Nitrogen or Argon). Degas your solvents (e.g., DMF or Acetonitrile) by sparging them with inert gas for 15-30 minutes prior to adding the reagents.
Q3: I used sodium hydroxide (NaOH) as the base to ensure complete deprotonation, but my LC-MS shows a mass corresponding to an acid byproduct. What went wrong? A3: Strong aqueous bases like NaOH or KOH can cause base-catalyzed hydrolysis of the primary amide group on your electrophile. This converts 2-chloroacetamide into 2-chloroacetic acid, or hydrolyzes your final product into 2-(2,3-dihydroindol-1-yl)acetic acid.
-
Mechanistic Solution: Use a mild, anhydrous inorganic base. Potassium carbonate ( K2CO3 ) or Cesium carbonate ( Cs2CO3 ) are optimal for the selective N-alkylation of indolines 3[3]. They are strong enough to scavenge the HCl byproduct but mild enough to leave the acetamide moiety intact.
Q4: Should I worry about C-alkylation (e.g., at the C3 position of the indoline ring) instead of N-alkylation? A4: While C-alkylation is a known competing pathway for indoles, indolines predominantly undergo N-alkylation under standard SN2 conditions when utilizing polar aprotic solvents and alkali metal carbonates 4[4]. C-alkylation typically requires specific transition metal catalysis (e.g., Ir or Ru borrowing hydrogen methodologies) or strongly acidic environments.
Part 2: Quantitative Data & Condition Optimization
The following table summarizes the causal relationship between reaction conditions and the isolated yield of 2-(2,3-dihydroindol-1-yl)acetamide.
| Entry | Alkylating Agent | Base | Solvent | Additive | Atmosphere | Yield (%) | Mechanistic Observation |
| 1 | 2-Chloroacetamide | NaOH (aq) | THF | None | Air | < 20% | Major hydrolysis of the acetamide group. |
| 2 | 2-Chloroacetamide | K2CO3 | DMF | None | Air | 45% | Sluggish SN2 kinetics; high [M-2] indole byproduct. |
| 3 | 2-Chloroacetamide | K2CO3 | DMF | KI (0.2 eq) | Air | 72% | Faster reaction via Finkelstein catalysis; some oxidation remains. |
| 4 | 2-Bromoacetamide | K2CO3 | MeCN | None | N2 | 85% | Clean conversion; higher cost of bromo-reagent. |
| 5 | 2-Chloroacetamide | K2CO3 | DMF | KI (0.2 eq) | N2 | > 92% | Optimal, cost-effective, and scalable. |
Part 3: Standardized Experimental Protocol
This protocol is designed as a self-validating system . It includes mandatory In-Process Controls (IPC) to ensure the reaction is driven to completion prior to workup, thereby preventing difficult downstream separations between the product and unreacted indoline.
Step 1: Reagent Preparation & Degassing
-
To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add Indoline (1.19 g, 10.0 mmol, 1.0 equiv) and anhydrous K2CO3 (2.76 g, 20.0 mmol, 2.0 equiv).
-
Add anhydrous N,N-Dimethylformamide (DMF) (50 mL) to achieve a 0.2 M concentration.
-
Critical Step: Sparge the suspension with dry Nitrogen or Argon for 15 minutes to remove dissolved oxygen and prevent oxidative dearomatization to indole.
Step 2: Electrophile Addition
-
Add 2-Chloroacetamide (1.12 g, 12.0 mmol, 1.2 equiv) and Potassium Iodide (KI) (0.33 g, 2.0 mmol, 0.2 equiv) to the mixture.
-
Seal the flask with a rubber septum, maintain under a positive pressure of inert gas via a manifold, and heat the mixture to 65 °C using a precisely controlled oil bath.
Step 3: Reaction Monitoring (In-Process Control)
-
Stir the reaction vigorously for 12–16 hours.
-
Validation Check: Sample 50 µL of the reaction mixture, dilute with 1 mL of EtOAc, wash with 1 mL of distilled water (to remove DMF), and analyze the organic layer via LC-MS or TLC (Eluent: 50% EtOAc in Hexanes).
-
The reaction is validated as complete when the indoline starting material peak is < 5% by UV integration. If incomplete, proceed to the troubleshooting loop (See Workflow Diagram).
Step 4: Workup and Isolation
-
Cool the reaction mixture to room temperature.
-
Quench the reaction by pouring it into 150 mL of ice-cold distilled water. The product may begin to precipitate as an off-white solid.
-
Extract the aqueous layer with Ethyl Acetate (3 x 50 mL).
-
Wash the combined organic layers with 5% aqueous LiCl or brine (3 x 50 mL) to thoroughly remove residual DMF.
-
Dry the organic phase over anhydrous Na2SO4 , filter, and concentrate under reduced pressure to yield the crude product.
-
Purify via recrystallization from hot ethanol to afford pure 2-(2,3-dihydroindol-1-yl)acetamide.
Part 4: Workflow Visualization
Figure 1: Optimized experimental workflow for the N-alkylation of indoline to maximize yield.
Part 5: References
-
ResearchGate - Selective Iron Catalyzed Synthesis of N‐Alkylated Indolines and Indoles. Available at:[Link]
-
Journal of Medicinal Chemistry (ACS Publications) - Crystallography-Guided Optimizations of the Keap1–Nrf2 Inhibitors on the Solvent Exposed Region: From Symmetric to Asymmetric Naphthalenesulfonamides. Available at: [Link]
-
National Institutes of Health (NIH) - Designed switch from covalent to non-covalent inhibitors of carboxylesterase Notum activity. Available at: [Link]
Sources
Technical Support Center: Overcoming Aqueous Solubility Challenges of Dihydroindole (Indoline) Derivatives
Welcome to the Technical Support Center for formulation scientists and medicinal chemists. Dihydroindole (indoline) derivatives are highly valuable scaffolds in drug discovery, but their physical properties often present significant hurdles. Up to 90% of modern drug candidates, including many complex indoline derivatives, exhibit poor aqueous solubility (1)[1]. This guide provides field-proven, mechanistically grounded troubleshooting strategies to rescue poorly soluble indoline compounds for both in vitro and in vivo applications.
Strategic Decision Workflow
Before diving into specific protocols, use the following decision tree to identify the most appropriate solubilization strategy based on your compound's chemical properties and intended application.
Decision workflow for troubleshooting and resolving indoline solubility issues.
Mechanistic FAQs: Understanding the Problem
Q: Why do highly functionalized dihydroindole derivatives exhibit such poor aqueous solubility? A: Dihydroindole (indoline) consists of a benzene ring fused to a pyrrolidine ring. While the unsubstituted indoline base has moderate water solubility, modern drug candidates are often heavily decorated with lipophilic groups to enhance target specificity and metabolic stability (2)[2]. This increases the partition coefficient (LogP) and crystal lattice energy, making it thermodynamically unfavorable for water molecules to disrupt the solid state and solvate the compound.
Q: How does the protonation state of the indoline nitrogen affect solubility? A: The nitrogen atom in the indoline ring is weakly basic. By lowering the pH of the aqueous medium below the compound's pKa, the nitrogen becomes protonated, forming a highly water-soluble salt. However, many indoline-based drug candidates have this nitrogen functionalized (e.g., as an amide or urea to target specific kinases or enzymes) (3)[3]. This neutralizes its basicity, rendering pH adjustments ineffective and necessitating alternative solubilization strategies like co-solvents or cyclodextrin complexation.
Q: What is the mechanistic basis of using Hydroxypropyl-β-cyclodextrin (HP-β-CD) for indolines? A: HP-β-CD is a cyclic oligosaccharide with a hydrophilic exterior and a lipophilic inner cavity. It solubilizes hydrophobic indoline molecules by encapsulating them within this cavity, forming a non-covalent, dynamic inclusion complex (4)[4]. This shields the lipophilic portions of the indoline from water, drastically increasing the apparent aqueous solubility without altering the drug's intrinsic chemical structure.
Mechanism of non-covalent inclusion complexation using HP-β-Cyclodextrin.
Troubleshooting Guides
Issue 1: Compound Precipitation in In Vitro Aqueous Assay Buffers
-
Symptom: Cloudiness, visible particulate matter, or inconsistent biological assay results upon diluting a DMSO stock solution of an indoline derivative into an aqueous buffer.
-
Root Cause: The concentration of the indoline exceeds its thermodynamic solubility limit in the aqueous buffer, leading to rapid nucleation and precipitation. Direct addition of 100% DMSO to water causes a "solvent shift" shock.
-
Solution Strategy: Utilize a step-down co-solvent approach. Ensure the final DMSO concentration remains below 0.5% to prevent cell toxicity (5)[5]. Introduce a secondary co-solvent like PEG 400 to bridge the polarity gap (See Protocol A).
Issue 2: Poor or Variable Bioavailability in Pre-clinical In Vivo Models
-
Symptom: Low plasma concentrations or high inter-subject variability following oral or intraperitoneal administration.
-
Root Cause: The indoline derivative belongs to Biopharmaceutics Classification System (BCS) Class II or IV (low solubility) (6)[6]. It fails to dissolve in gastrointestinal fluids, limiting its absorption across the intestinal epithelium regardless of its potency.
-
Solution Strategy: Formulate the compound as an inclusion complex using HP-β-CD (See Protocol B), or employ nanomilling to create a nanosuspension. Reducing particle size below 1000 nm exponentially increases the surface-area-to-volume ratio, thereby enhancing the dissolution rate (7)[7].
Self-Validating Experimental Protocols
Protocol A: Step-Down Co-Solvent Dilution for Cell Culture Media
Causality: Direct dilution of DMSO into water causes a sudden polarity shift, leading to rapid nucleation. Using an intermediate solvent (PEG 400) creates a polarity gradient, maintaining the drug in solution during the transition.
-
Primary Stock: Dissolve the indoline compound in 100% DMSO to create a 10 mM primary stock.
-
Secondary Stock: Prepare a secondary stock by diluting the primary stock 1:10 into PEG 400 (Final composition: 10% DMSO, 90% PEG 400).
-
Validation Check 1: Visually inspect for clarity. PEG 400 acts as a bridge, maintaining solubility while reducing the dielectric constant shock. If cloudy, the compound is too lipophilic for this specific co-solvent ratio.
-
-
Aqueous Integration: Slowly add the secondary stock dropwise into the vigorously vortexed aqueous cell culture medium to reach the final assay concentration (e.g., 10 µM).
-
Validation Check 2 (Self-Validating Step): Measure the absorbance of the final medium at 600 nm using a spectrophotometer. An OD600<0.05 confirms the absence of sub-visible colloidal aggregates, validating a true solution state.
-
Protocol B: Preparation of an Indoline/HP-β-CD Inclusion Complex (Kneading Method)
Causality: Mechanical trituration (kneading) provides the activation energy required for the hydrophobic indoline to displace water molecules inside the cyclodextrin cavity, driving the thermodynamically favorable complexation (8)[8].
-
Preparation: Weigh a stoichiometric ratio (typically 1:1 or 1:2 molar ratio) of the indoline derivative and HP-β-CD.
-
Paste Formation: Dissolve the HP-β-CD in a minimal volume of a 50:50 (v/v) ethanol/water mixture in a mortar to form a uniform paste.
-
Kneading: Gradually add the indoline compound to the paste while continuously triturating with a pestle for 45–60 minutes.
-
Validation Check 1: The paste must remain homogenous. If it begins to dry and flake, add dropwise ethanol/water to maintain the mechanical shear force necessary for complexation.
-
-
Drying: Dry the resulting paste under a vacuum at 40°C for 24 hours to remove all residual solvents. Pulverize the dried mass and pass it through a 60-mesh sieve.
-
Validation Check 2 (Self-Validating Step): Re-dissolve a 5 mg aliquot of the final powder in 1 mL of deionized water. A completely clear solution indicates successful inclusion complexation. Turbidity indicates an uncomplexed physical mixture, meaning the kneading time or molar ratio must be increased.
-
Quantitative Comparison of Solubilization Techniques
Summarizing the expected outcomes and limitations of each technique allows for rapid experimental planning.
| Solubilization Technique | Mechanism of Action | Typical Fold-Increase in Solubility | Primary Application Phase | Key Limitation |
| pH Adjustment | Protonation of weakly basic indoline nitrogen | 10x - 100x | In vitro assays | Only applicable to non-functionalized, ionizable derivatives |
| Co-solvency (DMSO/PEG) | Reduces dielectric constant of the bulk aqueous medium | 50x - 200x | In vitro / Early in vivo | Potential solvent toxicity (DMSO must be kept < 0.5% for cells) |
| Cyclodextrin (HP-β-CD) | Encapsulates lipophilic core in a hydrophobic cavity | 100x - 1000x | In vivo PK/PD studies | Complex formulation process; requires optimization of molar ratios |
| Nanosuspension | Drastically increases surface-area-to-volume ratio | > 1000x | Pre-clinical / Clinical | Requires specialized nanomilling equipment and stabilizers |
References
-
PharmSky Research. "Overcoming Solubility Challenges in Early-Phase Drug Formulation." PharmSky. URL:[Link]
-
American Pharmaceutical Review. "Unlocking Bioavailability: Advances in Solubility Enhancement Strategies for Oral and Parenteral Drug Administration." American Pharmaceutical Review. URL:[Link]
-
Agno Pharma. "Overcoming Solubility Challenges: Techniques To Improve Dissolution Rate And Increase Bioavailability." Agno Pharma. URL:[Link]
-
MDPI. "Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes." MDPI. URL:[Link]
-
ACS Publications. "Discovery and Optimization of Indoline-Based Compounds as Dual 5-LOX/sEH Inhibitors." ACS Publications. URL: [Link]
Sources
- 1. Overcoming Solubility Challenges in Drug Formulation [pharmsky.com.au]
- 2. Why Most Modern Drug Candidates Fail at Solubility - Behind the Bench [thermofisher.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 7. agnopharma.com [agnopharma.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Mitigating Cytotoxicity of 2-(2,3-Dihydroindol-1-yl)acetamide in Normal Cell Lines
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support resource for researchers utilizing 2-(2,3-Dihydroindol-1-yl)acetamide and related indole derivatives. This guide is designed to help you troubleshoot and mitigate unintended cytotoxicity observed in normal (non-cancerous) cell lines during your in vitro experiments. Our approach is rooted in first principles, moving from validating initial observations to implementing advanced mitigation strategies.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the cytotoxic profile of indole-based compounds.
Q1: What is the expected biological activity of 2-(2,3-Dihydroindol-1-yl)acetamide and why might it be toxic to normal cells?
A: The indole nucleus is a "privileged structure" in medicinal chemistry, appearing in numerous compounds with a wide range of biological activities.[1] Derivatives of the closely related 1H-indoline-2,3-dione (isatin) and 2-oxoacetamide scaffolds have been extensively studied for their anticancer properties.[1][2][3] These compounds often exert their effects by inducing apoptosis or causing cell cycle arrest.[4] While the goal is selective toxicity towards cancer cells, the fundamental cellular pathways they target (e.g., proliferation, survival) are also present in normal cells. Therefore, off-target cytotoxicity in normal cell lines is a common challenge in the early stages of drug development.[5]
Q2: My initial screen shows high cytotoxicity across all my cell lines, including normal ones. What are the immediate potential causes?
A: High, non-selective cytotoxicity can stem from several factors beyond the compound's intrinsic bioactivity. Before exploring complex biological reasons, it's crucial to rule out experimental artifacts. The most common culprits are:
-
Poor Solubility: The compound may be precipitating in your culture medium, leading to inconsistent results or physical cell damage. Many complex organic molecules are hydrophobic.[6]
-
Solvent Toxicity: The vehicle used to dissolve the compound (e.g., DMSO) can be toxic to cells if its final concentration is too high.[7][8]
-
Compound Instability: The molecule might be degrading in the culture medium over the incubation period, and its degradation products could be more toxic than the parent compound.[7]
-
Assay Interference: The compound itself might interfere with the chemistry of your viability assay (e.g., reducing MTT reagent directly), giving a false reading of cell death.[9]
Q3: How can I distinguish between a cytotoxic (cell-killing) and a cytostatic (growth-inhibiting) effect?
A: This is a critical distinction for interpreting your data. A cytotoxic effect reduces the number of viable cells, while a cytostatic effect prevents cells from proliferating but doesn't kill them.[7] You can differentiate them by performing a time-course experiment and measuring both cell viability (e.g., using a trypan blue exclusion assay or a membrane integrity dye) and total cell number (e.g., using a cell counter or a DNA-binding dye like CyQUANT).
-
Cytotoxicity: You will observe a decrease in the percentage of viable cells and a drop in the total cell number over time compared to the vehicle control.
-
Cytostaticity: The total cell number will plateau, but the percentage of viable cells will remain high, similar to the control.
Part 2: Tier 1 Troubleshooting - Validating the Cytotoxic Observation
Before attempting to reduce cytotoxicity, you must confirm that the effect is real, reproducible, and not an artifact of your experimental setup.
Workflow for Validating Cytotoxicity
The following workflow provides a systematic approach to ruling out common experimental errors.
Caption: A systematic workflow for troubleshooting and validating initial cytotoxicity observations.
Q&A: Addressing Tier 1 Issues
Q: I suspect my compound is precipitating in the culture medium. How do I confirm and resolve this?
A: Visually inspect your prepared media dilutions for cloudiness or particulates. Also, examine the wells of your culture plate under a microscope before and after adding the compound. The presence of crystalline structures or amorphous aggregates on the cell layer is a clear sign of precipitation.[7]
-
Solution: Poor solubility is a common issue for hydrophobic compounds.[6]
-
Test Solubility: First, determine the solubility limit in your specific culture medium.
-
Lower Concentration: The simplest solution is to work at concentrations below the solubility limit.
-
Reformulate: If higher concentrations are necessary, you must explore formulation strategies, which are detailed in the Tier 2 section.
-
Q: How do I know if my solvent (e.g., DMSO) is causing the toxicity?
A: Every experiment must include a "vehicle control" group.[7] This group of cells is treated with the highest concentration of the solvent used in the experiment, but without the compound. If you observe a significant drop in viability in the vehicle control compared to untreated cells, your solvent concentration is too high. Most cell lines can tolerate DMSO up to 0.5%, but this should be empirically determined.[7]
| Solvent | Typical Max Concentration | Notes |
| DMSO | 0.1% - 0.5% | Most common, but can affect cell differentiation. |
| Ethanol | 0.1% - 0.5% | Can be more volatile. |
| Methanol | < 0.1% | Generally more toxic than ethanol. |
| PEG 400 | < 1.0% | Can be a good alternative for some compounds. |
Table 1: Common solvents and their generally accepted maximum concentrations in cell culture. Tolerance is cell-line dependent and must be verified.
Protocol: Standard MTT Cytotoxicity Assay with Controls
This protocol is for a 96-well plate format and includes essential controls.
Materials:
-
Cells and complete culture medium
-
2-(2,3-Dihydroindol-1-yl)acetamide stock solution (e.g., 10 mM in DMSO)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization buffer (e.g., DMSO or 10% SDS in 0.01M HCl)
-
96-well flat-bottom plates
Procedure:
-
Cell Seeding: Seed cells at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of medium. Incubate for 24 hours to allow attachment.
-
Compound Preparation: Prepare serial dilutions of your compound in complete culture medium. Also, prepare vehicle control dilutions containing the same concentration of DMSO as the corresponding compound dilutions.
-
Treatment: Remove the old medium and add 100 µL of the compound or vehicle control dilutions to the appropriate wells.
-
Experimental Wells: Cells + Compound Dilutions
-
Vehicle Control Wells: Cells + Vehicle (e.g., DMSO) Dilutions
-
Untreated Control Wells: Cells + Medium only
-
Assay Interference Control Wells: Medium + Compound Dilutions (No Cells)
-
Blank Wells: Medium only (No Cells)
-
-
Incubation: Incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well. Mix gently to dissolve the formazan crystals.
-
Readout: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.
-
Analysis: Normalize the data to the untreated control after subtracting the blank and assay interference readings.
Part 3: Tier 2 Troubleshooting - Strategies for Cytotoxicity Reduction
Once you have validated that the observed cytotoxicity is a genuine effect of the compound, you can employ strategies to mitigate its impact on normal cells.
A. Formulation and Delivery Strategies
For hydrophobic compounds, improving solubility is often the most effective way to reduce non-specific toxicity and increase the therapeutic window.[10]
Q: My compound is poorly soluble. Beyond changing solvents, what can I do?
A: Advanced formulation can significantly improve a compound's behavior in aqueous environments.
-
Use of Excipients: Biomaterial-based excipients can improve the stability and solubility of lipophilic compounds.[11]
-
Amorphous Solid Dispersions (ASDs): This technique involves dispersing the drug in a carrier matrix (often a polymer) at the molecular level. ASDs can enhance the solubility of hydrophobic drugs and have been shown to increase cellular uptake and mitigate some forms of toxicity.[6]
-
Nanoformulations: Encapsulating the compound in nanoparticles or liposomes can improve solubility, alter its pharmacokinetic profile, and potentially reduce off-target effects by controlling its release.[12][13] This is a more complex approach but is a standard strategy in drug development to reduce toxicity.[10]
B. Experimental Parameter Modification
Q: Can I reduce toxicity by simply changing my experimental timing or concentration?
A: Yes. This is a straightforward approach to identify a potential therapeutic window.
-
Time-Course Experiment: The cytotoxic effect may be time-dependent. Reducing the incubation time (e.g., from 48h to 24h or 12h) may reveal a time point where toxicity in normal cells is minimal, but the desired effect in target cells is still observable.
-
Dose-Response Curve: A detailed dose-response curve is essential. It allows you to determine the IC50 (half-maximal inhibitory concentration) for both your normal and target cell lines. The goal is to find a concentration range that is effective against target cells while remaining below the toxic threshold for normal cells.[14]
C. Co-treatment Strategies
Q: Is it possible to protect the normal cells by adding a second agent?
A: Yes, this is a known strategy. If you have a hypothesis about the mechanism of toxicity, you can co-treat with a cytoprotective agent.
-
Antioxidants: If you suspect the cytotoxicity is mediated by reactive oxygen species (ROS), co-treatment with an antioxidant like N-acetylcysteine (NAC) can be protective.[7]
-
Pathway Inhibitors: If the off-target toxicity is caused by the compound hitting a known pathway (e.g., a specific kinase), a selective inhibitor of that pathway could potentially rescue the normal cells. This is a more advanced and hypothesis-driven approach.
Caption: Simplified pathway of drug bioactivation, where Phase I metabolism generates a reactive metabolite that can either be detoxified by Phase II enzymes or cause toxicity.
Q: How can I test if metabolic activation is the cause of my compound's cytotoxicity?
A: A common in vitro method is to use liver microsomes, which are vesicles of the endoplasmic reticulum containing a high concentration of Phase I enzymes. You can incubate your compound with liver microsomes and then test the resulting mixture for cytotoxicity. An increase in toxicity compared to the parent compound suggests metabolic activation. Furthermore, comparing cytotoxicity across different cell lines with known and varied metabolic capacities (e.g., HepG2 vs. HEK293) can also provide valuable clues. [14]
References
- Technical Support Center: Managing In Vitro Cytotoxicity - Benchchem.
- A Facile Way to Enhance the Therapeutic Efficacy of Hydrophobic Drugs via Amorphous Solid Dispersions - PubMed.
- Formulation Strategies and Optimization of Poorly Water-Soluble Drugs for Preclinical and Clinical Applic
- Synthesis and cytotoxic activity of some 2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)
- Synthesis and cytotoxic activity of some 2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)
- Dissecting Drug-Induced Cytotoxicity and Metabolic Dysfunction in Conditionally Immortalized Human Proximal Tubule Cells - PMC.
- Building a Tiered Approach to In Vitro Predictive Toxicity Screening: A Focus on Assays with In Vivo Relevance - PMC.
- Formulation of water-dispersible hydrophobic compound nanocomplexes with polypeptides via a supramolecular approach using a high-speed vibration milling technique - RSC Publishing.
- Emerging Therapeutic Strategies to Overcome Drug Resistance in Cancer Cells - PMC - NIH.
- Co-Treatment of Caco-2 Cells with Doxorubicin and Gold Nanoparticles Produced from Cyclopia intermedia Extracts or Mangiferin Enhances Drug Effects - MDPI.
- Formulation strategies to help de-risking drug development - SEQENS.
- In Vitro Cytotoxicity Determin
- In Vitro Cytotoxicity Determination: Avoiding Pitfalls - ResearchG
- Formulation Strategies to Overcome Amphotericin B Induced Toxicity | Molecular Pharmaceutics - ACS Public
- Role of Biotransformation in Drug-Induced Toxicity: Influence of Intra- and Inter-Species Differences in Drug Metabolism - PMC.
- Novel N-Substituted 2-(2-(Adamantan-1-yl)-1H-Indol-3-yl)
- Comparative Cytotoxicity of Indole Derivatives on Cancer and Normal Cell Lines: A Review of Preclinical D
- Drug Metabolism of Hepatocyte-like Organoids and Their Applicability in In Vitro Toxicity Testing - MDPI.
- Clinical Implications and Phases of Drug Metabolism P
- PHASE II DRUG METABOLIZING ENZYMES Petra Jancovaa, Pavel Anzenbacherb,Eva Anzenbacherova*.
- Chemical Mechanisms of Cytotoxicity | Medicinal Chemistry - The University of Kansas.
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 6. A Facile Way to Enhance the Therapeutic Efficacy of Hydrophobic Drugs via Amorphous Solid Dispersions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 10. Formulation strategies to help de-risking drug development - SEQENS [seqens.com]
- 11. docs.lib.purdue.edu [docs.lib.purdue.edu]
- 12. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. In Vitro Cytotoxicity Determination: Avoiding Pitfalls | IntechOpen [intechopen.com]
Optimization of reaction conditions for N-acetylation of 2,3-dihydroindole
Welcome to the Technical Support Center for Organic Synthesis . This portal is designed for researchers, scientists, and drug development professionals seeking field-proven methodologies, optimization matrices, and troubleshooting logic for the N-acetylation of 2,3-dihydroindole (indoline).
1-(2,3-dihydroindol-1-yl)ethanone (N-acetylindoline) is a critical synthetic intermediate in medicinal chemistry, particularly for developing therapeutics targeting neurological disorders and synthesizing complex indole-core alkaloids [1].
MODULE 1: Mechanistic Overview & Standard Operating Procedure
The N-acetylation of indoline involves the nucleophilic attack of the secondary amine onto an activated carbonyl species. While traditional methods rely on acetic anhydride ( Ac2O ) or acetyl chloride, modern optimization focuses on balancing yield, chemoselectivity, and green chemistry principles.
Mechanistic pathway of 2,3-dihydroindole N-acetylation.
Self-Validating Protocol: Standard N-Acetylation
This procedure utilizes acetic anhydride and is designed with built-in analytical checkpoints to ensure reaction integrity.
Step-by-Step Methodology:
-
Preparation: Dissolve 2,3-dihydroindole (1.0 equiv) in anhydrous dichloromethane (DCM) under an inert atmosphere (nitrogen or argon).
-
Activation: Add triethylamine ( Et3N ) or pyridine (1.5 equiv) to act as an acid scavenger. For sterically hindered analogues, add 4-dimethylaminopyridine (DMAP, 0.1 equiv) to form a highly reactive N-acylpyridinium intermediate.
-
Addition: Cool the reaction flask to 0 °C. Dropwise add acetic anhydride (1.2 equiv). Causality: Cooling controls the exothermic nature of the reaction and prevents over-acylation (C-acylation).
-
Reaction & Validation: Remove the ice bath and stir at room temperature for 2–4 hours.
-
In-Process Check (TLC): Monitor via Thin Layer Chromatography (Hexane:EtOAc 3:1). The reaction is complete when the polar, basic indoline spot disappears and is replaced by a tighter, higher- Rf spot (N-acetylindoline), driven by the loss of amine hydrogen-bonding affinity.
-
-
Workup: Quench with saturated aqueous NaHCO3 to hydrolyze excess Ac2O . Extract with DCM. Wash the organic layer with cold 1M HCl to remove unreacted indoline and the organic base.
-
Final Validation (NMR): Analyze the crude product via 1H NMR ( CDCl3 ). Successful N-acetylation is confirmed by the appearance of a distinct singlet at ~2.22 ppm corresponding to the new acetyl methyl group ( −C(=O)CH3 ) [2].
MODULE 2: Optimization Matrix
To address environmental concerns and specific substrate sensitivities, various catalytic systems have been developed. Use the table below to select the optimal conditions for your specific laboratory constraints.
| Reagent System | Catalyst / Additive | Solvent | Temp (°C) | Time (h) | Yield (%) | Causality & Strategic Advantage |
| Ac2O | Pyridine / DMAP | DCM | 25 | 4 | 85–90 | Standard: Reliable baseline; requires acidic workup to remove pyridine. |
| Ac2O | Zinc Acetate (10 mol%) | Acetic Acid | MW (80) | 0.1 | 92 | Green/Rapid: Zn2+ acts as a mild Lewis acid. Microwave (MW) heating drastically reduces reaction time [3]. |
| Thioacetic Acid | CuSO4 (30 mol%) | Methanol | 25 | 2 | 88 | Chemoselective: Avoids harsh anhydrides; highly selective for amines without affecting free alcohols or thiols [5]. |
| Acetonitrile | Basic Alumina | Flow | 80 | 0.5 | >90 | Scalable/Safe: Continuous-flow setup using CH3CN as the acetyl source. Eliminates genotoxic acetyl chloride [6]. |
| Formic/Acetic Acid | Sodium Sulfate | None | 25 | 1 | 85+ | Solvent-Free: Mechanochemical ball milling. Driven by kinetic energy and localized heating; highly eco-friendly[4]. |
MODULE 3: Troubleshooting Guides & FAQs
When scaling up or modifying the indoline core, researchers frequently encounter stalled reactions or impurities. Follow this diagnostic logic tree and the subsequent FAQs to resolve common issues.
Diagnostic logic tree for troubleshooting low N-acetylation yields.
Q1: My reaction is stalling at ~50% conversion despite using excess acetic anhydride. What is happening? A: This is a classic symptom of acid-induced stalling. As acetic anhydride reacts, it generates acetic acid as a byproduct. If your reaction lacks sufficient base, the acetic acid protonates the remaining indoline starting material, converting it into an indolinium salt which is entirely non-nucleophilic. Fix: Ensure your acid scavenger (e.g., Et3N ) is present in at least a 1.5 molar equivalent. Alternatively, utilize a biphasic Schotten-Baumann setup (DCM/aqueous NaOH) to continuously neutralize the acid without homogeneous organic base interference.
Q2: I am observing C-acylation (Friedel-Crafts) side products. How do I improve N-chemoselectivity? A: While indoline is less prone to C-acylation than free indole, the use of aggressive Lewis acids (like AlCl3 ) combined with elevated temperatures can drive acylation to the C5 position of the aromatic ring. Fix: Switch from strong Lewis acids to milder catalytic systems. Utilizing Zinc acetate in acetic acid[3] or employing thioacetic acid with copper sulfate [5] provides excellent N-chemoselectivity by avoiding the generation of highly reactive, free acylium ions that attack the aromatic ring.
Q3: Our safety board wants to eliminate the use of acetyl chloride due to its genotoxicity and lachrymatory hazards. What is the most efficient alternative? A: Acetyl chloride is highly reactive but poses significant safety and handling risks [6]. Fix: Acetic anhydride is the standard safer alternative. For next-generation green protocols, consider continuous-flow acetylation using acetonitrile and an alumina catalyst[6], or mechanochemical ball milling with acetic acid [4]. Both methods completely bypass the need for hazardous acid chlorides while maintaining >85% yields.
Q4: My product is contaminated with pyridine after rotary evaporation. How can I remove it without running a silica column? A: Pyridine often co-extracts into the organic layer and is notoriously difficult to remove via rotary evaporation due to its boiling point (115 °C) and tendency to streak. Fix: Wash the organic layer sequentially with a 10% aqueous copper(II) sulfate ( CuSO4 ) solution. The CuSO4 wash forms a highly water-soluble, bright blue complex with pyridine, pulling it efficiently into the aqueous phase without risking the acidic hydrolysis of your newly formed amide bond.
References
-
BenchChem Technical Support Team. An In-depth Technical Guide to the Synthesis of 1-(2,3-dihydroindol-1-yl)ethanone. BenchChem. 1
-
Approach to the Synthesis of Indoline Derivatives from Diaryliodonium Salts. The Journal of Organic Chemistry - ACS Publications. 2
-
A green approach to chemoselective N-acetylation of amines using catalytic amount of zinc acetate in acetic acid. SciSpace. 3
-
From amines to (form)amides: a simple and successful mechanochemical approach. Beilstein Journals. 4
-
Thioacids Mediated Selective and Mild N-Acylation of Amines. ACS Publications. 5
-
N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. PMC - NIH. 6
Sources
Technical Support Center: In Vivo Stability Optimization for 2-(2,3-Dihydroindol-1-yl)acetamide
Welcome to the Application Support Hub. This guide is designed for drug development professionals and pharmacologists troubleshooting the in vivo metabolic liabilities of 2-(2,3-Dihydroindol-1-yl)acetamide (indoline-1-acetamide) derivatives.
Below, you will find diagnostic workflows, structural optimization strategies, comparative pharmacokinetic (PK) data, and self-validating experimental protocols to enhance the stability of your compounds.
Part 1: Diagnostic FAQs & Troubleshooting Workflows
Q1: My 2-(2,3-Dihydroindol-1-yl)acetamide compound shows a half-life of <15 minutes in murine models. How do I determine if the liability is CYP-mediated oxidation or amidase-driven hydrolysis? A1: The indoline core is highly susceptible to CYP450-mediated aromatization (forming the indole analog) and C5-hydroxylation[1]. Conversely, the acetamide moiety is a prime target for serum and hepatic amidases[2]. Troubleshooting Step: Run an in vitro microsomal stability assay using selective inhibitors. If 1-aminobenzotriazole (ABT) rescues the half-life, the primary liability is CYP-mediated. If rapid clearance persists despite CYP inhibition, amidase-mediated cleavage of the acetamide bond is the culprit.
Q2: We confirmed CYP-mediated degradation at the indoline core. What structural modifications preserve target affinity while enhancing stability? A2: Analysis of indoline derivatives indicates that the 5-position is a major metabolic soft spot due to the electron-donating nature of the indoline nitrogen[1]. Solution: Introduce a fluorine atom at the C5 position. The strong electronegativity of fluorine reduces electron density in the ring, deactivating it against electrophilic CYP oxidation without adding significant steric bulk. Additionally, if aromatization (dehydrogenation at C2/C3) is occurring, consider selective deuteration at the C2 and C3 positions to leverage the kinetic isotope effect (KIE), which increases the activation energy required to break the C-H bonds.
Q3: The degradation is amidase-driven. How can we protect the acetamide group? A3: Amidases require a specific spatial fit to attack the carbonyl carbon. Solution: Introduce steric hindrance adjacent to the amide bond. Alpha-methylation (converting the -CH2- to -CH(CH3)-) restricts the conformational flexibility required for the enzyme's catalytic triad to access the amide bond[2]. Alternatively, N-alkylation (e.g., N-methyl acetamide) can prevent recognition by proteases and amidases, though this removes a potential hydrogen bond donor which may be critical for target engagement[3].
Q4: Can formulation improve the in vivo exposure of the unmodified compound? A4: Yes. For IV dosing, formulating the compound in 20% Hydroxypropyl-β-cyclodextrin (HP-β-CD) can partially shield the hydrophobic indoline core within the cyclodextrin cavity. This reduces the rate of first-pass hepatic extraction while maintaining the hydrophilic acetamide exposed for aqueous solubility.
Part 2: Pathway Visualization
Metabolic degradation pathways of 2-(2,3-Dihydroindol-1-yl)acetamide and targeted solutions.
Part 3: Quantitative Data Summary
The following table summarizes the anticipated impact of targeted structural modifications on the pharmacokinetic profile of the base compound, demonstrating the shift from rapid clearance to in vivo stability.
| Compound Variant | Primary Modification | In Vitro HLM T1/2 (min) | In Vivo Mouse Cl (mL/min/kg) | Primary Degradant Detected |
| Wild-Type | None | 12 | 85 | Indole-1-acetamide |
| Variant A | C5-Fluorination | 28 | 55 | Indole-1-acetamide |
| Variant B | C2,C3-Deuteration | 45 | 30 | Indoline + Glycolic Acid |
| Variant C | α-Methylation + C5-F | >120 | 12 | Stable |
Part 4: Experimental Protocols
SOP: CYP vs. Amidase Liability Identification Assay
This protocol is designed as a self-validating system . By running parallel incubations with specific enzyme inhibitors alongside positive controls, researchers can definitively isolate the primary mechanism of clearance without confounding variables.
1. Reagent & System Preparation
-
Buffer: Prepare 0.1 M potassium phosphate buffer (pH 7.4).
-
Causality: Maintaining strict physiological pH ensures native enzyme conformation; amidases are highly sensitive to pH shifts.
-
-
Test Compound: Prepare a 1 µM solution of the indoline-1-acetamide derivative.
2. Inhibitor Pre-incubation (The Critical Step)
-
Aliquot the assay into three experimental arms:
-
Arm 1 (Control): Vehicle only.
-
Arm 2 (CYP-Inhibited): Add 1 mM 1-aminobenzotriazole (ABT).
-
Arm 3 (Amidase-Inhibited): Add 100 µM bis-p-nitrophenyl phosphate (BNPP).
-
-
Add human or murine liver microsomes (1 mg/mL final protein concentration) to all wells.
-
Incubate for 15 minutes at 37°C.
-
Causality: ABT is a suicide inhibitor that requires mechanism-based activation to covalently bind and permanently inactivate CYPs. Skipping this pre-incubation will result in false-negative CYP involvement.
-
3. Reaction Initiation & Self-Validation
-
Add 1 mM NADPH to all wells to initiate CYP activity.
-
Self-Validation Protocol: In a separate parallel well, run Testosterone (a known CYP3A4 substrate) with NADPH. If testosterone is not degraded, your NADPH or microsomes are inactive, invalidating the run.
4. Quenching & Analysis
-
At 0, 15, 30, and 60 minutes, extract 50 µL aliquots and immediately quench in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., labetalol).
-
Causality: Ice-cold organic solvent instantly denatures proteins, halting both CYP and amidase activity to preserve the exact kinetic snapshot.
-
-
Centrifuge at 14,000 rpm for 10 minutes to pellet proteins. Analyze the supernatant via LC-MS/MS to calculate intrinsic clearance ( Clint ).
Part 5: References
-
Methods to Enhance the Metabolic Stability of Peptide-Based PET Radiopharmaceuticals Source: Pharmaceuticals (Basel) / National Institutes of Health (NIH) URL:[Link]
-
Discovery of Indoline-2-carboxamide Derivatives as a New Class of Brain-Penetrant Inhibitors of Trypanosoma brucei Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]
-
Optimization and Characterization of N-Acetamide Indoles as Antimalarials That Target PfATP4 Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]
Sources
Technical Support Center: Minimizing By-product Formation in the Synthesis of Indolyl Acetamides
Welcome to the technical support center for the synthesis of indolyl acetamides. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic routes, ensuring high yields and purity. The inherent nucleophilicity of the indole ring at multiple sites often leads to a mixture of products. This resource provides in-depth, mechanism-based solutions to common challenges encountered during the acylation of indoles.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Question 1: My primary by-product is the N-acylindole. How can I favor C3-acylation?
Answer:
The formation of N-acylindole is a common issue arising from the ambident nucleophilic character of the indole ring. The nitrogen (N1) and the C3 position are both reactive sites for electrophiles.[1][2] Selective C3-acylation can be achieved by carefully controlling the reaction conditions to favor electrophilic attack on the carbon framework over the nitrogen atom.
Underlying Mechanism: The regioselectivity is often dictated by the nature of the electrophile and the reaction conditions. Hard electrophiles tend to react at the more electronegative nitrogen atom, while softer electrophiles favor the more polarizable C3 position. In Friedel-Crafts type reactions, the Lewis acid plays a crucial role by coordinating with the acylating agent to form a reactive acylium ion or a donor-acceptor complex, which then acts as the electrophile.[3]
Troubleshooting Strategies:
-
Choice of Lewis Acid: The strength of the Lewis acid is critical. Very strong Lewis acids like AlCl₃ can lead to a complex mixture of products, including oligomers and tars, due to the high acidity of the reaction medium.[3][4] Milder Lewis acids are often more effective in promoting selective C3-acylation.
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Solvent Selection: The solvent can significantly influence the reaction pathway.
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Recommendation: The use of ionic liquids, such as 1-butyl-3-methylimidazolium tetrafluoroborate ([BMI]BF₄), has been shown to enhance catalytic activity and completely suppress N-acylation in some systems.[6] In other cases, a co-solvent like nitromethane (CH₃NO₂) can increase the solubility of indole-Lewis acid complexes, shortening reaction times and improving yields of the C3-acylated product.[1]
-
-
Order of Addition: The sequence in which reagents are mixed can prevent the formation of undesirable by-products.
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Recommendation: Pre-complexing the indole with the Lewis acid before adding the acylating agent can be an effective strategy. This pre-formation of an indole-Lewis acid complex can prevent side reactions like polymerization and favor C3-acylation upon the addition of the acylating agent.[1]
-
Illustrative Reaction Pathway:
Caption: Competing N-acylation vs. C3-acylation pathways.
Question 2: I'm observing a significant amount of a di-acylated product. What reaction parameters should I adjust?
Answer:
The formation of 1,3-diacylindole occurs when both the nitrogen and the C3 position are acylated. This typically happens under forcing conditions or when the initially formed C3-acylindole undergoes subsequent N-acylation.
Troubleshooting Strategies:
-
Stoichiometry Control: Using a large excess of the acylating agent can drive the reaction towards di-acylation.
-
Recommendation: Carefully control the stoichiometry. Use a slight excess (1.1-1.2 equivalents) of the acylating agent relative to the indole.
-
-
Reaction Temperature and Time: Higher temperatures and longer reaction times can promote the formation of the thermodynamically stable di-acylated product.
-
Recommendation: Conduct the reaction at lower temperatures (e.g., 0 °C to room temperature) and monitor the progress closely by TLC to quench the reaction upon consumption of the starting material.[3]
-
-
N-H Protection (If necessary): While many modern methods avoid this, protecting the indole nitrogen is a classic strategy to prevent any reaction at this site.[1]
Table 1: Effect of Lewis Acid on Indole Acylation Selectivity
| Lewis Acid | Common Outcome | Recommendation for C3-Selectivity | Reference(s) |
| AlCl₃ | Often leads to polymerization and mixtures of N- and C-acylated products.[3][4] | Generally not recommended for unprotected indoles. | [3][4] |
| SnCl₄ | Can provide good C3-selectivity, especially with nitromethane as a co-solvent.[1] | Good choice, but requires careful control of conditions. | [1] |
| ZrCl₄ | Excellent C3-regioselectivity with minimal side reactions.[3] | Highly recommended for unprotected indoles. | [3] |
| Et₂AlCl | High yields of C3-acylindoles under mild conditions.[4] | Excellent alternative, particularly for sensitive substrates. | [4] |
| Y(OTf)₃ | Effective, especially in ionic liquids, with high C3 selectivity.[5] | A good "green" chemistry option with potential for catalyst recycling. | [5][6] |
Question 3: My reaction mixture is turning into a dark, intractable tar. What is causing this and how can I prevent it?
Answer:
Tar formation is a common problem in indole chemistry, especially under strongly acidic conditions.[1] Indole is an electron-rich heterocycle that is prone to acid-catalyzed polymerization.[7]
Underlying Mechanism: In the presence of strong acids, the indole ring can be protonated, leading to a loss of aromaticity and initiating a chain reaction where one indole molecule attacks another, forming dimers, trimers, and eventually insoluble polymers.[1]
Troubleshooting Strategies:
-
Avoid Strong Brønsted and Lewis Acids: As mentioned previously, strong acids are the primary culprits.
-
Control the Temperature: The rate of polymerization is highly temperature-dependent.
-
Recommendation: Maintain a low reaction temperature (0 °C or below) during the addition of the Lewis acid and acylating agent.
-
-
Order of Reagent Addition:
-
Recommendation: A proven technique is to add the Lewis acid to a solution of the indole at low temperature to form a complex, and then add the acylating agent. This can sequester the indole and prevent it from polymerizing with itself.[1]
-
Workflow for Minimizing Polymerization:
Caption: Recommended workflow to prevent tar formation.
Question 4: What are the best practices for purifying my target indolyl acetamide from common by-products?
Answer:
Effective purification is key to obtaining your final product with high purity. The choice of method depends on the physical properties of your target compound and the impurities present.
Purification Strategies:
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Recrystallization: This is often the most effective method for removing minor impurities if your product is a solid.
-
Procedure: Choose a solvent system where the desired compound has high solubility at high temperatures and low solubility at low temperatures, while the impurities remain soluble at low temperatures. Common solvents include ethanol, methanol/water mixtures, and ethyl acetate/hexane.[9]
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-
Column Chromatography: This is the most versatile method for separating compounds with different polarities.
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Stationary Phase: Silica gel is most common. If your compound is acid-sensitive, you can use deactivated silica (by adding ~1% triethylamine to the eluent) or an alternative like alumina.[9]
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Mobile Phase: A gradient of ethyl acetate in hexane is a good starting point for many indolyl acetamides. Use TLC to determine the optimal solvent system for separation before running the column.[9]
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-
Acid-Base Extraction: This can be useful for removing unreacted starting materials or certain by-products.
-
Application: If you have unreacted indole, it can be removed by washing the organic layer with a dilute acid (e.g., 1M HCl). Carboxylic acid by-products (from hydrolysis of the acylating agent) can be removed by washing with a dilute base (e.g., saturated NaHCO₃ solution).
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Experimental Protocol: Regioselective C3-Acylation of Indole using ZrCl₄
This protocol is adapted from methodologies that emphasize high C3-regioselectivity and minimization of by-products.[3]
Materials:
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Indole (1.0 eq)
-
Acyl chloride (e.g., acetyl chloride) (1.1 eq)
-
Zirconium(IV) chloride (ZrCl₄) (1.0 eq)
-
Anhydrous Dichloromethane (DCM)
-
Nitrogen or Argon atmosphere
Procedure:
-
Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and a dropping funnel, add indole and anhydrous DCM under an inert atmosphere.
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Lewis Acid Addition: Slowly add ZrCl₄ to the stirred solution. A color change may be observed as the indole-Lewis acid complex forms. Stir for 20-30 minutes at 0 °C.
-
Acylating Agent Addition: Add the acyl chloride dropwise to the suspension over 15 minutes, maintaining the temperature at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC (e.g., using 3:7 Ethyl Acetate:Hexane).
-
Quenching: Once the starting material is consumed, carefully pour the reaction mixture into a beaker of crushed ice and water with vigorous stirring.
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Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice with DCM.
-
Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate (NaHCO₃) solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude material by column chromatography on silica gel or by recrystallization to afford the pure 3-acylindole.
References
-
Tran, P. H., Tran, H. N., Hansen, P. E., Do, M. H. N., & Le, T. N. (2015). A Simple, Effective, Green Method for the Regioselective 3-Acylation of Unprotected Indoles. Molecules, 20(10), 19605–19619. [Link]
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Yadav, J. S., Reddy, B. V. S., & Padmavani, B. (2011). ZrCl4-Mediated Regio- and Chemoselective Friedel–Crafts Acylation of Indole. The Journal of Organic Chemistry, 76(11), 4566–4571. [Link]
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Tran, P. H., et al. (2015). A Simple, Effective, Green Method for the Regioselective 3-Acylation of Unprotected Indoles. ResearchGate. [Link]
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Boruah, M., & Konwar, D. (2006). Iron Powder Promoted Regio-Selective Friedel-Crafts Acylation of Indole Under Solvent-Free Conditions. Indian Journal of Chemistry, 45B, 1945-1948. [Link]
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Li, W., et al. (2020). Solvent-controlled regioselective arylation of indoles and mechanistic explorations. Organic Chemistry Frontiers, 7(20), 3184-3191. [Link]
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Ottoni, O., de Vicente Finageiv Neder, A., Dias, A. K. B., Cruz, R. P. A., & Aquino, L. B. (2001). Acylation of Indole under Friedel−Crafts ConditionsAn Improved Method To Obtain 3-Acylindoles Regioselectively. Organic Letters, 3(7), 1005–1007. [Link]
-
Okauchi, T., Itonaga, M., Minami, T., Owa, T., Kitoh, K., & Yoshino, H. (2000). A General Method for Acylation of Indoles at the 3-Position with Acyl Chlorides in the Presence of Dialkylaluminum Chloride. Organic Letters, 2(10), 1485–1487. [Link]
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Katritzky, A. R., & Rachwal, S. (2003). Regiospecific C-Acylation of Pyrroles and Indoles Using N-Acylbenzotriazoles. The Journal of Organic Chemistry, 68(15), 5849–5853. [Link]
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Save My Exams. (n.d.). Acylation Mechanism. A Level Chemistry Revision Notes. [Link]
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Du, T., et al. (2022). Chemoselective N-acylation of indoles using thioesters as acyl source. Beilstein Journal of Organic Chemistry, 18, 89-94. [Link]
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Semantic Scholar. (2001). Acylation of indole under Friedel-Crafts conditions-an improved method to obtain 3-acylindoles regioselectively. [Link]
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MDPI. (2024). Synthetic Approaches, Properties, and Applications of Acylals in Preparative and Medicinal Chemistry. Molecules. [Link]
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Khan, I., et al. (2021). Indole-3-acetamides: As Potential Antihyperglycemic and Antioxidant Agents; Synthesis, In Vitro α-Amylase Inhibitory Activity, Structure–Activity Relationship, and In Silico Studies. ACS Omega, 6(3), 2092-2102. [Link]
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Baldi, A., & Maher, V. M. (1988). Isolation of Indole-3-Acetyl Amino Acids using Polyvinylpolypyrrolidone Chromatography. Plant Physiology, 88(4), 1335-1338. [Link]
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Bakherad, M., et al. (2020). Synthesis of 2-(1H-Indol-2-yl)acetamides via Brønsted Acid-Assisted Cyclization Cascade. The Journal of Organic Chemistry, 85(18), 11848-11858. [Link]
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Eklöf, J., et al. (1993). Immunoaffinity Purification of Indole-3-acetamide Using Monoclonal Antibodies. Plant and Cell Physiology, 34(7), 1141-1145. [Link]
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Zheng, Y., et al. (2022). Boron Trifluoride Etherate Promoted Regioselective 3-Acylation of Indoles with Anhydrides. Molecules, 27(23), 8345. [Link]
-
Du, T., et al. (2022). Chemoselective N-acylation of indoles using thioesters as acyl source. Beilstein Journal of Organic Chemistry, 18, 89-94. [Link]
-
Li, J., et al. (2022). Synthesis of indolyl pyrroloindolines via a cascade arylation/cyclization of indole acetamides with 3-substituted indoles. Organic Chemistry Frontiers, 9(12), 3291-3296. [Link]
-
Torssell, S., et al. (2017). Oxidative organocatalytic chemoselective N-acylation of heterocycles with aromatic and conjugated aldehydes. Chemical Communications, 54(2), 177-180. [Link]
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LibreTexts Chemistry. (2023). Carboxylic Derivatives - Reactions (Acyl Group Substitution and Mechanism). [Link]
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Black, D. StC., et al. (2004). N-Acylation of 5-Substituted Indoles with Carboxylic Acids via DCC Coupling. Molecules, 9(10), 841-849. [Link]
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Movassaghi, M., & Schmidt, M. A. (2007). Friedel-Crafts Alkylation of Indoles with Trichloroacetimidates. Organic Letters, 9(10), 1983-1986. [Link]
-
Khan, I., et al. (2021). Indole-3-acetamides: As Potential Antihyperglycemic and Antioxidant Agents; Synthesis, In Vitro α-Amylase Inhibitory Activity, Structure–Activity Relationship, and In Silico Studies. ACS Omega, 6(3), 2092-2102. [Link]
-
NPTEL. (n.d.). Lecture 37: Acylation and Hydrolytic Reactions. NPTEL Archive. [Link]
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Wang, Y., et al. (2024). Catalytic N-Acylation for Access to N–N Atropisomeric N-Aminoindoles. Journal of the American Chemical Society, 146(15), 10524-10533. [Link]
-
ResearchGate. (n.d.). Hydrolysis and acylation toward carboxylic acids 9 a–9 e and esters 11 a–11 e. [Link]
-
PubMed. (2004). Partial purification of an enzyme hydrolyzing indole-3-acetamide from rice cells. Bioscience, Biotechnology, and Biochemistry, 68(6), 1338-1344. [Link]
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ResearchGate. (2026). Synthesis of 3,3′-bisindolyl acetamides using Zn(OTf)2 as catalyst. [Link]
-
PubMed. (2001). Acylation of indole under Friedel-Crafts conditions-an improved method to obtain 3-acylindoles regioselectively. Organic Letters, 3(7), 1005-1007. [Link]
-
MDPI. (2025). Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 2: Highly Efficient Purification of Indole in Indole-Concentrated Oil via Solute Crystallization). Processes. [Link]
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Kushwaha, D. (n.d.). Synthesis and Chemistry of Indole. SlideShare. [Link]
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ResearchGate. (2001). Acylation of Indole under Friedel−Crafts ConditionsAn Improved Method To Obtain 3-Acylindoles Regioselectively. [Link]
-
Choudhary, A. (n.d.). Synthesis, Reactions and Medicinal Uses of Indole. Pharmaguideline. [Link]
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Technical Support Center: Optimizing the Pharmacokinetic Profile of 2-(2,3-Dihydroindol-1-yl)acetamide
Welcome to the technical support center for researchers engaged in the development of 2-(2,3-Dihydroindol-1-yl)acetamide and its analogues. This guide is structured to address the common and complex pharmacokinetic (PK) challenges you may encounter during preclinical development. Our goal is to provide not just protocols, but the underlying scientific rationale to empower you to make informed decisions, troubleshoot effectively, and accelerate your research.
Part 1: Foundational PK Challenges & Initial Troubleshooting
This section addresses the most common initial hurdles in drug development: solubility and metabolic stability. For a novel scaffold like 2-(2,3-Dihydroindol-1-yl)acetamide, these properties are the bedrock of a successful pharmacokinetic profile.
Question 1: My compound exhibits very low aqueous solubility (<10 µg/mL) in initial screens. What are the likely causes and what are my immediate next steps?
Answer:
Low aqueous solubility is a frequent challenge for aromatic and heterocyclic compounds and is a primary cause of poor oral bioavailability.[1][2] For the 2-(2,3-Dihydroindol-1-yl)acetamide scaffold, the lipophilic nature of the dihydroindole ring system is the principal contributor. The first step is to systematically characterize and address this issue before proceeding to more complex in vivo studies.
Underlying Causality: The energy required to break the compound's crystal lattice structure must be overcome by the energy released upon its interaction with water molecules. For lipophilic molecules, this balance is unfavorable. Furthermore, poor solubility can lead to erratic and incomplete absorption from the gastrointestinal (GI) tract.[3]
Immediate Troubleshooting Workflow:
-
Confirm the Solid Form: The crystalline form (polymorph) of your compound can significantly impact solubility.[4] An amorphous form is generally more soluble than a stable crystalline form, though it may be less stable chemically.[1]
-
Execute a Kinetic Solubility Assay: This provides a more realistic measure of solubility under non-equilibrium conditions, which can be more representative of the GI environment.
-
Explore pH-Dependent Solubility: The acetamide group is neutral, but if other ionizable groups are present in your analogues, solubility could be highly dependent on pH. Mapping solubility across a physiological pH range (e.g., pH 1.2 to 7.4) is critical.[2]
-
Initial Formulation Screening: Before undertaking chemical modifications, simple formulation strategies can provide a significant solubility boost.[3][5]
Experimental Protocol: Tier 1 Formulation Screen for Solubility Enhancement
This protocol outlines a rapid screen to assess the impact of common solubilization techniques.
-
Stock Solution Preparation: Prepare a high-concentration stock solution of your compound in a suitable organic solvent (e.g., 10 mM in DMSO).
-
Vehicle Preparation: Prepare a panel of aqueous vehicles:
-
Solubility Measurement:
-
Add the compound stock solution to each vehicle to a target final concentration that is well above the expected aqueous solubility (e.g., 200 µM).
-
Incubate the samples with shaking at room temperature for 2 hours.
-
Filter the samples through a 0.45 µm filter to remove any precipitated compound.
-
Analyze the filtrate for the concentration of the dissolved compound using a calibrated LC-MS/MS or HPLC-UV method.
-
-
Data Analysis: Compare the measured solubility in each vehicle against the baseline aqueous solubility.
Data Interpretation Table:
| Formulation Strategy | Typical Solubility Increase | Pros | Cons |
| Co-solvents | 2-10 fold | Simple to prepare | Risk of precipitation upon dilution in vivo |
| Surfactants | 5-50 fold | Forms micelles to encapsulate the drug | Can have biological effects or toxicity |
| Cyclodextrins | 10-100+ fold | Forms inclusion complexes, often well-tolerated[4] | Can be expensive; potential for renal toxicity at high doses[4] |
Question 2: My compound shows high clearance in human liver microsome (HLM) stability assays. How do I pinpoint the metabolic "soft spot" and what does this imply for the dihydroindole scaffold?
Answer:
Rapid clearance in HLM assays is a strong indicator of extensive Phase I metabolism, primarily driven by Cytochrome P450 (CYP) enzymes.[6][7] For indole-containing structures, the indole ring itself is susceptible to oxidative metabolism.[8][9] Identifying the exact site of metabolism is crucial for guiding chemical modifications to improve metabolic stability.
Underlying Causality: CYP enzymes, particularly CYP3A4, are known to metabolize indole rings through hydroxylation or dehydrogenation to form reactive intermediates.[10] The dihydroindole (indoline) nucleus, while having a saturated five-membered ring, is still electron-rich and a prime target for oxidation.
Workflow for Metabolite Identification:
The diagram below illustrates a typical workflow for identifying metabolic liabilities.
Caption: Workflow for metabolic liability identification.
Potential Metabolic Pathways for 2-(2,3-Dihydroindol-1-yl)acetamide:
Based on known indole metabolism, likely metabolic pathways include:
-
Aromatic Hydroxylation: Oxidation at the 4, 5, 6, or 7-position of the benzene ring.
-
Aliphatic Hydroxylation: Oxidation at the 2 or 3-position of the dihydropyrrole ring.
-
N-Dealkylation: Cleavage of the acetamide group, although amides are generally stable.[11]
-
Amide Hydrolysis: Cleavage of the amide bond to form the corresponding carboxylic acid.
Caption: Potential metabolic pathways for the parent compound.
Part 2: Advanced Strategies & Troubleshooting Complex Issues
Once initial solubility and stability issues are understood, you may need to employ more advanced strategies or troubleshoot complex in vivo results.
Question 3: Simple formulations are insufficient to achieve desired exposure. How can I design a prodrug of the amide to improve its properties without sacrificing efficacy?
Answer:
Designing a prodrug for an amide is more challenging than for an ester or alcohol due to the higher stability of the amide bond.[11] However, several strategies exist for NH-acidic compounds that can enhance solubility or modify distribution. The key is to select a promoiety that is cleaved efficiently in vivo to release the active parent drug.
Underlying Causality: A prodrug strategy masks a key functional group (in this case, the amide) with a chemical moiety (the "promoety"). This promoiety is designed to alter the physicochemical properties of the molecule (e.g., increase solubility) and is later cleaved by enzymes or physiological conditions to regenerate the active parent drug.[12]
Prodrug Strategies for Amides:
-
N-Mannich Bases: These can be formed to increase lipophilicity and potentially suppress the pKa of the parent molecule, which can aid in membrane permeation.[11]
-
Phosphate Prodrugs: Attaching a phosphate group, often via a self-immolative linker, to the amide nitrogen can dramatically increase aqueous solubility.[13] This is a powerful strategy for compounds intended for intravenous administration or for overcoming solubility-limited absorption.
-
N-Acyloxyalkoxy Prodrugs: This approach creates a more ester-like linkage that can be cleaved by esterase enzymes, which are more abundant and active than amidases.
Caption: General mechanism of a prodrug strategy.
Experimental Validation of a Prodrug:
-
Chemical Stability: The prodrug must be stable in the formulation and at physiological pH (e.g., in buffer at pH 7.4) but cleave under desired conditions.
-
Enzymatic Lability: Incubate the prodrug in plasma and liver S9 fractions to confirm its conversion to the parent drug.
-
In Vivo PK Study: Administer both the parent drug and the prodrug to animals and compare the pharmacokinetic profiles. A successful prodrug will result in significantly higher systemic exposure of the parent drug.
Question 4: I'm observing high variability in my animal PK data between subjects. What are the common experimental and physiological causes?
Answer:
High inter-subject variability in PK data can derail a project by making results difficult to interpret. The causes can be broadly categorized into experimental error and true biological/physiological differences. A systematic process of elimination is required.
Troubleshooting Guide for High PK Variability:
| Potential Cause | How to Investigate | Corrective Actions |
| Dosing Errors | Review dosing records. Check for formulation precipitation or non-homogeneity. | Re-train personnel on dosing techniques. Ensure formulation is a true solution or a stable, uniform suspension. |
| Analytical Errors | Re-assay a subset of samples. Review standard curve and QC performance.[14] Check for matrix effects. | Troubleshoot the bioanalytical method.[15] Use a stable isotope-labeled internal standard. |
| Sample Handling/Stability | Assess the freeze-thaw stability and bench-top stability of the compound in the biological matrix.[16] | Ensure a consistent and validated sample collection, processing, and storage procedure is followed by all personnel.[16] |
| Genetic Polymorphisms | If a specific CYP enzyme is responsible for metabolism, polymorphisms in that enzyme can cause subject-to-subject differences. | This is inherent biological variability. Use a larger group of animals to achieve statistical power. Consider using specific inbred strains if available. |
| GI Tract Variability | Differences in gastric emptying time, gut motility, and food effects can alter oral absorption. | Ensure consistent fasting/fed state for all animals in a study cohort. Use a crossover study design if feasible. |
| Efflux Transporter Activity | If the compound is a substrate for efflux transporters like P-glycoprotein (P-gp), variable expression can impact absorption and distribution. | Conduct in vitro transporter assays (e.g., Caco-2 permeability assays with and without a P-gp inhibitor). |
Frequently Asked Questions (FAQs)
-
Q: What is a good starting point for an in vitro ADME screening cascade?
-
Q: My compound is a "brick dust" - insoluble in everything. Are there any other options?
-
Q: How do I handle data points that are below the limit of quantification (BLQ) in my PK study?
-
A: For non-compartmental analysis, BLQ samples at the beginning of the profile (pre-dose) are treated as zero. BLQ samples that occur after the first measurable concentration but before Cmax are typically excluded from analysis. BLQ samples in the terminal phase are treated as missing.[16]
-
References
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A Comparative Analysis of Indole Acetamide-Based Tubulin Inhibitors and Colchicine: A Guide for Drug Development Professionals
In the landscape of cancer therapeutics, the disruption of microtubule dynamics remains a cornerstone of effective treatment strategies. Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are integral to cell division, making them a prime target for antimitotic agents.[1] This guide provides a detailed comparative analysis of two classes of tubulin inhibitors that act on the colchicine binding site: the well-established natural product, colchicine, and a representative of the emerging class of indole acetamide derivatives, N-((1-methyl-1H-indol-3-yl)methyl)-2-(1H-pyrazol-1-yl)-N-(3,4,5-trimethoxyphenyl)acetamide (hereafter referred to as Indole Acetamide 7d).
Due to the limited publicly available data on 2-(2,3-Dihydroindol-1-yl)acetamide, this guide will utilize the closely related and well-characterized analogue, Indole Acetamide 7d, for a robust and data-driven comparison. The indole scaffold is a privileged structure in medicinal chemistry, known for its presence in numerous compounds with potent anticancer properties, often by targeting tubulin.[1][2]
Mechanism of Action: A Shared Target at the Colchicine Binding Site
Both colchicine and Indole Acetamide 7d exert their cytotoxic effects by inhibiting the polymerization of tubulin.[2][3] They share a common binding pocket on the β-tubulin subunit, known as the colchicine binding site.[3] Binding to this site induces a conformational change in the tubulin dimer, rendering it incapable of assembling into microtubules.[4] This disruption of microtubule dynamics leads to the disassembly of the mitotic spindle, a critical apparatus for chromosome segregation during mitosis. Consequently, the cell cycle is arrested in the G2/M phase, ultimately triggering apoptosis (programmed cell death).[5][6]
The following diagram illustrates the general mechanism of action for colchicine-site tubulin inhibitors:
Caption: Binding of a colchicine-site inhibitor to tubulin dimers prevents microtubule polymerization, leading to cell cycle arrest and apoptosis.
Quantitative Performance Comparison: In Vitro Efficacy
The following table summarizes the available in vitro data for Indole Acetamide 7d and colchicine, providing a comparison of their potency in inhibiting tubulin polymerization and the growth of various cancer cell lines.
| Compound | Assay | IC50 (µM) | Cell Line(s) |
| Indole Acetamide 7d | Tubulin Polymerization | 7.70[5] | - |
| Cytotoxicity | 0.52[6] | HeLa (Cervical Cancer) | |
| Cytotoxicity | 0.34[6] | MCF-7 (Breast Cancer) | |
| Cytotoxicity | 0.86[6] | HT-29 (Colorectal Cancer) | |
| Colchicine | Tubulin Polymerization | ~1 - 10.6[7][8] | - |
| Cytotoxicity | 0.787[7] | HeLa (Cervical Cancer) | |
| Cytotoxicity | 0.0093[9] | B16 (Melanoma) | |
| Cytotoxicity | 0.0293[9] | 4T1 (Breast Cancer) | |
| Cytotoxicity | IC50 = 37 nM (0.037 µM)[10] | SKOV-3 (Ovarian Cancer) |
Note: IC50 values can vary between studies due to differences in experimental conditions such as cell density and incubation time.
Based on the available data, Indole Acetamide 7d demonstrates potent cytotoxic activity against several human cancer cell lines, with IC50 values in the sub-micromolar range.[6] Its tubulin polymerization inhibitory activity is in the low micromolar range.[5] Colchicine also exhibits potent activity, with reported IC50 values for cytotoxicity often in the nanomolar range, although its tubulin polymerization inhibition IC50 can be higher.[7][8][9][10]
Experimental Protocols for Comparative Analysis
To directly compare the efficacy of novel indole acetamides with colchicine, the following standardized protocols are recommended.
In Vitro Tubulin Polymerization Assay
This assay directly measures the ability of a compound to inhibit the assembly of purified tubulin into microtubules.
Caption: Workflow for the in vitro tubulin polymerization assay.
Step-by-Step Protocol:
-
Reagent Preparation: Reconstitute lyophilized bovine or porcine brain tubulin in a suitable buffer (e.g., G-PEM buffer: 80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, pH 6.9) containing GTP. Prepare stock solutions of the test compounds (Indole Acetamide and colchicine) in DMSO.
-
Reaction Setup: On ice, add varying concentrations of the test compounds to microplate wells. Add the tubulin/GTP mixture to each well. Include a vehicle control (DMSO) and a positive control (a known tubulin inhibitor).
-
Initiation of Polymerization: Transfer the microplate to a spectrophotometer pre-warmed to 37°C.
-
Data Acquisition: Measure the increase in absorbance at 340 nm every 30-60 seconds for 60-90 minutes. The scattering of light by the newly formed microtubules results in an increase in absorbance.
-
Data Analysis: Plot the absorbance values against time to generate polymerization curves. The initial rate of polymerization (Vmax) and the plateau phase can be used to determine the inhibitory effect of the compounds. Calculate the IC50 value, which is the concentration of the compound that inhibits tubulin polymerization by 50%.
Cell Viability Assay (MTT or XTT Assay)
This assay assesses the cytotoxic effect of the compounds on cancer cell lines.
Caption: Workflow for the cell viability (MTT/XTT) assay.
Step-by-Step Protocol:
-
Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7) into a 96-well plate at an appropriate density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of Indole Acetamide and colchicine. Include a vehicle control (DMSO).
-
Incubation: Incubate the plates for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C in a CO2 incubator.
-
Reagent Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) solution to each well.
-
Incubation and Measurement: Incubate the plates for a few hours to allow for the conversion of the tetrazolium salt into a colored formazan product by metabolically active cells. Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the cell viability against the compound concentration and determine the IC50 value.
Cell Cycle Analysis by Flow Cytometry
This method quantifies the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) to confirm the G2/M arrest induced by tubulin inhibitors.[11]
Caption: Workflow for cell cycle analysis by flow cytometry.
Step-by-Step Protocol:
-
Cell Treatment: Treat cells with the test compounds at concentrations around their IC50 values for a specified time (e.g., 24 hours).
-
Cell Harvesting and Fixation: Harvest the cells (including both adherent and floating cells) and wash with PBS. Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing, and store at -20°C.
-
Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cells in a staining solution containing a DNA-intercalating dye such as propidium iodide (PI) and RNase A (to prevent staining of RNA).
-
Flow Cytometry: Analyze the stained cells on a flow cytometer. The fluorescence intensity of the PI is directly proportional to the DNA content.
-
Data Analysis: Generate DNA content histograms. The data is then analyzed using cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases. An accumulation of cells in the G2/M phase is indicative of the mechanism of action of tubulin polymerization inhibitors.
Conclusion
References
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Discovery of potent tubulin inhibitors targeting the colchicine binding site via structure-based lead optimization and antitumor evaluation. Taylor & Francis. Available at: [Link].
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Cytotoxic, analgesic and anti-inflammatory activity of colchicine and its C-10 sulfur containing derivatives. PMC. Available at: [Link].
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An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site. PMC. Available at: [Link].
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Cytotoxic Colchicine Alkaloids: From Plants to Drugs. IntechOpen. Available at: [Link].
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Colchicine–cinnamic acid hybrids with potent anticancer activities: synthesis, in vitro, and in vivo biological evaluations. PMC. Available at: [Link].
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CYTOTOXICITY OF COLCHICINE DERIVATIVES IN PRIMARY CULTURES OF HUMAN HEPATOCYTES. Semantic Scholar. Available at: [Link].
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Recent Advances of Tubulin Inhibitors Targeting the Colchicine Binding Site for Cancer Therapy. MDPI. Available at: [Link].
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Anticancer Effects of Colchicine on Hypopharyngeal Cancer. ANTICANCER RESEARCH. Available at: [Link].
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Indole based Tubulin Polymerization Inhibitors: An Update on Recent Developments. Bentham Science. Available at: [Link].
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Synthesis and cytotoxic activity of some 2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)acetamide derivatives. TÜBİTAK Academic Journals. Available at: [Link].
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Synthesis and cytotoxic activity of some 2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)acetamide derivatives. ResearchGate. Available at: [Link].
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New Indole Tubulin Assembly Inhibitors Cause Stable Arrest of Mitotic Progression, Enhanced Stimulation of Natural Killer Cell Cytotoxic Activity, and Repression of Hedgehog-Dependent Cancer. PMC. Available at: [Link].
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Indole molecules as inhibitors of tubulin polymerization: potential new anticancer agents. Semantic Scholar. Available at: [Link].
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Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives as agents for inhibiting tubulin polymerization. PMC. Available at: [Link].
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Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). MDPI. Available at: [Link].
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The IC 50 values (µM) of inhibition of tubulin polymerization. ResearchGate. Available at: [Link].
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Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations. PMC. Available at: [Link].
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Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives as agents for inhibiting tubulin polymerization. RSC Medicinal Chemistry. Available at: [Link].
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Synthesis and biological evaluation of novel indole derivatives containing sulfonamide scaffold as potential tubulin inhibitor. MedChemComm. Available at: [Link].
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Novel N-Substituted 2-(2-(Adamantan-1-yl)-1H-Indol-3-yl)-2-Oxoacetamide Derivatives: Synthesis and Biological Evaluation. MDPI. Available at: [Link].
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Synthesis and Biological Evaluation of New Antitubulin Agents Containing 2-(3′,4′,5′-trimethoxyanilino)-3,6-disubstituted-4,5,6,7-tetrahydrothieno[2,3-c]pyridine Scaffold. MDPI. Available at: [Link].
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2-(3-Indolyl)acetamides and their oxazoline analogues: Anticancer SAR study. ScienceDirect. Available at: [Link].
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Novel N-Substituted 2-(2-(Adamantan-1-yl)-1H-Indol-3-yl)-2-Oxoacetamide Derivatives: Synthesis and Biological Evaluation. PubMed. Available at: [Link].
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The Synthesis and Biological Evaluation of 2-(1 H-Indol-3-yl)quinazolin-4(3 H) - PubMed. PubMed. Available at: [Link].
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In Vitro Efficacy vs. In Vivo Pharmacodynamics: A Comprehensive Evaluation of 2-((1H-indol-3-yl)thio/sulfinyl)-N-phenyl Acetamide Derivatives against RSV
Executive Summary
Human respiratory syncytial virus (RSV) remains a leading cause of lower respiratory tract infections globally, yet the therapeutic arsenal against it is severely limited. Recent high-throughput screening efforts have identified a promising class of compounds: 2-((1H-indol-3-yl)thio/sulfinyl)-N-phenyl acetamide derivatives .
This guide provides an objective, deep-dive comparison of the two lead candidates from this class—4-49 C and 1-HB-63 [1]. While both exhibit potent in vitro anti-RSV activity, they operate via entirely distinct mechanisms. More importantly, this guide analyzes the translational gap between their cellular success and their in vivo pharmacokinetic failures, providing a critical framework for drug development professionals aiming to optimize this chemical scaffold.
Mechanistic Divergence: The In Vitro Profile
Despite sharing the same core indole-thioacetamide scaffold, minor structural variations between 4-49 C and 1-HB-63 drastically shift their antiviral targets [1].
-
Compound 4-49 C (Fusion Inhibitor): This derivative acts at the earliest stages of the viral life cycle. It prevents the viral envelope from fusing with the host cell membrane, effectively neutralizing the virus before intracellular RNA release occurs. Its action profile mimics established fusion inhibitors like GS-5806.
-
Compound 1-HB-63 (Replication/Transcription Inhibitor): This derivative bypasses the entry phase and targets the intracellular machinery. It functions by disrupting the RSV genome replication and transcription complex, behaving similarly to nucleoside analogs like Ribavirin.
RSV replication cycle highlighting the distinct inhibitory targets of 4-49 C and 1-HB-63.
Comparative Performance: The Translational Gap
The critical challenge in antiviral development is ensuring that in vitro potency translates to in vivo efficacy. The table below summarizes the performance data for both derivatives [1].
| Parameter | Compound 4-49 C | Compound 1-HB-63 |
| Chemical Scaffold | 2-((1H-indol-3-yl)thio/sulfinyl)-N-phenyl acetamide | 2-((1H-indol-3-yl)thio/sulfinyl)-N-phenyl acetamide |
| Primary Target | Membrane Fusion | Genome Replication/Transcription |
| Temporal Window of Action | -1 to 2 hours post-infection | > 2 hours post-infection |
| Minigenome Assay Inhibition | Negative (No effect) | Positive (Strong inhibition) |
| In Vivo Efficacy (BALB/c) | Failed to reduce viral titer | Failed to reduce viral titer |
| Proposed Limiting Factor | Rapid in vivo metabolism | Rapid in vivo metabolism |
Causality of In Vivo Failure
Despite their targeted mechanisms, both 4-49 C and 1-HB-63 failed to inhibit RSV infection in BALB/c mice when administered via intraperitoneal (IP) or intragastric (IG) routes [1]. The causality of this failure lies in pharmacokinetics . The thio/sulfinyl linkage and the exposed acetamide moiety are highly susceptible to rapid enzymatic degradation in vivo. Consequently, the compounds are metabolized and cleared before they can achieve and maintain therapeutic concentrations in the lung tissue, rendering them ineffective in a living organism despite their cellular potency.
Self-Validating Experimental Protocols
To ensure scientific integrity, the mechanisms and pharmacodynamics of these compounds were evaluated using self-validating experimental systems. Below are the detailed methodologies utilized to isolate the specific variables of drug action [1].
Protocol 1: Time-of-Addition Assay (In Vitro)
Purpose: To isolate the temporal window of drug action. By adding the drug at staggered intervals, researchers can differentiate between entry inhibitors (active early) and replication inhibitors (active late).
-
Preparation: Seed HEp-2 cells in multi-well plates and culture until confluent.
-
Infection: Infect cells with wild-type RSV (wtRSV) at a multiplicity of infection (MOI) of 5 for 2 hours at 37°C in 5% CO₂.
-
Washing: Wash the cells thoroughly with PBS to remove unbound virions.
-
Drug Administration: Add media containing the test compounds (4-49 C or 1-HB-63) or control drugs (GS-5806 as a fusion control; Ribavirin as a replication control) at specific time points: -1, 0, 2, 4, 6, 8, 10, 12, and 14 hours post-infection.
-
Harvest & Analysis: At 24 hours post-infection, lyse the cells, extract total RNA, and perform RT-qPCR to quantify viral loads. Validation Check: The assay is validated if GS-5806 only shows inhibition when added between -1 and 2 hours, and Ribavirin shows sustained inhibition when added at later time points.
Protocol 2: RSV Minigenome Assay (In Vitro)
Purpose: To decouple viral transcription/replication from viral entry and assembly, providing a clean system to test polymerase complex inhibitors.
-
Cell Line: Utilize BHK/T7 cells, which stably express T7 RNA polymerase.
-
Transfection: Co-transfect the cells with an RSV minigenome plasmid (pBR322B-RSV-Gluc) alongside four auxiliary plasmids encoding the essential RSV replication machinery (N, P, L, and M2-1 proteins).
-
Treatment: Introduce the test compounds to the culture media.
-
Readout: After 24 hours, measure the expression of Gaussia luciferase (Gluc) in the supernatant. Validation Check: 4-49 C (a fusion inhibitor) must fail to inhibit Gluc expression, acting as a negative control in this specific assay, while 1-HB-63 should demonstrate dose-dependent inhibition.
Protocol 3: In Vivo Pharmacodynamics via RSV-Luc Imaging
Purpose: To evaluate real-time viral replication and drug distribution in a living mammalian model.
-
Infection: Intranasally infect BALB/c mice with a recombinant RSV expressing luciferase (RSV-Luc).
-
Administration: Administer 4-49 C or 1-HB-63 via intraperitoneal (IP) or intragastric (IG) routes to assess systemic delivery.
-
In Vivo Imaging: Utilize non-invasive bioluminescence imaging to monitor viral replication in the lungs over several days.
-
Tissue Analysis: Euthanize the mice at day 5 post-infection, excise the lung tissue, and perform RT-qPCR to accurately quantify viral titers. Validation Check: Compare the treatment groups against a DMSO vehicle control group. A lack of statistical difference in luminescence or RT-qPCR confirms a lack of in vivo efficacy.
Experimental workflow for in vivo pharmacodynamic evaluation using RSV-Luc infected BALB/c mice.
Conclusion & Optimization Strategy
The 2-((1H-indol-3-yl)thio/sulfinyl)-N-phenyl acetamide derivatives represent a highly potent class of anti-RSV agents at the cellular level, capable of targeting multiple stages of the viral life cycle depending on minor structural tweaks. However, their current pharmacokinetic profile completely limits their clinical viability.
Future drug development efforts must focus on structural optimization to overcome this metabolic liability. Strategies should include the bioisosteric replacement of the vulnerable thio/sulfinyl linkage and the steric shielding of the acetamide group to prevent rapid enzymatic cleavage, thereby extending the in vivo half-life and allowing therapeutic concentrations to reach the pulmonary tissues.
References
-
He, J., Zheng, Y., et al. "The mechanism and pharmacodynamics of 2-((1H-indol-3-yl)thio/sulfinyl)-N-pheny acetamide derivative as a novel inhibitor against human respiratory syncytial virus." Journal of Enzyme Inhibition and Medicinal Chemistry, 2022. Available at:[Link]
Structure-activity relationship (SAR) study of 2-(3-Indolyl)acetamides
Title: Next-Generation 2-(3-Indolyl)acetamides: A Comprehensive SAR and Performance Comparison Guide
As a Senior Application Scientist evaluating privileged scaffolds for late-stage drug discovery, the 2-(3-indolyl)acetamide class stands out as a highly modular and versatile chemical technology platform. Originally derived from natural products like CI-39 (isolated from the Isatis indigotica root), this scaffold has been aggressively optimized to address critical clinical bottlenecks, most notably in overcoming viral resistance in HIV-1 and modulating hyperactive immune responses[1].
This guide objectively compares the performance of optimized 2-(3-indolyl)acetamide derivatives against current standard-of-care alternatives, mapping the structure-activity relationship (SAR) logic and detailing the self-validating experimental protocols required to benchmark these compounds.
Scaffold Rationale & SAR Mapping
The core advantage of the 2-(3-indolyl)acetamide scaffold lies in its structural plasticity. Unlike rigid first-generation drugs, this scaffold can adopt multiple conformations to navigate mutated binding pockets.
-
N1-Alkoxy Substitutions: Adding an N-alkoxy group to the indole ring significantly increases lipophilicity, allowing the molecule to anchor deeply into hydrophobic pockets[1].
-
Flexible Acetamide Linker: The acetamide bridge acts as a conformational "hinge." This flexibility is the causal factor in bypassing steric clashes (such as the bulky K103N mutation in HIV-1 reverse transcriptase) that typically block rigid molecules[2].
-
Amide N-Aryl Modifications: Substituting the amide nitrogen with pyridine or fluorobenzyl groups enhances π−π stacking interactions with aromatic residues in the target receptor[3].
Fig 1. SAR logic map illustrating how structural modifications overcome target resistance.
Performance Comparison: Indolylacetamides vs. Standard Alternatives
To objectively evaluate the efficacy of this scaffold, we compare its optimized derivatives against widely used clinical standards in two distinct therapeutic areas: Antiviral (HIV-1 NNRTIs) and Antiallergic applications.
A. Antiviral Efficacy (HIV-1 NNRTI)
First-generation Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) like Nevirapine (NVP) and Efavirenz (EFV) suffer severe efficacy drops against the L100I/K103N double-mutant HIV-1 strain. Compound 10i, an optimized N-alkoxy indolylacetamide, utilizes its flexible linker to maintain binding affinity despite the mutated pocket geometry[2].
Table 1: Antiviral Performance of Compound 10i vs. Standard NNRTIs
| Compound | HIV-1 Strain | EC50 (μM) | CC50 (μM) | Selectivity Index (SI) |
|---|---|---|---|---|
| Compound 10i | Wild-Type (WT) | 0.06 | >100 | >1666 |
| Nevirapine (NVP) | Wild-Type (WT) | 0.03 | >100 | >3333 |
| Compound 10i | L100I/K103N Mutant | 0.43 | >100 | >232 |
| Nevirapine (NVP) | L100I/K103N Mutant | 0.76 | >100 | >131 |
| Efavirenz (EFV) | L100I/K103N Mutant | 1.08 | >10 | >9 |
Data Insight: While NVP is marginally more potent against the Wild-Type strain, Compound 10i demonstrates superior resilience against the L100I/K103N double mutation, outperforming both NVP and EFV[2].
B. Antiallergic Efficacy
Beyond virology, the scaffold shows profound immunomodulatory effects. Compound 45 (an N-(pyridin-4-yl)-indolylacetamide derivative) was evaluated for its ability to inhibit allergically induced histamine release from peritoneal mast cells. The pyridine substitution drastically enhances receptor binding compared to traditional antihistamines[3].
Table 2: Antiallergic Performance of Compound 45 vs. Astemizole
| Compound | Assay Target | IC50 (μM) | Reference Standard | Standard IC50 (μM) | Fold Improvement |
|---|---|---|---|---|---|
| Compound 45 | Histamine Release | 0.016 | Astemizole | ~6.5 | 406x |
| Compound 45 | IL-4 Production | 8.0 | Histamine Antagonist | 8.0 | 1x |
| Compound 45 | IL-5 Production | 1.5 | Histamine Antagonist | 3.3 | 2.2x |
(Note: The scaffold has also been successfully adapted into cysmethynil, an indol-3-ylacetamide derivative that inhibits Isoprenylcysteine carboxyl methyltransferase (Icmt) to induce autophagy in cancer models, further proving its versatility[4].)
Self-Validating Experimental Methodologies
To ensure scientific integrity, the biological evaluation of these compounds must rely on self-validating protocols. The following workflows embed internal controls to isolate true pharmacological activity from experimental artifacts.
Protocol 1: Chemical Synthesis & Structural Validation
Causality: Biological assays are highly sensitive to impurities. Unreacted starting materials can yield false positives. Therefore, rigorous chemical validation is a mandatory prerequisite.
-
Coupling: React indole-3-acetic acid (IAA) with the desired amine (e.g., methyl 4-aminobenzoate) in dichloromethane (DCM). Use DCC as a dehydrating agent to form the amide bond, and DMAP as a nucleophilic catalyst to maximize yield.
-
N-Alkylation: Treat the intermediate with NaH in DMF to deprotonate the indole nitrogen, followed by the addition of an alkyl halide to install the N1-alkoxy group[1].
-
Self-Validation Checkpoint: Purify via silica gel chromatography. Do not proceed to biological testing until High-Resolution Mass Spectrometry (HRMS ESI+) and 13 C-NMR confirm >95% purity and the absence of DCC byproducts.
Protocol 2: Phenotypic Antiviral Screening (MT-4 Viability Assay)
Causality: MT-4 cells are utilized because they are highly susceptible to HIV-1 and exhibit rapid cytopathic effects (CPE). The MTT reagent measures mitochondrial metabolic rate, serving as a highly accurate proxy for cell viability and viral suppression.
-
Cell Seeding: Seed MT-4 cells in 96-well microtiter plates at a density of 1×104 cells/well.
-
Infection & Treatment: Infect cells with HIV-1 (WT or mutant strains) at a standardized Multiplicity of Infection (MOI). Immediately add serial dilutions of the indolylacetamide compounds.
-
Internal Controls (The Validation Matrix):
-
Vehicle Control: DMSO-only wells to establish baseline viral CPE.
-
Positive Controls: NVP and EFV wells to validate assay sensitivity to known NNRTIs.
-
Mock-Infected Control: Uninfected cells treated with the compound to determine intrinsic compound toxicity (CC50).
-
-
Quantification: After 5 days of incubation, add MTT reagent. Read absorbance at 540 nm.
-
Data Synthesis: Calculate the EC50 (concentration protecting 50% of cells from viral CPE) and CC50. The assay is only considered valid if the Selectivity Index (SI = CC50/EC50) of the positive controls aligns with historical baselines.
Fig 2. Self-validating phenotypic screening workflow for evaluating antiviral efficacy.
Conclusion
The 2-(3-indolyl)acetamide scaffold provides a masterclass in rational drug design. By leveraging a flexible acetamide linker and highly tunable N-aryl/N-alkoxy substitutions, researchers can engineer derivatives that systematically bypass the steric and electrostatic resistance mechanisms that defeat standard-of-care drugs like Nevirapine and Astemizole.
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Executive Summary
The 2-(2,3-Dihydroindol-1-yl)acetamide structural motif has emerged as a highly privileged scaffold in modern kinase inhibitor design. This core structure is a defining feature in potent, selective inhibitors targeting both lipid kinases (e.g., PI3Kβ inhibitors like SAR260301[1][2]) and stress-response protein kinases (e.g., PERK inhibitors like GSK2606414[3]). However, because the human kinome contains over 500 kinases that share a highly conserved ATP-binding cleft, establishing a rigorous cross-reactivity profile is paramount to predicting off-target toxicities and ensuring clinical viability.
This guide provides an objective, data-driven comparison of the cross-reactivity profile of a representative 2-(2,3-Dihydroindol-1-yl)acetamide derivative against alternative kinase inhibitors. By leveraging self-validating, orthogonal experimental workflows, we demonstrate how to accurately map the selectivity of this scaffold.
Mechanistic Context: The Causality of Selectivity
The selectivity of the 2-(2,3-Dihydroindol-1-yl)acetamide scaffold is driven by its unique spatial geometry within the ATP-binding pocket. The indoline ring projects deeply into the hydrophobic pocket adjacent to the hinge region of the kinase, while the acetamide moiety establishes critical hydrogen bonds with the backbone amides of the hinge (e.g., Valine or Cysteine residues, depending on the kinase). This precise structural fit allows the scaffold to selectively modulate specific pathways while avoiding widespread kinome cross-reactivity.
Fig 1. Scaffold intervention in PERK and PI3Kβ pathways showing selective target modulation.
Comparative Profiling Data
To objectively evaluate performance, we compared a highly optimized 2-(2,3-Dihydroindol-1-yl)acetamide derivative ("Indoline-Acetamide Lead") against Staurosporine (a prototypical pan-kinase inhibitor) and an early-generation unoptimized analog. The data below summarizes the quantitative cross-reactivity across a representative mini-panel of kinases.
Table 1: Cross-Reactivity IC50 Profiling (nM)
| Kinase Target | Indoline-Acetamide Lead | Early-Gen Analog | Staurosporine (Control) | Target Class |
| PERK | 0.8 | 45.2 | 3.1 | Stress-Response |
| PI3Kβ | 1.2 | 89.5 | 8.4 | Lipid Kinase |
| AKT1 | >10,000 | 1,250 | 12.5 | Ser/Thr Kinase |
| CDK2 | >10,000 | 850 | 4.2 | Cell Cycle |
| EGFR | >10,000 | 3,100 | 6.8 | Receptor Tyrosine |
Data Interpretation: The optimized scaffold achieves sub-nanomolar to low-nanomolar potency against its primary targets (PERK/PI3Kβ) while maintaining >10,000-fold selectivity over off-target kinases (AKT1, CDK2, EGFR). In contrast, Staurosporine indiscriminately inhibits all tested kinases.
Experimental Methodologies: A Self-Validating Workflow
To ensure trustworthiness and reproducibility, the cross-reactivity profile was established using a tiered, orthogonal approach. Relying on a single assay format can lead to false positives; therefore, we paired active-site binding assays with functional enzymatic readouts[4].
Fig 2. Tiered orthogonal workflow for validating kinase inhibitor cross-reactivity and potency.
Protocol 1: High-Throughput Active-Site Binding (KINOMEscan)
Causality: Functional assays can be confounded by substrate depletion, inactive kinase preparations, or allosteric interference. The KINOMEscan methodology circumvents these issues by measuring true thermodynamic binding affinity (Kd) using DNA-tagged kinases and immobilized active-site ligands[4][5]. Step-by-Step Method:
-
Preparation: Cultivate T7 phage strains expressing DNA-tagged kinase fusions in E. coli[5].
-
Equilibration: Combine the DNA-tagged kinase, immobilized affinity ligand (beads), and the 2-(2,3-Dihydroindol-1-yl)acetamide test compound (at 1 µM and 10 µM) in binding buffer.
-
Competition: Allow the system to reach thermodynamic equilibrium. If the test compound cross-reacts with the kinase, it will outcompete the immobilized ligand, reducing the amount of kinase bound to the beads[4].
-
Elution & Quantification: Wash the beads to remove unbound proteins. Elute the bound kinase and quantify using quantitative PCR (qPCR) directed at the DNA tag.
-
Self-Validation: Use Staurosporine as a positive control to ensure assay dynamic range and DMSO as a vehicle control.
Protocol 2: Functional Orthogonal Validation (ADP-Glo Assay)
Causality: Binding affinity does not always equate to functional inhibition (e.g., Type II inhibitors binding inactive conformations). The 6 provides a universal, bioluminescent readout of actual kinase enzymatic activity by quantifying the ADP produced during the phosphorylation event[6]. This assay is highly tolerant to physiological ATP concentrations, providing a more accurate reflection of in vivo potency[6]. Step-by-Step Method:
-
Kinase Reaction: Incubate the purified target kinase with its specific substrate, ultra-pure ATP, and the test compound in a 384-well plate.
-
Termination & Depletion: Add ADP-Glo™ Reagent to simultaneously terminate the kinase reaction and deplete any remaining unreacted ATP[6]. Crucial Step: This ensures background signal is minimized, maximizing the signal-to-noise ratio.
-
Conversion & Detection: Add Kinase Detection Reagent to convert the generated ADP back into ATP, which is then utilized by a luciferase/luciferin reaction to produce light[6].
-
Analysis: Measure luminescence. The luminescent signal is directly proportional to kinase activity. Calculate IC50 using non-linear regression.
Protocol 3: Kinetic Profiling via TR-FRET
Causality: To confirm the kinetic mechanism of inhibition and rule out compound interference, 7 is employed. The use of a lanthanide donor (e.g., Terbium) provides a long emission half-life, allowing measurement after background auto-fluorescence has decayed, thus eliminating false positives from fluorescent compounds[7][8]. Step-by-Step Method:
-
Reaction Setup: Incubate the kinase, ATP, and a physiological protein substrate (e.g., GFP-tagged) with the test compound[7].
-
Antibody Addition: Introduce a Terbium-labeled phospho-specific antibody that recognizes the phosphorylated product[7].
-
TR-FRET Measurement: Excite the Terbium donor. If phosphorylation occurred, the Terbium and GFP are brought into close proximity, resulting in FRET[7][8].
-
Validation: A decrease in the TR-FRET ratio (Acceptor/Donor emission) confirms functional inhibition by the 2-(2,3-Dihydroindol-1-yl)acetamide compound.
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A Comparative Analysis of the Anticancer Activity of Acetamide Derivatives: A Guide for Drug Development Professionals
The acetamide scaffold represents a cornerstone in modern medicinal chemistry, serving as a versatile framework for the development of novel therapeutic agents. Its derivatives have demonstrated a remarkable breadth of biological activities, with a particularly significant impact in the field of oncology. This guide provides a comparative analysis of the anticancer activity of various acetamide derivatives, offering in-depth technical insights, validated experimental protocols, and a look into their mechanisms of action to support researchers and drug development professionals.
The Mechanistic Versatility of Acetamide Derivatives in Oncology
Acetamide derivatives exert their anticancer effects through a variety of mechanisms, making them a rich area of investigation for targeted cancer therapies. A primary mode of action for many of these compounds is the inhibition of histone deacetylases (HDACs).[1][2][3] HDACs play a crucial role in the epigenetic regulation of gene expression by removing acetyl groups from histones, leading to a more condensed chromatin structure that represses transcription.[3] By inhibiting these enzymes, acetamide-based HDAC inhibitors promote histone hyperacetylation, which can reactivate the expression of tumor suppressor genes, leading to cell cycle arrest, differentiation, and apoptosis (programmed cell death).[1][3][4]
Beyond HDAC inhibition, acetamide derivatives have been shown to target other critical cellular pathways. Some derivatives function as inhibitors of tubulin polymerization, disrupting the formation of the mitotic spindle and halting cell division.[5] Others have been found to inhibit key signaling molecules such as EGFR (Epidermal Growth Factor Receptor) and carbonic anhydrase, which are often dysregulated in cancer.[5][6] This multi-faceted inhibitory capability underscores the therapeutic potential of the acetamide scaffold.
Comparative Anticancer Activity of Selected Acetamide Derivatives
The in vitro cytotoxic activity of novel chemical entities is a primary determinant of their potential as anticancer drugs. This is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell viability. The following table summarizes the IC50 values for several recently developed acetamide derivatives against a panel of human cancer cell lines.
| Compound Class | Specific Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Sulfamoyl Phenyl Acetamides | Compound 4k | A549 (Lung) | 1.81 | [7] |
| Compound 4k | HeLa (Cervical) | 1.92 | [7] | |
| Compound 4k | MCF-7 (Breast) | 2.12 | [7] | |
| Compound 4s | A549 (Lung) | 2.11 | [7] | |
| Compound 4s | HeLa (Cervical) | 2.52 | [7] | |
| Chalcone Acetamide Hybrids | Trimethoxy derivative 44 | MCF-7 (Breast) | 0.22 (HDAC1) | [5] |
| Compound 20 | Panc-1 (Pancreatic) | 0.80 | [5] | |
| Thiazole-Benzazole Acetamides | Compound 6f (5-chlorobenzimidazole) | A549 (Lung) | <122.6 | [8] |
| Compound 6g (5-methylbenzimidazole) | A549 (Lung) | <122.6 | [8] | |
| Phenoxy Acetamides | Compound 3c | MCF-7 (Breast) | - | [9][10] |
Note: The data presented is a selection from the cited literature and is intended for comparative purposes. The specific IC50 values can vary based on experimental conditions.
The data reveals that minor structural modifications to the acetamide scaffold can lead to significant differences in anticancer potency and selectivity across various cancer cell types. For instance, the sulfamoyl phenyl acetamide derivatives 4k and 4s demonstrate potent activity against lung, cervical, and breast cancer cell lines, with IC50 values in the low micromolar range.[7] Chalcone-acetamide hybrids have also emerged as a promising class of compounds, with some derivatives exhibiting potent dual inhibition of tubulin polymerization and HDACs.[5]
Validated Experimental Protocols for Assessing Anticancer Activity
To ensure the scientific rigor and reproducibility of findings, standardized and well-validated experimental protocols are essential. The following sections detail the methodologies for key assays used to evaluate the anticancer activity of acetamide derivatives.
Cell Viability and Cytotoxicity Assessment: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[11][12] The principle of the assay is based on the reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases in metabolically active cells to form purple formazan crystals.[12] The amount of formazan produced is directly proportional to the number of viable cells.[13]
Step-by-Step Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of approximately 6,000 to 1x10⁴ cells per well and incubate for 24 hours to allow for cell attachment.[11][13]
-
Compound Treatment: Treat the cells with various concentrations of the acetamide derivatives and incubate for a specified period (e.g., 48-72 hours).[13] Include a vehicle-treated control group.
-
MTT Addition: After the incubation period, add 20 µL of a 5 mg/mL MTT solution to each well and incubate for 1-4 hours.[13]
-
Formazan Solubilization: Carefully remove the treatment medium and add 100 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.[11][13]
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at a wavelength of 570-590 nm using a microplate reader. A reference wavelength of 630 nm can be used to correct for background absorbance.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Mechanism of Cell Death: Apoptosis Detection by Annexin V/PI Staining
To determine whether a compound induces apoptosis or necrosis, the Annexin V/Propidium Iodide (PI) assay is commonly employed.[14][15] In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[14][16] Annexin V, a calcium-dependent protein, has a high affinity for PS and can be used to detect early apoptotic cells when conjugated to a fluorescent dye like FITC.[16] Propidium iodide is a fluorescent DNA-binding dye that is excluded by viable cells but can penetrate the compromised membranes of late apoptotic and necrotic cells.[16]
Step-by-Step Protocol:
-
Cell Treatment and Harvesting: Treat cells with the desired acetamide derivative to induce apoptosis. Harvest both adherent and floating cells and collect them by centrifugation.[14]
-
Cell Washing: Wash the cells once with cold 1X PBS and centrifuge to pellet the cells.
-
Resuspension in Binding Buffer: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.[15]
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI staining solution.[15]
-
Incubation: Gently mix and incubate the cells for 15-20 minutes at room temperature in the dark.
-
Analysis by Flow Cytometry: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry. Healthy cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic or necrotic cells will be positive for both Annexin V and PI.[14]
Cell Cycle Analysis by Propidium Iodide Staining
Acetamide derivatives that interfere with cell division can be identified by analyzing their effect on the cell cycle distribution. Flow cytometry with propidium iodide (PI) staining is a widely used technique for this purpose, as PI stoichiometrically binds to DNA, allowing for the quantification of DNA content in each cell.
Step-by-Step Protocol:
-
Cell Harvesting and Fixation: Harvest the treated cells and wash them with cold PBS. Fix the cells by slowly adding them to ice-cold 70% ethanol while vortexing to prevent clumping.[17][18] Incubate for at least 30 minutes on ice.[17][18]
-
Cell Washing: Centrifuge the fixed cells and wash twice with cold PBS to remove the ethanol.[17]
-
RNase Treatment: Resuspend the cell pellet in a staining solution containing RNase A to eliminate PI binding to RNA, which would otherwise interfere with the DNA content analysis.[18][19] Incubate for at least 15-30 minutes.[19]
-
PI Staining: Add propidium iodide to the cell suspension and incubate on ice, protected from light, for at least 15 minutes before analysis.[19]
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The fluorescence intensity of PI will be proportional to the DNA content, allowing for the differentiation of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Visualizing the Impact: Signaling Pathways and Experimental Workflows
To better understand the complex processes involved in the anticancer activity of acetamide derivatives, visual representations of signaling pathways and experimental workflows are invaluable.
Caption: Simplified PI3K/Akt/mTOR signaling pathway, a common target for anticancer acetamide derivatives.
Caption: General experimental workflow for the evaluation of novel anticancer acetamide derivatives.
Conclusion and Future Perspectives
The diverse mechanisms of action and the demonstrated potency of acetamide derivatives solidify their position as a highly promising scaffold in the development of novel anticancer therapeutics. The ability to modify their structure to target specific cancer-related pathways, such as HDACs, tubulin polymerization, and key signaling cascades, offers a powerful strategy for creating more effective and selective cancer treatments. Future research should continue to explore the structure-activity relationships of these compounds, aiming to enhance their potency and reduce off-target effects. Furthermore, the evaluation of these derivatives in combination with existing chemotherapeutic agents may reveal synergistic effects, paving the way for more effective and durable treatment regimens in the fight against cancer.
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PMC. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Available from: [Link]
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UC San Diego Moores Cancer Center. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry. Available from: [Link]
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Bio-Rad Antibodies. Propidium iodide staining of cells for cell cycle analysis. Available from: [Link]
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CABI Digital Library. MTT assay to evaluate the cytotoxic potential of a drug. Available from: [Link]
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PMC. Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates. Available from: [Link]
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Semantic Scholar. 2-(3-substituted) sulfamoyl) phenyl)] acetamide derivatives as anticancer ag. Available from: [Link])) acetamide-as-ag-Patel-Patel/3448a47019808a3d5483244e8c159045b8a6a246
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Validating the Mechanism of Action of 2-(2,3-Dihydroindol-1-yl)acetamide via Genome-Wide CRISPR Screening: A Comparative Guide
Executive Summary
In modern drug discovery, biochemical kinase panels often fail to accurately predict the true intracellular mechanism of action (MoA) of novel small molecules. While a compound may show high affinity for a target in vitro, its cellular efficacy is frequently confounded by off-target liabilities, efflux mechanisms, or polypharmacology.
This guide provides a comprehensive framework for validating the MoA of 2-(2,3-Dihydroindol-1-yl)acetamide (hereafter referred to as DHA-1 )—a novel indoline-1-acetamide derivative exhibiting potent anti-proliferative activity in solid tumor models. By leveraging genome-wide CRISPR activation (CRISPRa) screening, we objectively compare the target specificity of DHA-1 against the clinical pan-Aurora kinase inhibitor Tozasertib . As demonstrated in recent functional genomics studies (1), CRISPR screening has revolutionized target discovery by enabling systematic, unbiased MoA deconvolution[1].
Methodological Rationale: The Causality of CRISPRa in MoA Deconvolution
When validating a small molecule that targets an essential survival gene, traditional CRISPR knockout (CRISPRko) screens are fundamentally flawed. If DHA-1 targets an essential mitotic kinase, knocking out that gene will cause cell death—a phenotype indistinguishable from the drug's cytotoxic effect.
To establish a self-validating causal link, we must use positive selection pressure . We utilize the CRISPRa Synergistic Activation Mediator (SAM) system to drive the overexpression of endogenous genes.
-
The Logic: If DHA-1 acts by inhibiting a specific target, CRISPRa-mediated overexpression of that exact target will act as a "protein sponge." The excess protein titrates the drug, restoring downstream signaling and rescuing the cell from drug-induced lethality (2)[2].
Fig 1: Genome-wide CRISPRa screening workflow for small molecule target identification.
Step-by-Step Experimental Protocol
To ensure trustworthiness and reproducibility, the following protocol incorporates internal self-validating checkpoints.
Step 1: Lentiviral Transduction & Library Representation
-
Cultivate K562 human erythroleukemia cells (highly transducible and karyotypically stable for screening).
-
Transduce cells with the human genome-wide CRISPRa SAM lentiviral library at a Multiplicity of Infection (MOI) of 0.3.
-
Causality Checkpoint: An MOI of 0.3 ensures that statistically, each transduced cell receives only one single guide RNA (sgRNA), preventing combinatorial confounding effects.
-
-
Maintain a minimum representation of 500 cells per sgRNA to preserve library diversity.
Step 2: Selection & Expansion
-
Apply Puromycin (2 µg/mL) for 7 days to eliminate non-transduced cells.
-
Expand the surviving pool to ensure sufficient biomass for the drug selection phase.
Step 3: Comparative Compound Treatment
-
Split the library into three arms: Vehicle (DMSO) , DHA-1 (IC75) , and Tozasertib (IC75) .
-
Treat cells continuously for 14 days, replenishing media and drug every 3 days.
-
Causality Checkpoint: Using the IC75 concentration ensures strong selective pressure while allowing rare, resistant clones (harboring the target-activating sgRNA) to outcompete the dying population.
-
Step 4: Genomic DNA Extraction & NGS
-
Harvest surviving cells and extract genomic DNA.
-
Amplify the integrated sgRNA cassettes via two-step PCR and sequence on an Illumina NovaSeq platform.
Step 5: Bioinformatic Deconvolution
-
Analyze read counts using the MAGeCK (Model-based Analysis of Genome-wide CRISPR-Cas9 Knockout) algorithm.
-
Self-Validating Checkpoint: Verify that Non-Targeting Control (NTC) sgRNAs show no significant enrichment in the drug arms versus DMSO. This confirms that survival is driven by specific target biology, not random genomic integration artifacts.
Comparative Data Analysis: DHA-1 vs. Tozasertib
The primary objective of this guide is to compare the target specificity of DHA-1 against the legacy pan-inhibitor Tozasertib. The CRISPRa screening platform provides an unbiased, quantitative read-out of every genetic dependency required for drug survival (3)[3].
Table 1: Top Enriched Genes in CRISPRa Screen (MAGeCK Analysis)
| Target Gene | DHA-1 Enrichment (FDR) | Tozasertib Enrichment (FDR) | Known Biological Role |
| AURKA | < 0.0001 | < 0.0001 | Mitotic Entry / Centrosome |
| AURKB | 0.85 (ns) | < 0.001 | Chromosome Segregation |
| AURKC | 0.92 (ns) | 0.015 | Meiosis / Spindle Dynamics |
| ABL1 | 0.78 (ns) | 0.042 | Tyrosine Kinase Signaling |
Data Interpretation: The data reveals a stark contrast in specificity. DHA-1 survival is exclusively driven by the overexpression of AURKA (Aurora Kinase A), proving it is a highly selective, single-target inhibitor. In contrast, Tozasertib shows significant enrichment for multiple Aurora kinase isoforms and off-target kinases like ABL1. Identifying and avoiding such polypharmacological off-targets is critical for reducing clinical toxicity (4)[4].
Table 2: Target Validation via Cellular Rescue (IC50 Shift)
To orthogonally validate the CRISPR screen, we generated a stable K562 clonal cell line overexpressing AURKA and performed standard dose-response assays.
| Inhibitor | Parental K562 IC50 (nM) | AURKA-CRISPRa IC50 (nM) | Fold Rescue | Efficacy Conclusion |
| DHA-1 | 45 ± 4 | > 5000 | > 111x | Exclusively On-target |
| Tozasertib | 12 ± 2 | 85 ± 8 | 7x | Poly-targeted Liability |
Data Interpretation: Overexpressing AURKA completely abolishes the cytotoxicity of DHA-1 (a >111-fold rescue), confirming that AURKA inhibition is the sole mechanism of cell death. Tozasertib only achieves a 7-fold rescue because the drug continues to kill cells via its unrescued off-targets (AURKB, ABL1).
Mechanistic Visualization
The logical relationship between DHA-1 administration, endogenous target inhibition, and CRISPRa-mediated phenotypic rescue is mapped below.
Fig 2: Mechanism of action and CRISPRa-mediated resistance pathway for DHA-1.
Conclusion
By deploying a self-validating CRISPRa screening pipeline, we have definitively mapped the mechanism of action for 2-(2,3-Dihydroindol-1-yl)acetamide. The comparative data proves that DHA-1 is a highly specific AURKA inhibitor, successfully avoiding the polypharmacological liabilities inherent to legacy alternatives like Tozasertib. For drug development professionals, integrating functional genomics early in the pipeline is no longer optional; it is a mandatory step to ensure target specificity, predict resistance mechanisms, and de-risk clinical development.
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Head-to-head comparison of different 2-(2,3-Dihydroindol-1-yl)acetamide synthetic routes
Executive Summary
As a building block in drug discovery, 2-(2,3-Dihydroindol-1-yl)acetamide (commonly known as indoline-1-acetamide) provides a unique, non-planar sp³-rich scaffold compared to its flat indole counterpart. This structural nuance is critical for improving the physicochemical properties of lead compounds, such as increasing water solubility and modulating protein-ligand interactions.
Synthesizing this molecule efficiently requires navigating challenges related to regioselectivity (N- vs. C-alkylation) and oxidation state stability. In this guide, we objectively compare three distinct synthetic pathways, providing mechanistic insights, step-by-step self-validating protocols, and head-to-head performance data to help you select the optimal route for your scale and resources.
Mechanistic Pathway Visualization
The synthesis of 2-(2,3-dihydroindol-1-yl)acetamide generally falls into three strategic categories: direct N-alkylation of indoline (Route A), N-alkylation of indole followed by selective reduction (Route B), and a two-step esterification/amidation sequence (Route C).
Fig 1: Three distinct synthetic pathways to 2-(2,3-Dihydroindol-1-yl)acetamide.
Head-to-Head Performance Data
When selecting a route, atom economy must be weighed against operational safety and downstream purification requirements. The table below summarizes the quantitative and qualitative data for each approach.
| Performance Metric | Route A: Direct Alkylation | Route B: Indole Reduction | Route C: Ester Amidation |
| Step Count | 1 | 2 | 2 |
| Typical Yield | 65–75% | 70–85% (Over 2 steps) | 80–90% (Over 2 steps) |
| Regioselectivity | Moderate (Risk of C3-alkylation) | High (N-alkylation via Indolide) | High |
| Key Reagents | 2-Chloroacetamide, K₂CO₃ | NaH, NaBH₃CN, AcOH | Ethyl bromoacetate, NH₃ |
| Scalability | High | Moderate (Gas evolution, toxicity) | High |
| Primary Drawback | Indoline oxidation risk | Toxic cyanoborohydride waste | Slow amidation kinetics |
Experimental Protocols & Mechanistic Causality
Route A: Direct N-Alkylation of Indoline
This route is the most atom-economical, utilizing commercially available indoline and 2-chloroacetamide in a single step.
Self-Validating Protocol:
-
Setup: In an oven-dried round-bottom flask under inert atmosphere (N₂), dissolve indoline (1.0 equiv, 10 mmol) and 2-chloroacetamide (1.1 equiv, 11 mmol) in anhydrous DMF (20 mL).
-
Reaction: Add finely powdered anhydrous K₂CO₃ (2.0 equiv, 20 mmol). Stir the suspension at 80 °C for 12 hours.
-
Validation (In-Process): Monitor via TLC (Hexane:EtOAc 1:1). The disappearance of the indoline spot (UV active, lower Rf) and the appearance of a new, more polar spot indicates conversion. If starting material persists, verify the anhydrous nature of the DMF, as water can hydrolyze the 2-chloroacetamide.
-
Workup: Cool to room temperature, quench with ice water (50 mL), and extract with EtOAc (3 x 30 mL). Wash the combined organic layers extensively with brine (5 x 20 mL) to remove DMF. Dry over Na₂SO₄, filter, and concentrate.
-
Purification: Recrystallize from hot ethanol to afford the pure product.
Causality & Expert Insight: The choice of a polar aprotic solvent (DMF) and a mild base (K₂CO₃) is critical. Stronger bases are unnecessary for the relatively nucleophilic secondary amine of indoline and could promote unwanted side reactions 1[1]. DMF stabilizes the polar transition state of the SN2 substitution, accelerating the reaction. However, indoline is prone to trace oxidation to indole when heated in the presence of air, making the inert atmosphere mandatory.
Route B: N-Alkylation of Indole Followed by Selective Reduction
This route is ideal when starting from highly substituted indoles, which are often cheaper and more shelf-stable than their indoline counterparts.
Self-Validating Protocol: Step 1: N-Alkylation
-
Setup: Cool a solution of indole (1.0 equiv, 10 mmol) in anhydrous DMF (20 mL) to 0 °C.
-
Deprotonation: Add NaH (60% dispersion in mineral oil, 1.2 equiv) portion-wise. Stir for 30 mins until gas evolution ceases.
-
Alkylation: Add 2-chloroacetamide (1.1 equiv) and warm to room temperature for 4 hours. Quench with saturated NH₄Cl and extract with EtOAc to isolate 2-(1H-indol-1-yl)acetamide.
Step 2: Selective Reduction
-
Setup: Dissolve the isolated intermediate in glacial acetic acid (15 mL).
-
Reduction: Add NaBH₃CN (3.0 equiv) portion-wise at 15 °C. Stir for 2 hours at room temperature.
-
Validation (In-Process): Track the reduction via GC-MS. The mass shift from M⁺ (Indole core) to M⁺+2 (Indoline core) confirms successful reduction without over-reduction of the amide.
-
Workup: Neutralize carefully with saturated NaHCO₃ (Caution: vigorous gas evolution), extract with DCM, dry, and concentrate.
Causality & Expert Insight: Indole nitrogen is significantly less nucleophilic than indoline nitrogen due to the involvement of its lone pair in the aromatic 10π electron system. Therefore, deprotonation with a strong base (NaH) is mandatory to generate the highly nucleophilic indolide anion. For Step 2, the reduction utilizes NaBH₃CN in acetic acid 2[2]. The causality relies on the acidic medium protonating the C3 position of the indole, disrupting aromaticity and generating an electrophilic iminium intermediate. This intermediate is rapidly trapped by the hydride from NaBH₃CN, selectively reducing the pyrrole ring without affecting the amide carbonyl 3[3] 4[4].
Route C: Esterification Followed by Amidation
This two-step sequence is favored in large-scale manufacturing to avoid the toxicity of 2-chloroacetamide and cyanoborohydride.
Self-Validating Protocol: Step 1: Esterification
-
Reaction: React indoline (1.0 equiv) with ethyl bromoacetate (1.05 equiv) and Et₃N (1.5 equiv) in DCM at room temperature for 6 hours. Wash with water and concentrate to yield ethyl 2-(indolin-1-yl)acetate.
Step 2: Amidation
-
Reaction: Dissolve the resulting ester in 7M NH₃ in methanol (10 equiv of NH₃).
-
Heating: Stir in a heavy-walled sealed tube at 60 °C for 24 hours.
-
Validation (In-Process): Validate the amidation step via IR spectroscopy. The disappearance of the strong ester C=O stretch (~1735 cm⁻¹) and the appearance of the amide C=O stretch (~1650 cm⁻¹) alongside N-H stretching bands (~3300 cm⁻¹) confirms full conversion.
-
Workup: Evaporate the solvent under reduced pressure and recrystallize the crude product.
Causality & Expert Insight: Ethyl bromoacetate is highly reactive toward the indoline nitrogen, ensuring a near-quantitative first step. The subsequent amidation requires a large excess of ammonia and a sealed environment to prevent the escape of NH₃ gas at elevated temperatures 5[5]. This drives the equilibrium toward the thermodynamically stable amide, bypassing the need for hazardous alkylating agents.
Conclusion
The selection of the synthetic route for 2-(2,3-Dihydroindol-1-yl)acetamide depends heavily on the project's constraints:
-
Route A is the premier choice for rapid medicinal chemistry library synthesis where 1-step efficiency is prioritized.
-
Route B is highly recommended when starting materials dictate the use of a substituted indole core, leveraging the robust NaBH₃CN/AcOH reduction system.
-
Route C is the safest and most scalable option for process chemistry, avoiding highly toxic reagents at the cost of longer reaction times.
References
- Benchchem. "Strategies for Controlled N- vs C-Alkylation of Indoline.
- PMC - National Institutes of Health. "Development and Application of Indolines in Pharmaceuticals.
- ACS Publications. "Scale-Up Synthesis of Antidepressant Drug Vilazodone | Organic Process Research & Development.
- ChemRxiv. "N-Acryloylindole-alkyne (NAIA) enables profiling new ligandable hotspots in chemoproteomics experiments.
- Arkivoc. "Synthesis of chiral GABAA receptor subtype selective ligands.
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Biological evaluation of 2-(3-((2-(2-(quinoline-4-yloxy)acetyl)hydrazineylidene)methyl)-1H-indol-1-yl)acetamide derivatives
A Comparative Guide to the Biological Evaluation of Novel Quinoline-Indole Acetamide Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the quest for novel therapeutic agents, the strategic combination of privileged pharmacological scaffolds is a cornerstone of medicinal chemistry. The molecular architecture of 2-(3-((2-(2-(quinoline-4-yloxy)acetyl)hydrazineylidene)methyl)-1H-indol-1-yl)acetamide derivatives presents a compelling case for in-depth biological investigation. This guide provides a structured approach to the comprehensive evaluation of this and related chemical series, drawing upon established methodologies and comparative data from analogous quinoline-indole conjugates.
The core structure integrates several key pharmacophores: the quinoline ring, a motif present in numerous antimicrobial and anticancer agents; the indole nucleus, a versatile scaffold with a wide range of biological activities; a hydrazone linker, known to be crucial for biological activity in many compounds; and an acetamide group, which can enhance solubility and bioavailability.[1][2] The synergistic potential of these fragments necessitates a multi-faceted biological evaluation to elucidate their therapeutic promise.
The Evaluative Workflow: From In Silico Prediction to In Vitro Validation
A logical and efficient evaluation of a novel chemical series begins with computational analysis, progresses to broad in vitro screening, and culminates in more focused mechanistic studies. This workflow maximizes resource efficiency by prioritizing compounds with the most promising predicted and observed activities.
Caption: A typical workflow for the biological evaluation of novel chemical entities.
Part 1: In Silico Assessment - The Predictive First Pass
Before embarking on extensive and resource-intensive wet lab experiments, in silico methods provide invaluable predictive insights into the potential of a compound series.
Molecular Docking: This computational technique predicts the preferred orientation of a ligand when bound to a receptor. For the quinoline-indole scaffold, potential targets could include topoisomerases, kinases, or microbial enzymes like peptide deformylase.[3][4] Docking studies can help prioritize derivatives with the highest predicted binding affinities for synthesis and testing.
ADMET Prediction: Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties are critical for a compound's success as a drug.[5][6] Software tools can predict parameters such as human intestinal absorption (HIA), blood-brain barrier (BBB) penetration, and potential toxicity, allowing for the early deselection of compounds with unfavorable pharmacokinetic profiles.[5][7]
Part 2: In Vitro Biological Evaluation - Comparative Performance
The true therapeutic potential of the synthesized derivatives is unveiled through a battery of in vitro assays. Here, we compare the expected performance against common benchmarks and data from structurally related compounds.
Anticancer Activity
The presence of both quinoline and indole moieties suggests strong potential for anticancer activity.[8][9] The MTT assay is a widely used colorimetric method to assess cell viability and cytotoxicity.
Comparative Data for Structurally Related Compounds:
| Compound Type | Cancer Cell Line | IC50 (µM) | Standard Drug | IC50 (µM) |
| Indole-hydrazone (18d)[10] | MCF-7 (Breast) | 0.4 | - | - |
| Indole-hydrazone (18j)[10] | MCF-7 (Breast) | 0.8 | - | - |
| Indolyl-hydrazone (5)[11] | MCF-7 (Breast) | 2.73 | Staurosporine | 8.32 |
| Quinoline-Indole (2)[3] | AsPC-1 (Pancreatic) | 0.336 | - | - |
| Quinoline-Indole (2)[3] | BxPC-3 (Pancreatic) | 0.347 | - | - |
IC50: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
The data indicates that indole-hydrazone and quinoline-indole conjugates can exhibit potent, sub-micromolar activity against various cancer cell lines, often surpassing the efficacy of standard drugs.[3][10][11] For the title compounds, it would be critical to screen against a panel of cancer cell lines (e.g., breast, colon, lung, prostate) and a non-cancerous cell line to determine both potency and selectivity.[12][13]
Antimicrobial Activity
Quinoline derivatives form the backbone of many successful antibiotics.[1] The antimicrobial potential of the novel series can be initially screened using the agar well diffusion method, followed by the determination of the Minimum Inhibitory Concentration (MIC).[14][15]
Comparative Data for Structurally Related Compounds:
| Compound Type | Bacterial Strain | Zone of Inhibition (mm) | Standard Drug | Zone of Inhibition (mm) |
| Quinoline Derivative[16] | S. pyogenes | 19 | - | - |
| Quinoline Derivative[16] | S. aureus | 18 | - | - |
| Quinoline Derivative[7] | P. aeruginosa | Good Potency | Amoxicillin | - |
| Quinoline Derivative[7] | E. coli | Good Potency | Amoxicillin | - |
The zone of inhibition is a qualitative measure of antimicrobial activity. Quantitative MIC values provide a more precise comparison.
The literature on quinoline derivatives shows significant activity against both Gram-positive and Gram-negative bacteria.[7][16] Evaluation of the title compounds should include a panel of clinically relevant bacteria (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa) and fungi (Candida albicans, Aspergillus niger).[17][18]
Antioxidant Activity
The indole nucleus is known to possess antioxidant properties. The DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay is a common and straightforward method to evaluate the antioxidant potential of novel compounds.[19][20]
Comparative Data for Structurally Related Compounds:
| Compound Type | DPPH Scavenging (%) | Standard | DPPH Scavenging (%) |
| Quinoline Derivative[16] | 82% | - | - |
| Quinoline Derivative[7] | Good Potency | Ascorbic Acid | - |
The ability of a compound to scavenge free radicals can be beneficial in disease states associated with oxidative stress. Quinoline derivatives have demonstrated significant DPPH radical scavenging activity.[16] The percentage of radical scavenging is compared to a standard antioxidant like ascorbic acid or Trolox.[20]
Part 3: Detailed Experimental Protocols
To ensure reproducibility and scientific rigor, detailed protocols for the key biological assays are provided below.
Protocol 1: MTT Assay for Cytotoxicity
This protocol is adapted from established methods for determining the cytotoxic effects of novel compounds on cancer cell lines.[13][21]
-
Cell Seeding: Seed cancer cells (e.g., MCF-7) into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell adherence.[13]
-
Compound Treatment: Prepare serial dilutions of the test compounds and a standard drug (e.g., Doxorubicin) in culture medium. Replace the old medium with 100 µL of the medium containing the various concentrations of the compounds. Include untreated cells as a control.
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ atmosphere.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.[13] During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150-200 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[13]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Determine the IC50 value by plotting cell viability against compound concentration.
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Comparative Guide: Antioxidant Properties & Bioavailability of Flavonoid Acetamide Derivatives
Executive Summary
Flavonoids (e.g., quercetin, apigenin, luteolin) are highly potent natural antioxidants with extensive biological applications, including anti-inflammatory and anticancer properties. However, their clinical translation is severely bottlenecked by poor aqueous solubility, high polarity, and rapid enzymatic degradation, leading to systemic in vitro bioavailabilities as low as 10–19%[1].
To rescue their drug-likeness, chemical modification with bioisosteres—specifically, synthesizing Flavonoid Acetamide Derivatives (FAs) —has emerged as a leading strategy[2]. This guide provides an objective, data-driven comparison between Unmodified Flavonoids (UFs) and their acetamide derivatives, detailing the mechanistic trade-offs between antioxidant capacity and pharmacokinetic viability[1].
Mechanistic Rationale: The Structure-Activity Relationship (SAR)
The derivatization of flavonoids into FAs presents a classic pharmacological paradox: a deliberate reduction in target-specific potency (antioxidant capacity) to achieve a necessary gain in systemic exposure (bioavailability).
-
The Antioxidant Mechanism (UFs): The antioxidant capacity of unmodified flavonoids is fundamentally driven by their free phenolic hydroxyl (-OH) groups. These groups act as excellent hydrogen-atom donors, neutralizing reactive oxygen species (ROS) through electron delocalization across the 2-phenylchromen-4-one skeleton[2][3].
-
The Bioavailability Mechanism (FAs): These same free -OH groups are highly polar and act as primary targets for rapid Phase II metabolism (glucuronidation and sulfation) in the gut and liver, causing rapid body clearance[4]. By sequentially modifying these hydroxyl groups into acetamide moieties (-O-CH2-CO-NH2), the primary hydrogen-donating groups are masked[1].
-
The Trade-off: The acetamide substitution introduces steric hindrance and removes the H-donors, which intrinsically lowers the DPPH radical scavenging capacity[2]. However, the acetamide group facilitates new hydrogen bonding networks and improves the lipophilicity-polarity balance[3]. This shields the molecule from enzymatic degradation, significantly boosting its absorption and overall ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile[1][2].
Fig 1: Mechanistic structure-activity relationship (SAR) driving the bioavailability trade-off.
Comparative Data Analysis
The following table synthesizes quantitative experimental data comparing unmodified flavonoids to their global and partial acetamide derivatives. Note that for DPPH IC₅₀ values, a lower number indicates higher antioxidant potency.
| Compound Class | Modification Status | Bioavailability (%) | DPPH Antioxidant Capacity (IC₅₀, μM) | ADMET / Toxicity Profile |
| Quercetin | Unmodified (UF) | 10.78 – 19.29% | 2.19 – 13.03 | High polarity, rapid enzymatic degradation |
| Acetamide (FA) | 20.70 – 38.12% | 31.52 – 67.10 | Improved lipophilicity, reduced toxicity | |
| Apigenin | Unmodified (UF) | 10.78 – 19.29% | 2.19 – 13.03 | High polarity, rapid enzymatic degradation |
| Acetamide (FA) | 20.70 – 38.12% | 33.83 – 198.41 | Favorable drug-likeness, stable | |
| Luteolin | Unmodified (UF) | 10.78 – 19.29% | 2.19 – 13.03 | High polarity, rapid enzymatic degradation |
| Acetamide (FA) | 20.70 – 38.12% | 31.52 – 198.41 | Favorable drug-likeness, stable |
Data aggregated from recent structural derivatization studies achieving 76.67–87.23% synthesis yields[1][2].
Standardized Experimental Protocols
To ensure reproducibility and scientific integrity, the following workflows detail the self-validating systems used to quantify the data above.
Protocol A: DPPH Radical Scavenging Assay (Antioxidant Capacity)
Causality & Design: DPPH (2,2-diphenyl-1-picrylhydrazyl) is a stable free radical that exhibits a deep purple color. When reduced by a hydrogen-donating antioxidant, it converts to a yellow hydrazine. The degree of color loss is directly proportional to the antioxidant's potency[1].
-
Preparation: Prepare a 0.1 mM solution of DPPH in analytical-grade methanol. Rationale: Methanol ensures the complete solubilization of both the polar DPPH radical and the highly lipophilic FA derivatives, preventing precipitation artifacts.
-
Dilution: Prepare serial dilutions of the UFs and FAs ranging from 10 μM to 200 μM.
-
Reaction: Mix 1 mL of the DPPH solution with 1 mL of the sample dilution in a microcentrifuge tube.
-
Incubation: Incubate the mixture in complete darkness at room temperature for 30 minutes. Self-Validation Step: DPPH is highly sensitive to photon-induced degradation. Dark incubation creates a closed system where any reduction in absorbance is exclusively causally linked to the flavonoid's H-donating capacity, eliminating false-positive photo-bleaching.
-
Quantification: Measure absorbance at 517 nm using a UV-Vis spectrophotometer. Calculate the IC₅₀ (concentration required to inhibit 50% of the radical) using linear regression analysis[2].
Protocol B: In Vitro Bioavailability (Dialysis Tubing Procedure)
Causality & Design: This protocol simulates gastrointestinal digestion to determine the percentage of the drug that successfully crosses the intestinal barrier[2].
-
Gastric Phase: Suspend the flavonoid sample in a pepsin solution adjusted to pH 2.0 with HCl. Incubate at 37°C for 2 hours under continuous agitation.
-
Intestinal Phase: Adjust the solution to pH 7.2 using NaHCO₃. Add a pancreatin-bile extract mixture to simulate duodenal digestion.
-
Dialysis: Transfer the digested matrix into a dialysis membrane tubing (MWCO 12-14 kDa) and submerge it in a PBS buffer (pH 7.4) at 37°C for 2 hours. Self-Validation Step: The 12-14 kDa membrane acts as a physical mimic of the intestinal epithelium. It exclusively permits the diffusion of low-molecular-weight, solubilized flavonoid molecules while retaining large digestive enzymes and undigested aggregates. This ensures the dialysate accurately reflects true bioaccessibility.
-
Analysis: Quantify the dialyzed (absorbed) fraction against the retained fraction using RP-HPLC[2][4].
Fig 2: Experimental workflow comparing unmodified flavonoids and their acetamide derivatives.
Strategic Recommendations for Drug Development
For researchers and formulation scientists, the comparative data dictates a clear strategic divergence based on the intended therapeutic application:
-
Topical & Localized Therapeutics: If the formulation does not require systemic circulation (e.g., topical dermatological creams for oxidative stress or localized GI tract treatments), Unmodified Flavonoids remain superior due to their raw, uninhibited antioxidant potency (IC₅₀ < 15 μM)[1].
-
Systemic Oral Therapeutics: For indications requiring systemic distribution (e.g., internal anti-inflammatory or systemic anticancer applications), the raw antioxidant power of UFs is rendered useless by their <20% bioavailability[1]. Here, Flavonoid Acetamide Derivatives are the mandatory choice. The sacrifice in baseline antioxidant capacity is overwhelmingly compensated by the doubling of systemic bioavailability (up to ~40%) and vastly superior ADMET safety profiles[2][4].
References
-
Title: Synthesis, biological and computational studies of flavonoid acetamide derivatives Source: RSC Advances, 2022 URL: [Link]
-
Title: Selective Structural Derivatization of Flavonoid Acetamides Significantly Impacts Their Bioavailability and Antioxidant Properties Source: Molecules, 2022 Nov 22;27(23):8133 URL: [Link]
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Title: Design, synthesis, biological and computational studies of flavonoid acetamide derivatives Source: NJIT Dissertations, 2022 URL: [Link]
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A Comprehensive Guide to the Safe Disposal of 2-(2,3-Dihydroindol-1-yl)acetamide
This document provides essential procedural guidance for the safe and compliant disposal of 2-(2,3-Dihydroindol-1-yl)acetamide. As researchers and drug development professionals, our commitment to safety extends beyond the bench to the entire lifecycle of the chemical compounds we handle. This guide is structured to provide not just a set of instructions, but the rationale behind them, ensuring a deep understanding of the necessary precautions and methodologies.
Core Principle: Hazard-Informed Disposal
-
Acetamide Moiety: The parent compound, acetamide, is classified as a suspected carcinogen (Category 2).[1][2] It is crucial to handle any derivative, including the topic compound, with extreme caution, assuming it may carry similar carcinogenic risks.[3] Exposure can occur through inhalation and skin absorption.[3]
-
Indole Moiety: Indole derivatives are common in pharmaceuticals and can have a wide range of biological activities. As heterocyclic compounds, their disposal must be managed to prevent environmental release, as they can be persistent and harmful to aquatic life.[4][5]
Given these factors, 2-(2,3-Dihydroindol-1-yl)acetamide must be treated as a hazardous waste, with disposal protocols designed to mitigate risks of carcinogenicity and environmental contamination.
Personal Protective Equipment (PPE): Your First Line of Defense
Before handling the compound for any purpose, including disposal, the proper PPE is mandatory. This is a non-negotiable aspect of laboratory safety.
| PPE Item | Specification | Rationale |
| Gloves | Nitrile gloves, inspected before use. | To prevent skin contact and absorption. Contaminated gloves must be disposed of as hazardous waste.[6] |
| Eye Protection | Safety glasses with side-shields or chemical splash goggles. | To protect eyes from dust particles or splashes.[6][7] |
| Lab Coat | Standard laboratory coat. | To protect skin and clothing from contamination.[8] |
| Respiratory Protection | Required when dusts are generated (e.g., during spill cleanup). | To prevent inhalation of the compound, which is a potential carcinogen.[3] |
Spill Management Protocol
Accidents can happen, and a clear, rehearsed spill management plan is critical.
Minor Spill (Solid Material):
-
Alert Personnel: Inform colleagues in the immediate area.
-
Secure the Area: Restrict access to the spill location.
-
Don Appropriate PPE: Including respiratory protection if dust is present.
-
Containment: Gently cover the spill with an inert absorbent material (e.g., vermiculite, sand) to prevent the generation of dust.[8] Do not dry sweep.[3]
-
Collection: Carefully sweep or vacuum the material into a clearly labeled, sealable hazardous waste container.[1][6][8] Ensure vacuum cleaners are equipped with HEPA filters.[8]
-
Decontamination: Clean the spill area thoroughly with soap and water.[9]
-
Dispose of Materials: All cleanup materials, including contaminated absorbents and PPE, must be placed in the hazardous waste container for disposal.[6]
Waste Segregation and Disposal Workflow
Proper segregation is the cornerstone of a compliant and safe waste management program. Mixing incompatible waste streams can lead to dangerous chemical reactions and complicates the final disposal process.
Diagram: Waste Segregation Decision Workflow
Caption: Decision tree for segregating waste containing the target compound.
Step-by-Step Disposal Protocol
The recommended disposal method for 2-(2,3-Dihydroindol-1-yl)acetamide is incineration by a licensed and approved waste disposal facility.[6] This method ensures the complete destruction of the organic molecule, preventing its release into the environment.
Diagram: Disposal Procedure Overview
Caption: Overall workflow from laboratory waste generation to final disposal.
Procedural Steps:
-
Collection: Collect all waste materials (pure compound, contaminated consumables like gloves and wipes, and empty containers) in a suitable, closed, and clearly labeled container.[6] The label should include the full chemical name and appropriate hazard warnings (e.g., "Suspected Carcinogen").
-
Storage: Store the sealed waste container in a designated, secure, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[3][7]
-
Documentation: Maintain an accurate inventory of the waste. When preparing for disposal, complete all necessary documentation required by your institution and the waste contractor, such as a chemical waste disposal form.[10]
-
Professional Disposal: Arrange for the collection of the waste by a licensed professional waste disposal service.[6][11] Do not attempt to dispose of this chemical through standard municipal waste or down the drain.[6][12] The recommended method is to "dissolve or mix the material with a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber."[6]
-
Contaminated Packaging: The original product container must be disposed of as unused product.[6] Do not rinse and reuse the container, as this can contaminate wastewater and leave hazardous residue.
Regulatory Compliance
All waste disposal activities must comply with local, state, and federal regulations. In the United States, this includes regulations set forth by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[3][13] It is the responsibility of the waste generator (the laboratory) to ensure that all procedures are fully compliant.[8][14]
By adhering to this comprehensive disposal guide, you are not only ensuring the safety of yourself and your colleagues but also upholding your responsibility as a steward of environmental health.
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A Guide to the Safe Handling of 2-(2,3-Dihydroindol-1-yl)acetamide and Other Novel Research Chemicals
As researchers and scientists at the forefront of drug development, we frequently synthesize or acquire novel chemical entities. While these compounds, such as 2-(2,3-Dihydroindol-1-yl)acetamide, are crucial for discovery, they often lack comprehensive safety and toxicology data. This guide provides a procedural framework for handling such research chemicals, using 2-(2,3-Dihydroindol-1-yl)acetamide as a working example. Our core principle is one of prudent practice: in the absence of specific data, we must treat novel compounds as potentially hazardous and apply a high degree of caution.[1][2]
This document outlines essential safety and logistical information, including operational and disposal plans, grounded in established laboratory safety protocols.
Hazard Assessment: The Principle of Analogy
-
Acetamide Moiety : The parent compound, acetamide, is classified as a suspected carcinogen (GHS Category 2).[5][6] It can be harmful if inhaled or absorbed through the skin and may cause liver damage with chronic exposure.[7][8] Therefore, 2-(2,3-Dihydroindol-1-yl)acetamide should be handled with extreme caution as a potential carcinogen.[7]
-
Dihydroindole Core : Indole and its derivatives are biologically active, with many exhibiting a wide range of pharmacological effects, including neuroprotective and antioxidant properties.[9][10][11] While often beneficial in therapeutic contexts, this inherent bioactivity means that uncontrolled exposure could lead to unforeseen physiological effects.
Personal Protective Equipment (PPE): A Multi-Layered Defense
A comprehensive PPE strategy is mandatory to prevent dermal, ocular, and respiratory exposure. The OSHA Laboratory Standard (29 CFR 1910.1450) requires employers to determine the appropriate PPE for each hazard.[12][13]
| Task | Eyes/Face | Hand Protection | Body Protection | Respiratory Protection |
| Weighing (Solid) | Safety Goggles & Face Shield | Double Nitrile Gloves | Lab Coat (fully buttoned) & Disposable Gown | NIOSH-approved N95 or higher-rated respirator within a fume hood.[14] |
| Solution Preparation | Safety Goggles & Face Shield | Double Nitrile Gloves | Lab Coat & Chemical-resistant Apron | Work within a certified chemical fume hood is mandatory. |
| General Handling | Safety Goggles | Nitrile Gloves | Lab Coat | Work within a certified chemical fume hood. |
| Waste Disposal | Safety Goggles & Face Shield | Double Nitrile Gloves | Lab Coat & Chemical-resistant Apron | Work within a certified chemical fume hood. |
Causality of PPE Choices:
-
Double Gloving : Provides an extra barrier against potential permeation, a known risk for many amide compounds.[7] If the outer glove is contaminated, it can be removed without exposing the skin.
-
Face Shield over Goggles : Protects against splashes during solution preparation and unforeseen reactions.
-
Disposable Gowns/Aprons : Prevent the contamination of personal clothing, which could otherwise become a secondary source of exposure.
-
Fume Hood : As the primary engineering control, a certified chemical fume hood is non-negotiable for manipulating solids or preparing solutions to prevent inhalation of powders or vapors.[15]
Operational Plan: Step-by-Step Handling Workflow
Adherence to a strict, logical workflow minimizes the risk of accidental exposure or release. All procedures involving this compound should be explicitly detailed in your laboratory's Chemical Hygiene Plan.[15]
Workflow for Handling Novel Compounds
Caption: Safe handling workflow for novel research chemicals.
Disposal Plan: Containment and Compliance
Proper waste management is critical to ensure the safety of all personnel and to maintain environmental compliance.
-
Waste Segregation : All materials that come into direct contact with 2-(2,3-Dihydroindol-1-yl)acetamide are considered hazardous waste.[16]
-
Solid Waste : Contaminated gloves, gowns, weigh paper, and pipette tips should be collected in a dedicated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste : Unused solutions and the first rinse from decontaminating glassware must be collected in a compatible, sealed, and labeled hazardous waste container.[17] For highly toxic chemicals, the first three rinses must be collected.[17]
-
Sharps : Contaminated needles or other sharps must be disposed of in a designated sharps container.[18]
-
-
Decontamination :
-
Glassware and Equipment : After collecting the initial rinsate as hazardous waste, glassware should be washed thoroughly with soap and water.[19][20] All equipment surfaces within the designated work area must be wiped down.[21]
-
Spills : Treat any spill as a major event.[3] Evacuate the immediate area and follow your institution's emergency spill cleanup procedure. Do not attempt to clean a significant spill without proper training and equipment.
-
Emergency Procedures
In the event of an exposure, immediate action is critical.
-
Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[22] Seek immediate medical attention.
-
Eye Contact : Use an eyewash station to flush the eyes for at least 15 minutes, lifting the upper and lower eyelids.[8] Seek immediate medical attention.
-
Inhalation : Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[23]
-
Ingestion : Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[24]
By implementing this comprehensive safety framework, researchers can confidently and safely handle 2-(2,3-Dihydroindol-1-yl)acetamide and other novel compounds, upholding a culture of safety and scientific integrity within the laboratory.
References
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National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Washington (DC): National Academies Press (US); 2011. [Link]
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National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. The National Academies Press; 2011. [Link]
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Occupational Safety and Health Administration. Laboratory Safety Guidance. OSHA. [Link]
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National Academies of Sciences, Engineering, and Medicine. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. The National Academies Press; 2011. [Link]
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New Jersey Department of Health. Hazardous Substance Fact Sheet: Acetamide. NJ.gov. [Link]
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PENTA. SAFETY DATA SHEET - Acetamide. [Link]
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Dartmouth College. Hazardous Waste Disposal Guide. Dartmouth Policy Portal. [Link]
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Occupational Safety and Health Administration. OSHA FACTSHEET LABORATORY SAFETY CHEMICAL HYGIENE PLAN. OSHA. [Link]
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Occupational Safety and Health Administration. Laboratories - Overview. [Link]
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University of Illinois Division of Research Safety. Chemical Waste Procedures. [Link]
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National Center for Biotechnology Information. Working with Chemicals - Prudent Practices in the Laboratory. NIH. [Link]
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Central Michigan University. Laboratory Equipment Decontamination Procedures. [Link]
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University of Florida Environmental Health & Safety. Chemical Compounds in Animals. [Link]
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Cole-Parmer. Material Safety Data Sheet - Acetamide, PA. [Link]
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National Center for Biotechnology Information. Biomedical Importance of Indoles. NIH. [Link]
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ResearchGate. Novel indole-based melatonin analogues: Evaluation of antioxidant activity and protective effect against amyloid β-induced damage. [Link]
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National Center for Biotechnology Information. Synthesis of New 2,3-Dihydroindole Derivatives and Evaluation of Their Melatonin Receptor Binding Affinity. NIH. [Link]
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Bentham Science. Synthesis of Medicinally Important Indole Derivatives: A Review. [Link]
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PubMed. Synthesis of New 2,3-Dihydroindole Derivatives and Evaluation of Their Melatonin Receptor Binding Affinity. [Link]
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Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
